CEP-28122 mesylate salt
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C29H39ClN6O6S |
|---|---|
Peso molecular |
635.2 g/mol |
Nombre IUPAC |
(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C28H35ClN6O3.CH4O3S/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36;1-5(2,3)4/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34);1H3,(H,2,3,4)/t17-,18+,19+,23+,24-;/m1./s1 |
Clave InChI |
PIIIZYXUYVVFSN-WWQCAQLDSA-N |
SMILES isomérico |
COC1=C(C=CC2=C1CC[C@H](CC2)N3CCOCC3)NC4=NC=C(C(=N4)N[C@@H]5[C@@H]6C[C@H]([C@@H]5C(=O)N)C=C6)Cl.CS(=O)(=O)O |
SMILES canónico |
COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl.CS(=O)(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
The Synthesis and Purification of CEP-28122 Mesylate Salt: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in various cancers. As a diaminopyrimidine derivative, its chemical structure allows for high-affinity binding to the ALK kinase domain, leading to the inhibition of its downstream signaling pathways and subsequent anti-tumor activity. This technical guide provides a comprehensive overview of the available information on CEP-28122, with a focus on its chemical properties, biological activity, and the signaling pathways it modulates. While a detailed, publicly available, step-by-step synthesis and purification protocol for CEP-28122 mesylate salt remains proprietary, this document outlines a representative synthetic approach for structurally related diaminopyrimidine compounds to provide valuable insights for researchers in the field.
Introduction to CEP-28122
CEP-28122 is a second-generation ALK inhibitor developed to address resistance to earlier inhibitors like crizotinib. It demonstrates significant potency against both wild-type and mutated forms of the ALK enzyme. The mesylate salt form of CEP-28122 is often utilized to improve its solubility and bioavailability.
Chemical Structure:
(1S,2S,3R,4R)-3-((5-chloro-2-(((S)-1-methoxy-7-morpholino-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl)amino)pyrimidin-4-yl)amino)bicyclo[2.2.1]hept-5-ene-2-carboxamide methanesulfonate
Quantitative Biological Data
The biological activity of CEP-28122 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
| Parameter | Value | Assay Type | Reference |
| IC | 1.9 ± 0.5 nM | Enzyme-based TRF assay | |
| IC | 46 ± 10 nM | Enzyme-based assay | |
| Cellular IC | 20 nM | Karpas-299 cell line |
Table 1: In Vitro Inhibitory Activity of CEP-28122
| Animal Model | Dosage | Outcome | Reference |
| SCID mice with Sup-M2 tumor xenografts | 3, 10, or 30 mg/kg orally (24 days) | Dose-dependent antitumor activity | |
| Mice with ALK-positive tumor xenografts | 30 mg/kg single oral dose | >90% inhibition of ALK tyrosine phosphorylation for over 12 hours | |
| Mice with ALK-positive tumor xenografts | 30 mg/kg twice daily | Complete/near-complete tumor regressions |
Table 2: In Vivo Efficacy of CEP-28122
ALK Signaling Pathway and Mechanism of Action of CEP-28122
CEP-28122 exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK fusion protein, which in turn blocks the activation of downstream signaling cascades crucial for cancer cell proliferation and survival. The primary pathways affected include the STAT3, PI3K/AKT, and RAS/MAPK pathways.
Chemical Synthesis and Purification of this compound: A Representative Approach
While the specific, detailed synthesis and purification protocol for this compound is not publicly available, a general and representative synthetic strategy for similar 2,4-diaminopyrimidine-based ALK inhibitors can be outlined. This often involves a convergent synthesis approach.
Representative Synthetic Workflow
The synthesis can be conceptually divided into the preparation of three key fragments: the diaminopyrimidine core, the bicyclo[2.2.1]heptene amine side chain, and the substituted tetrahydro-benzoannulene aniline (B41778) derivative. These fragments are then coupled to form the final compound.
Experimental Protocols (Representative)
The following are generalized, representative protocols for the key steps in the synthesis of a diaminopyrimidine compound, which should be adapted and optimized for the specific synthesis of CEP-28122.
Protocol 1: Synthesis of the Diaminopyrimidine Intermediate (Nucleophilic Aromatic Substitution)
-
Reaction Setup: To a solution of 2,4,5-trichloropyrimidine in a suitable aprotic solvent (e.g., N,N-dimethylformamide or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., diisopropylethylamine).
-
Amine Addition: Add a solution of the bicyclo[2.2.1]heptene amine derivative dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
Protocol 2: Synthesis of CEP-28122 Free Base (Final Coupling)
-
Reaction Setup: Dissolve the diaminopyrimidine intermediate and the substituted tetrahydro-benzoannulene aniline derivative in a suitable solvent (e.g., 2-butanol (B46777) or dioxane) in a sealed reaction vessel.
-
Catalysis: Add a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., Xantphos), followed by a base (e.g., cesium carbonate).
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 100-120 °C) for several hours.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, filter through celite, and concentrate. Purify the crude product by flash chromatography.
Protocol 3: Purification and Mesylate Salt Formation
-
Final Purification: The synthesized free base of CEP-28122 can be further purified by preparative high-performance liquid chromatography (HPLC) to achieve high purity (>99%).
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., a mixture of dichloromethane (B109758) and methanol).
-
Acid Addition: Add a stoichiometric amount of methanesulfonic acid (dissolved in a minimal amount of the same solvent) dropwise to the solution of the free base while stirring.
-
Crystallization: The mesylate salt may precipitate directly from the solution. If not, the solvent can be slowly evaporated, or an anti-solvent (e.g., diethyl ether or hexane) can be added to induce crystallization.
-
Isolation: Collect the crystalline solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum to yield the final this compound.
Conclusion
CEP-28122 is a highly effective ALK inhibitor with a well-characterized biological profile. While the precise details of its commercial synthesis and purification are proprietary, the information presented in this guide provides a solid foundation for researchers working with this compound or developing similar targeted therapies. The representative synthetic protocols and signaling pathway diagrams offer valuable insights into the chemistry and mechanism of action of this important anti-cancer agent. Further research into novel synthetic routes and purification techniques could lead to more efficient production and potentially new therapeutic applications.
In-Depth Technical Guide: The Discovery and Medicinal Chemistry of CEP-28122
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and medicinal chemistry of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The information is compiled from seminal research publications and patent literature to serve as a detailed resource for professionals in drug development and oncology research.
Introduction
CEP-28122 is a diaminopyrimidine derivative identified as a highly potent, selective, and orally bioavailable inhibitor of ALK.[1][2] Constitutive activation of the ALK receptor tyrosine kinase, resulting from chromosomal translocations, point mutations, or gene amplification, is a key oncogenic driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[3] CEP-28122 was developed to target this constitutively active signaling pathway, thereby inhibiting tumor cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the key quantitative data for CEP-28122, including its in vitro potency, kinase selectivity, and cellular activity.
Table 1: In Vitro Potency of CEP-28122
| Target | Assay Format | IC50 (nM) | Reference |
| Recombinant ALK | TRF Assay | 1.9 | [1][2][4][5] |
| Flt4 | Not Specified | 46 | [5] |
Table 2: Kinase Selectivity Profile of CEP-28122
| Kinase | % Inhibition at 1 µM | Reference |
| A panel of 259 kinases | Generally weak inhibition | [3] |
| 15 kinases | >90% | [3] |
Table 3: Cellular Activity of CEP-28122
| Cell Line | Cancer Type | Assay | Endpoint | IC50 (nM) | Reference |
| Karpas-299 | ALCL | Growth Inhibition | Cell Viability | Not Specified | [1] |
| Sup-M2 | ALCL | Growth Inhibition | Cell Viability | Not Specified | [1] |
| NCI-H2228 | NSCLC | Not Specified | EML4-ALK Phosphorylation Inhibition | Not Specified | [4] |
| NCI-H3122 | NSCLC | Not Specified | EML4-ALK Phosphorylation Inhibition | Not Specified | [4] |
| NB-1 | Neuroblastoma | Not Specified | ALK Phosphorylation Inhibition | Not Specified | [4] |
Signaling Pathway and Mechanism of Action
CEP-28122 exerts its therapeutic effect by inhibiting the constitutive kinase activity of ALK. In cancer cells with ALK genetic alterations, the ALK protein is perpetually active, leading to the phosphorylation of downstream signaling molecules. This aberrant signaling cascade promotes cell proliferation, survival, and tumorigenesis. CEP-28122, as an ATP-competitive inhibitor, binds to the kinase domain of ALK, preventing its autophosphorylation and the subsequent activation of downstream pathways, including the STAT3, PI3K/AKT, and ERK1/2 signaling axes.[1] This ultimately leads to cell cycle arrest and apoptosis in ALK-dependent cancer cells.
Caption: ALK signaling pathway and the inhibitory action of CEP-28122.
Experimental Protocols
Detailed methodologies for the key experiments involved in the characterization of CEP-28122 are provided below. These protocols are based on the descriptions in the primary literature.
Recombinant ALK Time-Resolved Fluorescence (TRF) Assay
This assay was used to determine the in vitro inhibitory activity of CEP-28122 against recombinant ALK kinase.
-
Reagents and Materials:
-
Recombinant ALK enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
CEP-28122 (or other test compounds)
-
384-well assay plates
-
TRF plate reader
-
-
Procedure:
-
Prepare serial dilutions of CEP-28122 in DMSO and then dilute in assay buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant ALK enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the reaction mixture for a specified duration (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and SA-APC in a buffer containing EDTA.
-
Incubate the plate for at least 60 minutes at room temperature to allow for the development of the detection signal.
-
Read the plate on a TRF plate reader, measuring the emission at both 665 nm (APC) and 615 nm (Europium).
-
Calculate the ratio of the signals (665/615) and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based ALK Phosphorylation Assay
This assay measures the ability of CEP-28122 to inhibit the phosphorylation of ALK in a cellular context.
-
Reagents and Materials:
-
ALK-positive cancer cell line (e.g., Sup-M2, Karpas-299)
-
Cell culture medium and supplements
-
CEP-28122
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ALK, anti-total-ALK, and a loading control (e.g., anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting equipment
-
-
Procedure:
-
Seed the ALK-positive cells in appropriate culture vessels and allow them to adhere or grow to a suitable confluency.
-
Treat the cells with various concentrations of CEP-28122 or DMSO (vehicle control) for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-ALK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total ALK and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of ALK phosphorylation.
-
Cell Viability/Growth Inhibition Assay
This assay assesses the effect of CEP-28122 on the viability and proliferation of cancer cell lines.
-
Reagents and Materials:
-
ALK-positive and ALK-negative cancer cell lines
-
Cell culture medium and supplements
-
CEP-28122
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
96-well cell culture plates
-
Plate reader (luminescence or absorbance)
-
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of CEP-28122 or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percent viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the compound concentration and determine the GI50/IC50 value.
-
In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of CEP-28122 in animal models.
-
Materials and Methods:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
ALK-positive human cancer cell line (e.g., Sup-M2)
-
Matrigel (or similar basement membrane matrix)
-
CEP-28122 formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant the ALK-positive cancer cells, often mixed with Matrigel, into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer CEP-28122 orally at various dose levels and schedules (e.g., once or twice daily). The control group receives the vehicle.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess target inhibition).
-
Plot the mean tumor volume over time for each group to evaluate the antitumor activity.
-
Medicinal Chemistry and Synthesis
CEP-28122 is a diaminopyrimidine derivative. The synthesis and structure-activity relationship (SAR) studies for this class of compounds are typically detailed in patent literature. A likely synthetic route and key structural features are outlined below, based on related disclosures.
General Synthetic Approach
The synthesis of diaminopyrimidine-based kinase inhibitors often involves a convergent approach where key fragments are prepared separately and then coupled. A plausible retrosynthetic analysis suggests the disconnection at the pyrimidine (B1678525) core, leading to a substituted pyrimidine and a complex amine side chain.
Structure-Activity Relationship (SAR)
-
Pyrimidine Core: The 2,4-diaminopyrimidine (B92962) scaffold serves as a key hinge-binding motif, forming hydrogen bonds with the kinase hinge region.
-
Substituents at C2 and C4: These positions are crucial for potency and selectivity. Large, hydrophobic groups are often tolerated and can occupy the ATP-binding pocket.
-
Solubilizing Groups: The inclusion of moieties like the morpholine (B109124) group can enhance aqueous solubility and improve pharmacokinetic properties.
The specific combination of the bicyclo[2.2.1]hept-5-ene-2-carboxamide and the substituted tetrahydro-5H-benzoannulene moieties in CEP-28122 is the result of extensive optimization to achieve high potency, selectivity, and favorable drug-like properties.
Caption: Key considerations in the medicinal chemistry of diaminopyrimidine ALK inhibitors.
Preclinical Experimental Workflow
The preclinical development of CEP-28122 followed a logical progression from initial hit identification to in vivo proof-of-concept.
References
- 1. Targeting autophagy enhances the anti-tumoral action of crizotinib in ALK-positive anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. STAT3-mediated activation of microRNA cluster 17~92 promotes proliferation and survival of ALK-positive anaplastic large cell lymphoma | Haematologica [haematologica.org]
- 5. WO2001040215A1 - Composes de 2,4-diaminopyrimidine utilises comme immunodepresseurs - Google Patents [patents.google.com]
CEP-28122: A Technical Guide to its Mechanism of Action in ALK-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical molecular target in various human cancers. Constitutive activation of ALK, driven by chromosomal translocations, point mutations, or gene amplification, is a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1] CEP-28122 is a potent and selective, orally active small molecule inhibitor of ALK.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of CEP-28122 in ALK-positive cancers, summarizing key preclinical findings, experimental methodologies, and potential resistance mechanisms.
Core Mechanism of Action
CEP-28122 functions as a competitive inhibitor of the ALK tyrosine kinase. In cancers characterized by ALK gene rearrangements (e.g., EML4-ALK in NSCLC or NPM-ALK in ALCL), the resulting fusion proteins exhibit ligand-independent, constitutive kinase activity. This aberrant signaling activates downstream pathways, primarily the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and invasion.
CEP-28122 binds to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of ALK itself (autophosphorylation) and downstream signaling substrates. This blockade of ALK signaling leads to the inhibition of tumor cell growth and the induction of apoptosis in ALK-dependent cancer cells.[1]
Signaling Pathway
Caption: CEP-28122 inhibits ALK fusion protein autophosphorylation, blocking downstream signaling pathways.
Quantitative Preclinical Data
CEP-28122 has demonstrated potent and selective inhibitory activity against ALK in various preclinical models. A summary of the key quantitative data is presented below.
| Assay Type | Cell Line / Model | Target | IC50 / Effect | Reference |
| In Vitro Kinase Assay | Recombinant Enzyme | ALK | 1.9 ± 0.5 nmol/L | [4] |
| Recombinant Enzyme | Rsk2 | 7-19 nmol/L | [4] | |
| Recombinant Enzyme | Rsk3 | 7-19 nmol/L | [4] | |
| Recombinant Enzyme | Rsk4 | 7-19 nmol/L | [4] | |
| Cellular ALK Phosphorylation | Sup-M2 (ALCL) | NPM-ALK | Potent inhibition | [1] |
| Cell Growth Inhibition | ALK-positive cancer cells | ALK | Concentration-dependent inhibition/cytotoxicity | [1] |
| In Vivo Tumor Xenograft | Sup-M2 (ALCL) | NPM-ALK | Sustained tumor regression (55 or 100 mg/kg bid) | [1] |
| NCI-H2228 (NSCLC) | EML4-ALK | Tumor regression (30 and 55 mg/kg bid) | [4] | |
| NCI-H3122 (NSCLC) | EML4-ALK | Tumor stasis and partial regression (55 mg/kg bid) | [4] | |
| NB-1691 (ALK-negative) | - | No effect on tumor growth | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of CEP-28122 are outlined below.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of CEP-28122 against recombinant ALK and a panel of other kinases.
-
Methodology: A time-resolved fluorescence (TRF) assay was utilized. The inhibitory activity of CEP-28122 was measured against recombinant ALK kinase activity. For kinase selectivity profiling, the Millipore Kinase Profiler service was used, where the inhibitory activity of CEP-28122 was measured against a panel of 259 protein kinases at a concentration of 1 µmol/L. For kinases showing significant inhibition, IC50 values were determined.[4]
Cellular ALK Tyrosine Phosphorylation Inhibition
-
Objective: To assess the ability of CEP-28122 to inhibit the phosphorylation of the ALK fusion protein within cancer cells.
-
Methodology: ALK-positive human cancer cell lines were treated with varying concentrations of CEP-28122. Cell lysates were then subjected to Western blot analysis using antibodies specific for phosphorylated ALK and total ALK to determine the extent of inhibition.[1]
Cell Growth Inhibition/Cytotoxicity Assays
-
Objective: To evaluate the effect of CEP-28122 on the viability and proliferation of ALK-positive and ALK-negative cancer cell lines.
-
Methodology: Cancer cell lines were seeded in multi-well plates and treated with a range of CEP-28122 concentrations. Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the MTT assay, which measures metabolic activity as an indicator of cell viability.[3][5]
In Vivo Tumor Xenograft Studies
-
Objective: To determine the anti-tumor efficacy of orally administered CEP-28122 in animal models bearing human tumor xenografts.
-
Methodology: Human ALK-positive and ALK-negative cancer cells were subcutaneously implanted into immunodeficient mice (e.g., SCID mice). Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. CEP-28122 was administered orally at specified doses and schedules (e.g., twice daily). Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blot for phospho-ALK).[1][4]
Caption: Preclinical evaluation workflow for CEP-28122.
Potential Mechanisms of Resistance
While specific resistance mechanisms to CEP-28122 have not been extensively reported due to its limited clinical development, resistance to second-generation ALK inhibitors is a well-documented phenomenon. These mechanisms can be broadly categorized as ALK-dependent (secondary mutations in the ALK kinase domain) or ALK-independent (activation of bypass signaling pathways).
ALK-Dependent Resistance
Secondary mutations within the ALK kinase domain can interfere with the binding of ALK inhibitors. The G1202R mutation is a common resistance mechanism to several second-generation ALK inhibitors.[2] Other mutations, such as L1196M (the "gatekeeper" mutation), have also been observed.[2]
ALK-Independent Resistance
Tumor cells can develop resistance by activating alternative signaling pathways that bypass the need for ALK signaling. These bypass tracks can include the activation of other receptor tyrosine kinases, such as EGFR or MET.[6]
Caption: Potential resistance mechanisms to ALK inhibitors like CEP-28122.
Conclusion
CEP-28122 is a highly potent and selective inhibitor of the ALK tyrosine kinase with significant preclinical activity against ALK-positive cancer models.[1] Its mechanism of action involves the direct inhibition of the constitutively active ALK fusion protein, leading to the suppression of downstream oncogenic signaling pathways and subsequent tumor cell death. While the clinical development of CEP-28122 appears to be limited, the preclinical data highlight its potential as a therapeutic agent for ALK-driven malignancies. Understanding the mechanisms of action and potential resistance pathways of ALK inhibitors like CEP-28122 is crucial for the continued development of effective targeted therapies for patients with ALK-positive cancers.
References
- 1. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer. [themednet.org]
- 2. oaepublish.com [oaepublish.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimizing the Detection of Lung Cancer Patients Harboring Anaplastic Lymphoma Kinase (ALK) Gene Rearrangements Potentially Suitable for ALK Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity and Kinetics of CEP-28122 to ALK
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). While specific kinetic data such as association (k_on) and dissociation (k_off) rates for CEP-28122 are not publicly available, this document synthesizes the available inhibitory potency data and presents standardized, detailed experimental protocols for determining binding affinity and kinetics. Additionally, it visualizes the critical ALK signaling pathway and a representative experimental workflow.
Quantitative Data Summary
CEP-28122 has demonstrated high potency against ALK in both enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) is a key measure of its effectiveness. The available data is summarized in the table below.
| Parameter | Value | Assay Type | Source |
| IC50 | 1.9 nM | Enzymatic (recombinant ALK kinase activity) | [1][2][3] |
| IC50 | ~30 nM | Cellular (in ALK-positive cancer cell lines) | [2] |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC50 value indicates a higher potency. The difference between the enzymatic and cellular IC50 values can be attributed to factors such as cell membrane permeability, off-target effects, and cellular metabolism of the compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding affinity and kinetics of small molecule inhibitors to protein kinases like ALK. While specific protocols for CEP-28122 have not been published, these represent the industry-standard approaches.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure real-time biomolecular interactions. It allows for the determination of the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).
Objective: To determine the k_on, k_off, and K_d of CEP-28122 for the ALK kinase domain.
Materials:
-
Recombinant human ALK kinase domain (purified)
-
CEP-28122 (dissolved in an appropriate solvent, e.g., DMSO)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Immobilization:
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified recombinant ALK kinase domain (at a concentration of 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without the ALK protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of CEP-28122 in running buffer, typically ranging from 0.1 to 100 times the expected K_d. Include a buffer-only (zero concentration) injection for baseline subtraction.
-
Inject the different concentrations of CEP-28122 over the immobilized ALK and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association of the compound in real-time.
-
After the association phase, switch to running buffer alone and monitor the dissociation of the compound.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
The fitting will yield the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics
ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule. This technique provides the binding affinity (K_a or K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Objective: To determine the thermodynamic parameters of CEP-28122 binding to the ALK kinase domain.
Materials:
-
Recombinant human ALK kinase domain (purified and extensively dialyzed against the ITC buffer)
-
CEP-28122 (dissolved in the final dialysis buffer)
-
Isothermal titration calorimeter
-
ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
Procedure:
-
Sample Preparation:
-
Prepare the ALK protein solution at a concentration typically 10-20 times the expected K_d.
-
Prepare the CEP-28122 solution at a concentration 10-15 times that of the ALK protein.
-
Ensure both the protein and the compound are in identical buffer solutions to minimize heat of dilution effects. Degas both solutions before use.
-
-
ITC Experiment:
-
Load the ALK protein solution into the sample cell of the calorimeter.
-
Load the CEP-28122 solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small, sequential injections (e.g., 2-10 µL) of the CEP-28122 solution into the ALK solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of CEP-28122 to ALK.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) using the analysis software provided with the instrument.
-
The fitting will provide the stoichiometry of binding (n), the binding constant (K_a, from which K_d can be calculated as 1/K_a), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can be calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(K_a).
-
Visualizations
ALK Signaling Pathway and Inhibition by CEP-28122
The following diagram illustrates the major signaling cascades activated by oncogenic ALK fusion proteins and the point of inhibition by CEP-28122. Constitutively active ALK leads to the activation of several downstream pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, which promote cell proliferation, survival, and inhibit apoptosis. CEP-28122, as an ATP-competitive inhibitor, binds to the kinase domain of ALK, preventing its autophosphorylation and the subsequent activation of these downstream effectors.
ALK signaling pathway and CEP-28122 inhibition.
Experimental Workflow for Binding Kinetics Analysis
The following diagram outlines a typical workflow for determining the binding kinetics of a small molecule inhibitor to its target kinase using Surface Plasmon Resonance (SPR).
Workflow for SPR-based binding kinetics analysis.
References
The Potent and Selective ALK Inhibitor CEP-28122: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
CEP-28122 is a potent and selective, orally bioavailable small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in various cancers. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of CEP-28122, summarizing key data and experimental methodologies to support further research and development efforts.
Pharmacodynamics: Potent and Selective Inhibition of ALK Signaling
CEP-28122 demonstrates potent enzymatic and cellular activity against ALK. Its pharmacodynamic profile is characterized by selective inhibition of ALK phosphorylation and downstream signaling pathways, leading to growth inhibition and apoptosis in ALK-dependent cancer cells.
In Vitro Potency and Selectivity
CEP-28122 is a highly potent inhibitor of recombinant ALK with a reported IC50 of 1.9 nM.[1][2][3][4][5][6] Kinase selectivity profiling against a broad panel of other kinases revealed a high degree of selectivity for ALK. While it showed some activity against Rsk2, 3, and 4 (IC50 values of 7–19 nmol/L), the IC50 values for other kinases were at least 10-fold higher than that for ALK, underscoring its targeted mechanism of action.[1]
| Target | IC50 (nmol/L) |
| ALK | 1.9 ± 0.5 |
| Rsk2 | 7 |
| Rsk3 | 19 |
| Rsk4 | 19 |
| Data sourced from Cheng et al., 2012[1] |
Cellular Activity
In cellular assays, CEP-28122 effectively inhibited the growth of various ALK-positive cancer cell lines, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[7] This anti-proliferative effect was concentration-dependent and correlated with the inhibition of ALK phosphorylation and the activation of apoptosis, as evidenced by increased caspase 3/7 activity.[3]
| Cell Line | Cancer Type | ALK Status | Growth Inhibition (IC50) |
| Karpas-299 | ALCL | NPM-ALK Fusion | Data not specified |
| Sup-M2 | ALCL | NPM-ALK Fusion | Data not specified |
| NCI-H2228 | NSCLC | EML4-ALK Fusion | Data not specified |
| NCI-H3122 | NSCLC | EML4-ALK Fusion | Data not specified |
| NB-1 | Neuroblastoma | ALK Amplified | Data not specified |
| SH-SY5Y | Neuroblastoma | ALK Mutation (F1174L) | Data not specified |
| Concentration-dependent growth inhibition was observed in these cell lines.[3][5] Specific IC50 values for growth inhibition are not detailed in the provided search results. |
In Vivo Pharmacodynamics and Antitumor Efficacy
Oral administration of CEP-28122 in mouse xenograft models of ALK-positive cancers resulted in a dose-dependent inhibition of ALK phosphorylation in tumors.[7] A single oral dose of 30 mg/kg led to over 90% inhibition of ALK phosphorylation for more than 12 hours.[7] This sustained target engagement translated into significant dose-dependent antitumor activity.[1] In a Sup-M2 ALCL xenograft model, twice-daily oral administration of CEP-28122 at doses of 30 mg/kg or higher led to complete or near-complete tumor regression.[1][7] Notably, in some studies, sustained tumor regression was observed for over 60 days after treatment cessation, suggesting complete tumor eradication.[1][7] CEP-28122 showed minimal antitumor activity in ALK-negative tumor models, further confirming its on-target activity.[7]
Pharmacokinetics: Favorable Oral Bioavailability
Preclinical studies in mice have indicated that CEP-28122 possesses a favorable pharmacokinetic profile, including good oral bioavailability.[7] However, specific quantitative parameters such as Cmax, Tmax, half-life, clearance, and volume of distribution are not detailed in the publicly available literature. The compound was well-tolerated in mice and rats in preclinical studies.[7]
| Parameter | Value | Species |
| Oral Bioavailability | Favorable (exact percentage not specified) | Mouse |
| Target Inhibition (in vivo) | >90% for >12h at 30 mg/kg (single dose) | Mouse |
| Qualitative pharmacokinetic data sourced from Cheng et al., 2012[7] |
Signaling Pathways and Experimental Workflows
ALK Signaling Pathway Inhibition by CEP-28122
Constitutively active ALK, resulting from genetic alterations, drives tumorigenesis through the activation of multiple downstream signaling pathways. CEP-28122 exerts its therapeutic effect by inhibiting ALK, thereby blocking these critical survival and proliferation signals. Key downstream effectors of ALK that are inhibited by CEP-28122 include STAT3, AKT, and ERK1/2.[3]
Caption: Inhibition of ALK signaling by CEP-28122.
Experimental Workflow for In Vivo Antitumor Activity Assessment
The in vivo efficacy of CEP-28122 was evaluated using a standard subcutaneous xenograft mouse model. This workflow is crucial for determining the therapeutic potential of the compound in a living organism.
Caption: Workflow for assessing in vivo antitumor activity.
Detailed Experimental Protocols
A summary of the key experimental methodologies used to characterize CEP-28122 is provided below.
Recombinant Kinase Assay (Time-Resolved Fluorescence - TRF)
-
Objective: To determine the in vitro inhibitory activity of CEP-28122 against recombinant ALK and other kinases.
-
Methodology: The IC50 of CEP-28122 for recombinant ALK was determined using an enzyme-based Time-Resolved Fluorescence (TRF) assay.[1] For broader kinase selectivity, the inhibitory activity of CEP-28122 was tested against a panel of 259 protein kinases at a concentration of 1 µmol/L using the Millipore Kinase Profiler service.[1]
Cell Proliferation and Apoptosis Assays
-
Objective: To assess the effect of CEP-28122 on the growth and survival of ALK-positive cancer cells.
-
Methodology: ALK-positive human cancer cell lines were treated with varying concentrations of CEP-28122 for 48 hours.[3] Cell viability and growth inhibition were measured. Apoptosis was quantified by measuring caspase 3/7 activation.[3]
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the in vivo antitumor efficacy and pharmacodynamics of orally administered CEP-28122.
-
Animal Model: Severe combined immunodeficient (SCID) mice were used.[1]
-
Tumor Implantation: Exponentially growing ALK-positive human cancer cells (e.g., Sup-M2) were implanted subcutaneously into the flanks of the mice.[1]
-
Treatment: Once tumors reached a specified volume, mice were treated orally with CEP-28122 or a vehicle control, typically on a twice-daily dosing schedule.[1][7]
-
Efficacy Assessment: Tumor volumes and mouse body weights were measured regularly to assess antitumor activity and toxicity.[1]
-
Pharmacodynamic Assessment: For pharmacodynamic studies, tumors were collected at various time points after CEP-28122 administration to measure the levels of phosphorylated ALK and downstream signaling proteins via immunoblotting.[7]
Conclusion
CEP-28122 is a highly potent and selective ALK inhibitor with a promising preclinical profile. It demonstrates robust, on-target activity, leading to significant tumor regression in in vivo models of ALK-positive cancers. Its favorable oral bioavailability further supports its potential as a therapeutic agent. The detailed pharmacodynamic and pharmacokinetic data, along with the established experimental protocols, provide a solid foundation for further investigation and clinical development of CEP-28122 or structurally related ALK inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. (PDF) CEP-28122, a Highly Potent and Selective Orally [research.amanote.com]
- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 4. Anaplastic lymphoma kinase (ALK) activates Stat3 and protects hematopoietic cells from cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of ERK-BIM and STAT3-survivin signaling pathways in ALK inhibitor-induced apoptosis in EML4-ALK-positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphoproteomic analysis of anaplastic lymphoma kinase (ALK) downstream signaling pathways identifies signal transducer and activator of transcription 3 as a functional target of activated ALK in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability Properties of CEP-28122
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability properties of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The information herein is intended to support researchers, scientists, and drug development professionals in the handling, formulation, and experimental use of this compound.
Introduction to CEP-28122
CEP-28122 is a small molecule inhibitor targeting the ALK receptor tyrosine kinase.[1] Constitutive activation of ALK is a known oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. CEP-28122 has demonstrated the ability to inhibit ALK phosphorylation and its downstream signaling pathways, leading to cytotoxic effects in ALK-positive cancer cells.[1] The compound is available as a free base and as a mesylate salt, with the salt form generally exhibiting enhanced aqueous solubility and stability.[2]
Solubility Profile
The solubility of a compound is a critical parameter for its use in in-vitro and in-vivo studies. Below is a summary of the known solubility properties of CEP-28122 and its mesylate salt.
Quantitative Solubility Data
| Form | Solvent | Solubility | Molar Concentration (approx.) | Notes |
| CEP-28122 (Free Base) | DMSO | ≤30 mg/mL[1] | ~55.6 mM | - |
| Dimethyl Formamide (DMF) | 12 mg/mL[1] | ~22.3 mM | - | |
| CEP-28122 Mesylate Salt | DMSO | 6.4 mg/mL[3] | ~10.08 mM | Sonication is recommended for dissolution.[3] |
Qualitative Solubility Information
-
Aqueous Solubility : The mesylate salt of CEP-28122 is noted to have enhanced water solubility compared to the free base.[2]
-
Acidic Solutions : CEP-28122 is reported to be soluble in 0.1N HCl (aqueous).
Stability Profile
Understanding the stability of CEP-28122 is crucial for ensuring the integrity of experimental results and for developing stable formulations.
Storage Recommendations
| Form | Condition | Storage Temperature | Duration |
| This compound (Powder) | Solid | -20°C | 3 years |
| This compound (In Solvent) | In Solution | -80°C | 1 year |
Experimental Protocols
The following are representative protocols for determining the solubility and stability of a small molecule inhibitor like CEP-28122, based on standard pharmaceutical industry practices and regulatory guidelines.
Kinetic Solubility Determination (Shake-Flask Method)
Objective: To determine the kinetic aqueous solubility of CEP-28122.
Methodology:
-
Preparation of Stock Solution: A high-concentration stock solution of CEP-28122 (e.g., 10 mM) is prepared in 100% DMSO.
-
Serial Dilution: The stock solution is serially diluted in DMSO to create a range of concentrations.
-
Incubation: An aliquot of each DMSO solution is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well microplate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Equilibration: The microplate is sealed and shaken at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow for precipitation of the compound.
-
Separation of Undissolved Compound: The plate is centrifuged at high speed to pellet any precipitate.
-
Quantification: A sample of the supernatant from each well is carefully removed and the concentration of the dissolved compound is determined. This can be done using a validated analytical method such as:
-
UV/Vis Spectroscopy: The absorbance of the solution is measured at the λmax of CEP-28122 and the concentration is calculated based on a standard curve.
-
LC-MS/MS: The supernatant is further diluted and analyzed by liquid chromatography-tandem mass spectrometry for more sensitive and specific quantification.
-
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution.
Stability Testing under ICH Guidelines
Objective: To evaluate the stability of CEP-28122 under various environmental conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[4]
Methodology:
-
Sample Preparation: Multiple batches of CEP-28122 (as a solid and in solution) are prepared and stored in appropriate containers.
-
Storage Conditions: The samples are stored under the following conditions:
-
Forced Degradation (Stress Testing): To identify potential degradation products and pathways, CEP-28122 is subjected to the following stress conditions:[6][7]
-
Acid Hydrolysis: 0.1N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]
-
-
Time Points for Analysis: Samples are pulled from the stability chambers at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term stability; 0, 1, 3, 6 months for accelerated stability).
-
Analytical Testing: At each time point, the samples are analyzed for:
-
Appearance: Visual inspection for any changes in physical state, color, or clarity.
-
Assay: Quantification of the remaining CEP-28122 using a stability-indicating HPLC method.
-
Degradation Products: Identification and quantification of any impurities or degradation products.
-
-
Data Evaluation: The rate of degradation is determined, and the shelf-life or retest period is established based on the time it takes for the concentration of CEP-28122 to decrease to a predefined limit (e.g., 90% of the initial concentration).
Mechanism of Action and Signaling Pathway
CEP-28122 functions as an inhibitor of the ALK receptor tyrosine kinase. In various cancer types, genetic alterations such as chromosomal translocations, gene amplifications, or point mutations lead to the constitutive activation of ALK. This aberrant signaling drives cell proliferation, survival, and differentiation through the activation of several downstream pathways. CEP-28122 has been shown to inhibit the phosphorylation of ALK and its key downstream effectors, including STAT3, Akt, and ERK1/2.[8][9]
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (1022958-60-6 free base) | ALK | TargetMol [targetmol.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. longdom.org [longdom.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to CEP-28122: A Comparative Analysis of the Mesylate Salt and Freebase Forms for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-28122 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that is a key oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] As with many small molecule inhibitors, the physicochemical properties of CEP-28122 can be modified by preparing different solid forms, such as the freebase or various salts. This technical guide provides an in-depth comparison of the mesylate salt and freebase forms of CEP-28122 to aid researchers in selecting the most appropriate form for their studies and to offer insights into their respective characteristics. While detailed comparative data in the public domain is limited, this guide synthesizes available information and discusses the general principles governing the properties of freebase versus salt forms.
Physicochemical Properties: Mesylate Salt vs. Freebase
The choice between a freebase and a salt form of a drug candidate is a critical decision in drug development, primarily influencing properties like solubility, stability, and bioavailability. For CEP-28122, both the freebase and a mesylate salt have been utilized in preclinical research.[2]
General Considerations:
-
Solubility: Salt forms of weakly basic compounds like CEP-28122 are generally more soluble in aqueous media than the corresponding freebase, particularly at acidic to neutral pH.[3] This is because the salt is already ionized, facilitating dissolution. The mesylate anion is a common counterion used to improve the solubility and dissolution rate of basic drugs.
-
Stability: Salt formation can enhance the chemical and physical stability of a compound. The crystalline lattice of a salt can offer protection against degradation from factors such as heat, light, and humidity.
-
Hygroscopicity: The tendency to absorb moisture from the air can differ significantly between a freebase and its salts, which can impact handling, formulation, and long-term storage.
Quantitative Data
Publicly available, direct comparative studies on the physicochemical properties of CEP-28122 mesylate salt versus its freebase are scarce. However, some data has been reported by commercial suppliers.
| Property | This compound | CEP-28122 Freebase | Reference(s) |
| Molecular Formula | C₂₉H₃₉ClN₆O₆S | C₂₈H₃₅ClN₆O₃ | [4] |
| Molecular Weight | 635.17 g/mol | 539.07 g/mol | [4] |
| Solubility in DMSO | 6.4 mg/mL | ≤30 mg/mL | [4][5] |
| Solubility in Dimethyl Formamide | Not Reported | 12 mg/mL | [5] |
Note: The solubility data is sourced from commercial suppliers and may vary between batches and suppliers. It is recommended to perform in-house solubility testing for specific experimental needs.
Biological Activity and In Vivo Use
CEP-28122 is a highly potent ALK inhibitor with an IC₅₀ of approximately 1.9 nM in enzymatic assays.[1][6] It effectively inhibits ALK phosphorylation in cellular assays and demonstrates robust anti-tumor activity in preclinical xenograft models of ALK-positive cancers.[2]
A key publication by Cheng et al. (2012) states that for all in vivo experiments, "either the free base or the mesylate-HCl salt with 97% or more purity was used."[2] This indicates that both forms are biologically active in vivo and that the choice of form was likely dictated by formulation requirements for oral administration rather than inherent differences in efficacy. The ability to use either form suggests that, once dissolved and absorbed, they likely exhibit comparable systemic activity.
| Parameter | Value | Reference(s) |
| ALK Enzymatic IC₅₀ | 1.9 nM | [1][6] |
| Cellular ALK Phosphorylation Inhibition | Potent, concentration-dependent | [2] |
| In Vivo Efficacy | Dose-dependent tumor regression in ALK-positive xenograft models | [2] |
Signaling Pathway
CEP-28122 exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK tyrosine kinase. This, in turn, blocks the downstream signaling pathways that promote cell proliferation and survival.
Caption: ALK signaling pathway and the inhibitory action of CEP-28122.
Experimental Protocols
In Vitro ALK Kinase Inhibition Assay
This protocol is a general representation based on typical kinase assays described in the literature.[7]
Caption: Workflow for an in vitro ALK kinase inhibition assay.
Methodology:
-
Plate Coating: 96-well microtiter plates are coated with a substrate for ALK, such as a synthetic polymer of glutamic acid and tyrosine.
-
Compound Addition: CEP-28122 (either mesylate salt or freebase, dissolved in a suitable solvent like DMSO) is added to the wells in a series of dilutions.
-
Enzyme Addition: Recombinant ALK enzyme is added to each well.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: The level of substrate phosphorylation is quantified. This is typically done using an ELISA-based method, where an anti-phosphotyrosine antibody conjugated to an enzyme (like horseradish peroxidase, HRP) is added. Following a wash step, a chromogenic substrate for HRP is added, and the resulting color change is measured using a plate reader.
-
Data Analysis: The absorbance values are used to calculate the percent inhibition of ALK activity at each concentration of CEP-28122, and the IC₅₀ value is determined.
In Vivo Tumor Xenograft Model
This protocol is a generalized procedure based on studies of ALK inhibitors in mouse models.[2]
Caption: Workflow for an in vivo tumor xenograft study.
Methodology:
-
Cell Culture: ALK-positive human cancer cell lines (e.g., Sup-M2 for ALCL, NCI-H2228 for NSCLC) are cultured under standard conditions.
-
Cell Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: CEP-28122, formulated in a suitable vehicle, is administered to the treatment groups. The route of administration is typically oral gavage.[1] The control group receives the vehicle alone. Both the mesylate salt and freebase forms can be used, with the choice likely depending on the required solubility and stability in the chosen vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week).
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration of treatment. The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.
Conclusion and Recommendations
Both the mesylate salt and the freebase form of CEP-28122 are potent inhibitors of ALK and have been successfully used in preclinical research. The choice between the two forms for a particular experiment will likely depend on practical considerations related to formulation and handling.
-
For in vitro studies where the compound is dissolved in an organic solvent like DMSO, either form is likely to be suitable, although the higher reported solubility of the freebase in DMSO might be advantageous for preparing high-concentration stock solutions.
-
For in vivo studies, particularly those involving oral administration, the mesylate salt may offer advantages in terms of aqueous solubility and dissolution rate, which can be crucial for achieving adequate oral bioavailability. However, as both forms have been used, the final choice may depend on the specific formulation vehicle and the required dose.
It is highly recommended that researchers perform their own characterization of the specific batch of CEP-28122 they are using, including solubility and stability in their experimental systems, to ensure reliable and reproducible results. While this guide provides a comprehensive overview based on available data, empirical testing remains essential for rigorous scientific investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (1022958-60-6 free base) | ALK | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. cenmed.com [cenmed.com]
- 7. aacrjournals.org [aacrjournals.org]
Structural Analysis of CEP-28122 Bound to Anaplastic Lymphoma Kinase (ALK): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical target in oncology. Constitutive activation of ALK through genetic alterations such as chromosomal translocations, gene amplification, or point mutations is a known driver in several cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1] CEP-28122 is a potent and selective, orally active inhibitor of ALK.[1][2][3] This technical guide provides a comprehensive overview of the structural and quantitative aspects of the interaction between CEP-28122 and ALK, based on available preclinical data. While a public crystal structure of the CEP-28122-ALK complex is not available, this document synthesizes key inhibitory data, outlines relevant experimental methodologies, and presents the canonical ALK signaling pathway.
CEP-28122: Potency and Selectivity Profile
CEP-28122, a diaminopyrimidine derivative, demonstrates high potency against ALK in both enzymatic and cellular assays.[2] Its inhibitory activity has been quantified against recombinant ALK and in various ALK-positive cancer cell lines.
Table 1: In Vitro Inhibitory Activity of CEP-28122
| Assay Type | Target | Cell Line | IC50 (nmol/L) |
| Enzymatic TRF Assay | Recombinant ALK | - | 1.9 ± 0.5[2] |
| Cellular Phosphorylation | NPM-ALK | Sup-M2 | 20 - 30[2] |
| Cellular Phosphorylation | NPM-ALK | Karpas-299 | 20 - 30[2] |
| Cellular Phosphorylation | EML4-ALK | NCI-H2228 | Similar potency to NPM-ALK[2] |
| Cellular Phosphorylation | EML4-ALK | NCI-H3122 | Similar potency to NPM-ALK[2] |
| Cellular Phosphorylation | Full-length ALK | NB-1 | Similar potency to NPM-ALK[2] |
Table 2: Growth Inhibition and Cytotoxicity of CEP-28122 in ALK-Positive Cell Lines
| Cell Line | Cancer Type | ALK Status | Effect |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK positive | Concentration-dependent growth inhibition and caspase 3/7 activation[2] |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK positive | Concentration-dependent growth inhibition and caspase 3/7 activation[2] |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK positive | Concentration-dependent growth inhibition[2] |
| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK positive | Concentration-dependent growth inhibition[2] |
| NB-1 | Neuroblastoma | Gene-amplified WT ALK | Significant growth inhibition[2] |
| SH-SY5Y | Neuroblastoma | Activating mutation (F1174L) | Significant growth inhibition[2] |
| NB-1643 | Neuroblastoma | Activating mutation (R1275Q) | Significant growth inhibition[2] |
CEP-28122 exhibits high selectivity for ALK. When tested against a panel of 259 protein kinases at a concentration of 1 µmol/L, significant inhibition of other kinases was minimal, underscoring its specificity.[2]
Structural Insights into the ALK Kinase Domain and Inhibitor Binding
While the specific crystal structure of CEP-28122 bound to ALK is not publicly available, the crystal structures of ALK in complex with other ATP-competitive inhibitors such as PHA-E429 and NVP-TAE684 provide a framework for understanding the binding interactions within the ALK active site.[4] These structures reveal key features of the ALK ATP-binding pocket that are likely exploited by potent inhibitors like CEP-28122.[4] Computational homology modeling has also been shown to be a useful tool for the rational design of selective ALK inhibitors, further elucidating the structural basis of inhibitor binding.
ALK Signaling Pathways
Constitutive activation of ALK, either through fusion proteins or activating mutations, leads to the activation of several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The primary signaling pathways activated by ALK include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[5][6][7] CEP-28122 effectively suppresses the phosphorylation of downstream effectors of ALK, such as STAT3, Akt, and ERK1/2 in ALK-positive cancer cells.[2]
Experimental Protocols
Recombinant ALK Kinase Assay (Time-Resolved Fluorescence - TRF)
The in vitro inhibitory activity of CEP-28122 against recombinant ALK was determined using a time-resolved fluorescence (TRF) based assay, which is a modification of an ELISA protocol.[2]
Protocol Steps:
-
Plate Coating: 96-well microtiter plates are coated with a substrate, such as recombinant human PLC-γ/GST.
-
Reaction Mixture Addition: A kinase reaction mixture is prepared containing buffer (e.g., 20 mmol/L HEPES, pH 7.2), 1 mmol/L ATP, 5 mmol/L MnCl2, 0.1% bovine serum albumin (BSA), 2.5% dimethyl sulfoxide (B87167) (DMSO), and the test compound (CEP-28122) at various concentrations.[4] This mixture is added to the coated plates.
-
Enzyme Addition: The kinase reaction is initiated by adding recombinant GST-ALK to the wells.[4]
-
Incubation and Detection: The plates are incubated to allow for substrate phosphorylation. Following incubation, the plates are washed, and a Europium-labeled anti-phosphotyrosine antibody is added to detect the phosphorylated substrate. After another incubation and wash step, an enhancement solution is added, and the time-resolved fluorescence is measured, which correlates with kinase activity.
Cellular ALK Phosphorylation Assay
The inhibitory effect of CEP-28122 on ALK autophosphorylation in a cellular context is determined by treating ALK-positive cancer cell lines with the compound followed by immunoblot analysis.[2]
Protocol Steps:
-
Cell Culture and Treatment: ALK-positive cells (e.g., Sup-M2, Karpas-299) are cultured and treated with varying concentrations of CEP-28122 for a specified period (e.g., 2 hours).[2]
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Immunoblotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ALK (e.g., phospho-ALK (Y664)) and total ALK.[2]
-
Analysis: The levels of phosphorylated ALK are quantified and normalized to total ALK to determine the concentration-dependent inhibition and calculate the cellular IC50 value.
Conclusion
CEP-28122 is a highly potent and selective inhibitor of ALK, demonstrating significant antitumor activity in preclinical models of ALK-driven cancers. While direct structural data of its binding mode remains to be publicly elucidated, the available biochemical and cellular data strongly support its mechanism as a direct inhibitor of ALK kinase activity. The methodologies outlined in this guide provide a basis for the continued investigation and characterization of this and other next-generation ALK inhibitors. Further structural studies would be invaluable in refining the design of novel therapeutics to overcome potential resistance mechanisms.
References
- 1. Machine Learning and Integrative Structural Dynamics Identify Potent ALK Inhibitors from Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK ALK receptor tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Deciphering the Shared and Specific Drug Resistance Mechanisms of Anaplastic Lymphoma Kinase via Binding Free Energy Computation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of anaplastic lymphoma kinase in complex with ATP competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. axonmedchem.com [axonmedchem.com]
CEP-28122 Beyond ALK: An In-depth Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the target selectivity profile of CEP-28122, a potent, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). While primarily recognized for its high affinity for ALK, a thorough understanding of its off-target interactions is crucial for predicting potential therapeutic applications and anticipating adverse effects. This document collates and presents the quantitative data on CEP-28122's kinase inhibition spectrum, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
CEP-28122 is a highly selective inhibitor of ALK with an IC50 of 1.9 nM in enzymatic assays.[1] Kinase profiling against a broad panel of 259 kinases revealed that at a concentration of 1 µM, CEP-28122 demonstrates significant inhibition (>90%) against only a small subset of kinases, underscoring its high selectivity.[1] Notably, besides ALK, CEP-28122 shows potent inhibition of the RSK kinase family (RSK2, RSK3, and RSK4) with IC50 values in the low nanomolar range.[1] This document provides a detailed breakdown of these interactions and the methodologies used to determine them, offering valuable insights for researchers in oncology and kinase inhibitor development.
Target Selectivity Profile of CEP-28122
The kinase selectivity of CEP-28122 was extensively evaluated, and the findings are summarized below. The primary screening was conducted at a concentration of 1 µM against a panel of 259 kinases. For kinases exhibiting greater than 90% inhibition in the initial screen, IC50 values were subsequently determined.
| Kinase Target | IC50 (nM) | Assay Type |
| Primary Target | ||
| ALK | 1.9 | TRF-based enzymatic assay |
| Secondary Targets (>90% inhibition at 1 µM) | ||
| RSK2 | 12 | Radiometric assay |
| RSK3 | 7 | Radiometric assay |
| RSK4 | 17 | Radiometric assay |
| Flt4 | 46 | TRF-based enzymatic assay |
Note: The complete list of the 259 kinases screened and their respective percentage inhibition at 1 µM can be found in the supplementary materials of the primary publication by Cheng et al., Molecular Cancer Therapeutics, 2012.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TRF)
Objective: To determine the half-maximal inhibitory concentration (IC50) of CEP-28122 against recombinant ALK and other kinases.
Methodology:
-
Reaction Mixture Preparation: The kinase reactions were performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Enzyme and Substrate: Recombinant human ALK enzyme was incubated with a biotinylated poly-Glu-Tyr (4:1) substrate and ATP.
-
Inhibitor Addition: CEP-28122 was serially diluted in DMSO and added to the reaction mixture. The final DMSO concentration was kept constant at 1%.
-
Reaction Initiation and Incubation: The reaction was initiated by the addition of ATP and incubated at room temperature for a specified period (typically 60 minutes).
-
Detection: The reaction was stopped by the addition of an EDTA-containing buffer. Phosphorylated substrate was detected using a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.
-
Data Analysis: The TRF signal was measured using a suitable plate reader. IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.
Cellular ALK Phosphorylation Assay
Objective: To assess the ability of CEP-28122 to inhibit ALK autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: ALK-positive human anaplastic large-cell lymphoma (ALCL) cell lines (e.g., Karpas-299, SUP-M2) or non-small cell lung cancer (NSCLC) cell lines (e.g., NCI-H3122) were cultured in appropriate media supplemented with fetal bovine serum.
-
Compound Treatment: Cells were treated with varying concentrations of CEP-28122 or vehicle (DMSO) for a specified duration (e.g., 2-4 hours).
-
Cell Lysis: Following treatment, cells were washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay.
-
Immunoblotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies specific for phosphorylated ALK (e.g., pALK Tyr1604) and total ALK.
-
Detection and Analysis: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software, and the ratio of phosphorylated ALK to total ALK was calculated.
Signaling Pathways and Experimental Workflows
Caption: ALK signaling pathway and the inhibitory action of CEP-28122.
Caption: Experimental workflow for determining kinase selectivity profile.
Caption: Relationship between target selectivity and potential effects.
References
The Metabolic Fate of CEP-28122: A Review of Publicly Available Data
Despite its documented potency as an Anaplastic Lymphoma Kinase (ALK) inhibitor for targeted cancer therapy, detailed public information regarding the in vitro and in vivo metabolism of CEP-28122 is strikingly scarce. Extensive searches of scientific literature and public databases did not yield specific studies on its biotransformation, metabolite identification, or the precise metabolic pathways it undergoes.
CEP-28122 is recognized as a highly potent and selective, orally bioavailable inhibitor of ALK.[1][2][3] Its primary mechanism of action involves the inhibition of ALK tyrosine phosphorylation, which has shown significant antitumor activity in preclinical models of ALK-positive cancers.[3][4][5] While its favorable pharmacokinetic profile is often mentioned in broader studies, the specific metabolic processes that contribute to this profile are not elaborated upon.[3][4]
This technical guide aims to provide a comprehensive overview of what is publicly known about CEP-28122 and to frame the context for the type of metabolic studies that would typically be conducted for a compound of this nature. In the absence of specific data for CEP-28122, this document will outline the standard experimental protocols and data presentation formats used in drug metabolism research, which would be applicable to understanding the biotransformation of this compound.
Hypothetical Metabolic Pathways and Experimental Workflows
To illustrate the processes by which a compound like CEP-28122 would be metabolically characterized, the following sections present generalized experimental workflows and potential metabolic pathways. It is crucial to note that these are representative examples and do not reflect actual experimental data for CEP-28122.
General Experimental Workflow for Metabolism Studies
A typical workflow to investigate the metabolism of a new chemical entity (NCE) such as CEP-28122 would involve a series of in vitro and in vivo experiments.
Potential Phase I and Phase II Metabolic Pathways
Drug metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For a complex molecule like CEP-28122, multiple metabolic transformations would be anticipated.
Standard Experimental Protocols
The following are detailed, albeit generalized, methodologies that would be employed to study the metabolism of CEP-28122.
In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolic degradation of CEP-28122 by Phase I enzymes.
Methodology:
-
Incubation: CEP-28122 (typically at a concentration of 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-generating system.
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
Metabolite Identification in Hepatocytes
Objective: To identify the major Phase I and Phase II metabolites of CEP-28122.
Methodology:
-
Incubation: CEP-28122 is incubated with cryopreserved human hepatocytes in a suitable culture medium at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: Samples of the incubation medium and cell lysate are collected at different time points.
-
Sample Preparation: Samples are extracted with an organic solvent to precipitate proteins and concentrate metabolites.
-
Analysis: The extracts are analyzed using high-resolution LC-MS/MS to detect and structurally characterize potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Quantitative Data Summary (Hypothetical)
In a typical drug metabolism study, the quantitative data would be summarized in tables for easy comparison. The following tables are examples of how such data would be presented.
Table 1: In Vitro Metabolic Stability of CEP-28122 in Liver Microsomes (Hypothetical Data)
| Species | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Human | 45 | 30.8 |
| Rat | 25 | 55.4 |
| Dog | 60 | 23.1 |
| Monkey | 52 | 26.7 |
Table 2: Relative Abundance of CEP-28122 Metabolites in Human Hepatocytes (Hypothetical Data)
| Metabolite | Proposed Biotransformation | Relative Abundance (%) |
| M1 | Monohydroxylation | 35 |
| M2 | N-dealkylation | 25 |
| M3 | O-dealkylation | 15 |
| M4 | Glucuronide Conjugate of M1 | 10 |
| M5 | Oxidation | 5 |
| Unchanged CEP-28122 | - | 10 |
Conclusion
While CEP-28122 has been identified as a promising ALK inhibitor, a comprehensive understanding of its metabolic fate is not available in the public domain. The information presented here provides a framework for the types of studies that are essential for characterizing the metabolism of a drug candidate. Detailed in vitro and in vivo metabolism studies are critical for predicting a drug's pharmacokinetic properties, potential for drug-drug interactions, and overall safety profile in humans. The generation and public dissemination of such data for CEP-28122 would be of significant value to the scientific and drug development community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chiral Landscape: A Technical Guide to Enzymatic Resolution in Pharmaceutical Development
A notable gap in publicly available research exists regarding the specific enzymatic resolution of CEP-28122 for chiral separation. Despite its documented role as a potent and selective anaplastic lymphoma kinase (ALK) inhibitor with significant antitumor activity, details of its chiral synthesis and separation via enzymatic methods are not presently described in scientific literature. This guide, therefore, provides a comprehensive overview of the principles and practices of enzymatic kinetic resolution—a powerful technique for obtaining enantiomerically pure compounds—and illustrates the known signaling pathway of CEP-28122. The experimental data and workflows presented herein are representative examples of the technique and are not specific to CEP-28122.
The Imperative of Chirality in Drug Design
Many pharmaceuticals are chiral molecules, existing as enantiomers—non-superimposable mirror images that can exhibit markedly different pharmacological and toxicological profiles. The separation of these enantiomers is a critical step in drug development to ensure safety and efficacy. Enzymatic kinetic resolution has emerged as a highly efficient and environmentally benign method for achieving this separation. This technique leverages the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one.
Principles of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution relies on the differential reaction rates of two enantiomers with an enzyme. One enantiomer fits more readily into the enzyme's active site and is converted to a product at a much faster rate than the other. This results in a mixture containing the unreacted, enantiomerically enriched starting material and the product, which can then be separated by conventional methods like chromatography or extraction.
Key parameters in enzymatic kinetic resolution include:
-
Enantiomeric Excess (e.e.): A measure of the purity of a chiral sample.
-
Conversion Rate: The percentage of the starting material that has been converted to the product.
-
Enantioselectivity (E-value): A measure of the enzyme's ability to discriminate between the two enantiomers. A high E-value is indicative of a highly selective and efficient resolution.
Illustrative Data for a Typical Enzymatic Resolution
The following table presents hypothetical data for the enzymatic resolution of a generic chiral amine, demonstrating the kind of quantitative information crucial for process optimization.
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) | E-value |
| Lipase (B570770) A | Ethyl acetate | Toluene (B28343) | 40 | 24 | 48 | >99 | 96 | >200 |
| Lipase B | Isopropenyl acetate | Hexane | 30 | 48 | 50 | 98 | 98 | 150 |
| Protease C | N-acetyl-L-methionine | Buffer | 37 | 12 | 45 | 95 | 99 | 180 |
Generalized Experimental Protocol for Enzymatic Kinetic Resolution
This protocol outlines a typical procedure for the enzymatic resolution of a racemic amine.
1. Materials and Reagents:
-
Racemic amine (substrate)
-
Acyl donor (e.g., ethyl acetate)
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., toluene)
-
Buffer solution (for pH control if necessary)
-
Standard analytical reagents for HPLC analysis
2. Reaction Setup:
-
To a solution of the racemic amine (1.0 mmol) in toluene (10 mL) is added the acyl donor (1.2 mmol).
-
The immobilized lipase (50 mg) is then added to the mixture.
-
The reaction vessel is sealed and placed in an incubator shaker at a controlled temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).
3. Reaction Monitoring:
-
Aliquots of the reaction mixture are withdrawn at regular intervals.
-
The samples are analyzed by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion rate and the enantiomeric excess of the remaining substrate and the formed product.[1][2][3][4]
4. Work-up and Separation:
-
Once the desired conversion (typically around 50%) and enantiomeric excess are achieved, the enzyme is removed by filtration.
-
The solvent is evaporated under reduced pressure.
-
The resulting residue, containing the unreacted amine and the acylated product, is separated using column chromatography.
5. Characterization:
-
The enantiomeric purity and identity of the separated compounds are confirmed by analytical techniques such as chiral HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.
Visualizing the Process: A Generalized Workflow
The following diagram illustrates a typical experimental workflow for enzymatic kinetic resolution.
The Known Signaling Pathway of CEP-28122
While information on its chiral separation is lacking, the mechanism of action of CEP-28122 as an ALK inhibitor is well-documented.[5][6][7][8][9] CEP-28122 potently and selectively inhibits the ALK tyrosine kinase, which is a key driver in certain cancers like anaplastic large-cell lymphoma and non-small cell lung cancer.[6][8] The inhibition of ALK leads to the suppression of downstream signaling pathways that are crucial for cancer cell growth and survival.
The following diagram illustrates the signaling pathway inhibited by CEP-28122.
References
- 1. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. axonmedchem.com [axonmedchem.com]
An In-depth Technical Guide to the Synthesis and Evaluation of Diaminopyrimidine-Based ALK Inhibitors
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] However, chromosomal rearrangements, mutations, or amplifications of the ALK gene can lead to the formation of oncogenic fusion proteins, which are implicated as key drivers in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2][3] These aberrant ALK fusion proteins exhibit constitutive kinase activity, leading to the activation of downstream signaling pathways that promote cell proliferation, survival, and migration.[4] Consequently, ALK has emerged as a significant therapeutic target, and the development of small-molecule ALK inhibitors has revolutionized the treatment landscape for patients with ALK-positive malignancies.[3][5]
Among the various chemical scaffolds explored for ALK inhibition, the 2,4-diaminopyrimidine (B92962) core has proven to be a particularly effective pharmacophore. This guide provides a comprehensive technical overview of the synthesis of diaminopyrimidine-based ALK inhibitors, details on their structure-activity relationships, and the experimental protocols for their biological evaluation, intended for researchers and professionals in the field of drug discovery and development.
ALK Signaling Pathway
Aberrant ALK activation triggers several downstream signaling cascades critical for oncogenesis. The primary pathways include the RAS-Extracellular signal-Regulated Kinase (ERK) pathway, the Phosphoinositide 3-Kinase (PI3K)-AKT pathway, and the Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway.[6][7] These pathways collectively drive processes such as cell cycle progression, proliferation, survival, and inhibition of apoptosis.[2][7] A thorough understanding of this signaling network is essential for the rational design of targeted inhibitors.
Caption: ALK Signaling Pathways in Cancer.
Synthesis of the Core 2,4-Diaminopyrimidine Scaffold
The 2,4-diaminopyrimidine moiety serves as a crucial hinge-binding element in many ALK inhibitors.[8] A common and efficient method for its synthesis involves the chlorination of 2,4-diamino-6-hydroxypyrimidine (B22253) followed by subsequent functionalization.
General Synthetic Scheme
A typical synthetic route begins with the conversion of the hydroxyl group to a chlorine atom using phosphorus oxychloride (POCl₃).[9] The resulting 2,4-diamino-6-chloropyrimidine is a versatile intermediate for introducing various substituents at the 6-position via nucleophilic substitution, and at the 5-position through reactions like iodination followed by Suzuki coupling.[9]
Caption: General synthesis of the 2,4-diaminopyrimidine core.
Experimental Protocol: Synthesis of 2,4-Diamino-6-chloropyrimidine[9][10]
-
Reaction Setup: To a three-necked flask, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 9 mL) to the flask.
-
Heating: Heat the reaction mixture to 97-105°C and stir for 6-17 hours.
-
Quenching: After the reaction is complete, cool the mixture and slowly add it to ice water or slowly add an alcohol (e.g., methanol (B129727) or ethanol) dropwise to quench the excess POCl₃.[10] If quenching with water, heat the solution to 90°C for 1 hour.[9]
-
Neutralization: Adjust the pH of the solution to 8 with a sodium hydroxide (B78521) solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a white solid.
Synthesis of Representative Diaminopyrimidine ALK Inhibitors
Brigatinib (B606365)
Brigatinib is a potent second-generation ALK inhibitor, also known for its activity against various ALK resistance mutations.[11][12] Its synthesis involves the coupling of a key aniline (B41778) intermediate with a dichloropyrimidine derivative.
Synthetic Route for Brigatinib
A common synthetic approach involves the reaction of 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine with 2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline.
Caption: Synthetic workflow for Brigatinib.
Experimental Protocol: Key Coupling Step [13]
-
Reaction Setup: Dissolve 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine (Intermediate 1) in a suitable solvent such as isopropanol.
-
Addition of Reagents: Add 2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (Intermediate 2) to the solution.
-
Reaction Conditions: Add an acid, such as hydrochloric acid, and heat the mixture to reflux for several hours.
-
Work-up: After cooling, the product may precipitate. Filter the solid, wash with the solvent, and dry under vacuum to obtain Brigatinib. Further purification can be achieved by recrystallization.
Alectinib
Alectinib is another highly potent and selective second-generation ALK inhibitor.[14] Several synthetic routes have been reported, often converging on the construction of its complex tetracyclic core.[15][16][17]
Synthetic Route for Alectinib
A recently developed route employs a Suzuki-Miyaura cross-coupling and a reductive cyclization as key steps, starting from readily available materials.[14][15]
Caption: Key steps in a modern Alectinib synthesis.
Experimental Protocol: Final SNAr Step [15]
-
Reaction Setup: In a microwave vial, combine the tetracyclic ketone intermediate (e.g., 9-ethyl-8-methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile) with excess 4-morpholinopiperidine.
-
Solvent: Add a high-boiling solvent such as N-Methyl-2-pyrrolidone (NMP).
-
Microwave Irradiation: Heat the reaction mixture to 200°C using microwave irradiation for a specified time.
-
Purification: After the reaction is complete, cool the mixture and purify using column chromatography on silica (B1680970) gel to isolate the Alectinib free base.
Quantitative Data and Structure-Activity Relationships (SAR)
The potency of diaminopyrimidine ALK inhibitors is highly dependent on the substituents at various positions of the pyrimidine (B1678525) core. SAR studies are crucial for optimizing efficacy against both wild-type and mutant forms of ALK.[18]
Table 1: Inhibitory Activity of Selected Diaminopyrimidine ALK Inhibitors
| Compound | ALK (WT) IC₅₀ (nM) | ALK L1196M IC₅₀ (nM) | ALK G1202R IC₅₀ (nM) | Cell Line (H3122) IC₅₀ (nM) | Reference(s) |
| Crizotinib | 24 | 100 | >1000 | 30-60 | [5] |
| Ceritinib | 0.2 | 0.5 | 46 | 27-35 | [5],[18] |
| Alectinib | 1.9 | 1.7 | - | 3.5 | [15] |
| Brigatinib | 0.62 | 1.2 | 15 | 4-31 | [12],[5] |
| KRCA-0445 | 1.2 | - | - | 13.9 | [19] |
Note: IC₅₀ values can vary depending on the specific assay conditions. Data is compiled for comparative purposes.
The dimethylphosphine (B1204785) oxide group in Brigatinib is a key structural feature contributing to its high potency.[12] For Ceritinib, the isopropylsulfonylphenyl and isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl groups are critical for its activity.[18] These examples highlight how modifications to the core scaffold allow for potent interactions within the ATP-binding site of the ALK kinase domain.
Experimental Protocols for Biological Evaluation
Evaluating the synthesized compounds requires a series of robust in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Assay (IC₅₀ Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK protein.
Caption: Workflow for an in vitro kinase assay.
-
Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Enzyme Addition: In a 384-well plate, add 2 µL of recombinant human ALK enzyme solution (e.g., 35 ng) in kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).
-
Inhibitor Addition: Add 1 µL of the inhibitor dilution or DMSO vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a mixture containing ATP and a suitable substrate (e.g., a synthetic peptide).
-
Incubation: Allow the reaction to proceed for 60 minutes at 30°C.
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection kit like ADP-Glo™ Kinase Assay (Promega), which converts ADP to ATP and generates a luminescent signal.
-
Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Cell-Based Proliferation Assay
This assay assesses the inhibitor's ability to suppress the growth and viability of cancer cells that are dependent on ALK signaling.
Protocol (MTT Assay): [22][23]
-
Cell Seeding: Seed ALK-positive cancer cells (e.g., H3122 or Karpas-299) in a 96-well plate at a density of 4 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against inhibitor concentration.
Western Blot Analysis
This technique is used to confirm that the inhibitor is acting on its intended target within the cell by measuring the phosphorylation status of ALK and its downstream effectors like AKT and ERK.[4]
Caption: Western blot analysis workflow.
Protocol: [21]
-
Cell Treatment: Treat ALK-positive cells with various concentrations of the inhibitor for a specified time (e.g., 2-4 hours).
-
Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate overnight at 4°C with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, p-AKT, total AKT, p-ERK, and total ERK.
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add a chemiluminescent substrate and capture the signal using an imaging system. A decrease in the p-ALK/total ALK ratio with increasing inhibitor concentration confirms on-target activity.
References
- 1. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]
- 14. Alectinib Synthesis through Formal α-Arylation of Enone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. US10221155B2 - Method for preparing Alectinib - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. benchchem.com [benchchem.com]
- 22. Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation [mdpi.com]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Treating ALK-Positive Cell Lines with CEP-28122
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, gene amplification, or point mutations, acts as a potent oncogenic driver in various cancers.[1] These cancers include anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] CEP-28122 is a highly potent and selective, orally active small-molecule inhibitor of ALK.[1][2][3] Preclinical studies have demonstrated its efficacy in inducing growth inhibition and cytotoxicity in ALK-positive cancer cells.[1][2][4]
These application notes provide a comprehensive guide for researchers utilizing CEP-28122 to study ALK-driven cancers. This document details the inhibitor's in vitro and in vivo activity, protocols for key experiments, and the underlying signaling pathways.
Data Presentation
In Vitro Activity of CEP-28122
The following tables summarize the in vitro efficacy of CEP-28122 against recombinant ALK and various ALK-positive cancer cell lines.
Table 1: CEP-28122 Inhibition of Recombinant ALK
| Parameter | Value (nmol/L) |
| IC₅₀ | 1.9 ± 0.5 |
| Data represents the half-maximal inhibitory concentration against recombinant ALK kinase activity.[1] |
Table 2: Cellular ALK Phosphorylation Inhibition by CEP-28122
| Cell Line | Cancer Type | ALK Alteration | Cellular IC₅₀ (nmol/L) |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 20 - 30 |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 20 - 30 |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | Similar potency to Sup-M2/Karpas-299 |
| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK | Similar potency to Sup-M2/Karpas-299 |
| NB-1 | Neuroblastoma | Full-length ALK | Similar potency to Sup-M2/Karpas-299 |
| Data represents the half-maximal inhibitory concentration for the inhibition of ALK tyrosine phosphorylation in intact cells.[1] |
Table 3: Growth Inhibition of ALK-Positive Cell Lines by CEP-28122
| Cell Line | Cancer Type | Effect |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | Concentration-dependent growth inhibition (3–3,000 nmol/L) |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | Concentration-dependent growth inhibition (3–3,000 nmol/L) |
| CEP-28122 showed minimal to no growth inhibition in ALK-negative cell lines such as Toledo (leukemia) and HuT-102 (lymphoma) at concentrations up to 3,000 nmol/L.[1] |
In Vivo Antitumor Activity of CEP-28122
CEP-28122 has demonstrated significant, dose-dependent antitumor activity in mouse xenograft models of human ALK-positive cancers.
Table 4: In Vivo Efficacy of Orally Administered CEP-28122 in Xenograft Models
| Tumor Model | Dose (mg/kg, twice daily) | Treatment Duration | Outcome |
| Sup-M2 (ALCL) | 55 or 100 | 4 weeks | Sustained tumor regression with no reemergence for >60 days post-treatment |
| NCI-H2228 (NSCLC) | 30 and 55 | 12 days | Tumor regression |
| NCI-H3122 (NSCLC) | 30 | 12 days | Significant tumor growth inhibition |
| NCI-H3122 (NSCLC) | 55 | 12 days | Tumor stasis and partial tumor regression |
| NB-1 (Neuroblastoma) | 30 | 14 days | 75% tumor growth inhibition |
| NB-1 (Neuroblastoma) | 55 | 14 days | 90% tumor growth inhibition |
| CEP-28122 displayed marginal antitumor activity against ALK-negative human tumor xenografts.[1][2] |
Mandatory Visualizations
Caption: ALK signaling pathway and inhibition by CEP-28122.
Caption: General experimental workflow for evaluating CEP-28122.
Experimental Protocols
Cell Culture of ALK-Positive Cell Lines
Objective: To maintain healthy cultures of ALK-positive and negative cell lines for subsequent experiments.
Materials:
-
ALK-Positive Cell Lines:
-
Karpas-299 (ALCL, NPM-ALK)
-
Sup-M2 (ALCL, NPM-ALK)
-
NCI-H2228 (NSCLC, EML4-ALK)
-
NCI-H3122 (NSCLC, EML4-ALK)
-
-
ALK-Negative Control Cell Lines:
-
Toledo (Diffuse Large B-cell Lymphoma)
-
HuT-102 (Cutaneous T-cell Lymphoma)
-
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile cell culture flasks and plates
Protocol:
-
Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells according to their growth characteristics to maintain logarithmic growth.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of CEP-28122 on ALK-positive and ALK-negative cancer cell lines and to calculate the IC₅₀ value.
Materials:
-
Cultured cells (as described in Protocol 1)
-
CEP-28122 stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of CEP-28122 (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot Analysis of ALK Phosphorylation
Objective: To assess the inhibitory effect of CEP-28122 on ALK phosphorylation and downstream signaling pathways.
Materials:
-
Cultured cells treated with CEP-28122
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary Antibodies:
-
Phospho-ALK (e.g., Tyr1604 for full-length ALK or Tyr664 for NPM-ALK)
-
Total ALK
-
Phospho-STAT3, Total STAT3
-
Phospho-AKT, Total AKT
-
Phospho-ERK1/2, Total ERK1/2
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis: Lyse CEP-28122-treated and control cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins to ensure equal loading.
In Vivo Antitumor Efficacy Study in a Xenograft Model
Objective: To evaluate the in vivo antitumor activity of orally administered CEP-28122 in a mouse xenograft model of an ALK-positive cancer.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
ALK-positive cancer cell line (e.g., Sup-M2 or NCI-H2228)
-
Matrigel (optional)
-
CEP-28122 formulation for oral gavage
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject ALK-positive cells (e.g., 5-10 x 10⁶ cells) into the flank of each mouse. A mixture of cells and Matrigel can enhance tumor take rate.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer CEP-28122 orally (e.g., 30, 55, or 100 mg/kg, twice daily) for the specified duration. The control group should receive the vehicle.
-
Monitoring: Monitor tumor volume, body weight, and any signs of toxicity throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess antitumor efficacy.
Conclusion
CEP-28122 is a potent and selective ALK inhibitor with significant antitumor activity against ALK-positive cancer cells both in vitro and in vivo. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of CEP-28122 and to explore the intricacies of ALK-driven oncogenesis. Careful adherence to these methodologies will enable the generation of robust and reproducible data, contributing to the development of novel therapies for patients with ALK-positive malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: CEP-28122 MTS Assay for Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] Constitutive activation of ALK is a known driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1] CEP-28122 exhibits its antitumor activity by inhibiting ALK's tyrosine kinase activity, which subsequently blocks downstream signaling pathways crucial for cell proliferation and survival, such as the STAT3, Akt, and ERK1/2 pathways. This leads to concentration-dependent growth inhibition and cytotoxicity in ALK-positive cancer cells.[1]
The MTS assay is a colorimetric method used to assess cell viability. In this assay, the tetrazolium salt MTS is reduced by metabolically active cells into a soluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at 490-500 nm.
This document provides a detailed protocol for assessing the effect of CEP-28122 on the viability of cancer cell lines using the MTS assay.
Data Presentation
The following table summarizes the in vitro inhibitory activity of CEP-28122.
| Parameter | Cell Line | IC50 (nM) |
| Enzymatic ALK Inhibition | - | 1.9 |
| Cellular NPM-ALK Phosphorylation | Sup-M2 | 20-30 |
| Cellular NPM-ALK Phosphorylation | Karpas-299 | 20-30 |
Data compiled from Cheng et al., 2012 and Axon Medchem.[2][3]
Signaling Pathway
The diagram below illustrates the signaling pathway targeted by CEP-28122. Upon binding to the ALK receptor, CEP-28122 inhibits its autophosphorylation, thereby blocking the activation of downstream pro-survival and proliferative signaling cascades.
Experimental Protocols
Materials
-
CEP-28122 (stock solution prepared in DMSO)
-
ALK-positive cancer cell line (e.g., Sup-M2, Karpas-299)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 490 nm
Cell Plating
-
Culture ALK-positive cells to ~80% confluency.
-
Trypsinize and resuspend the cells in complete culture medium.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in a final volume of 100 µL.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Compound Treatment
-
Prepare serial dilutions of CEP-28122 in complete culture medium from the stock solution. A suggested concentration range is 3 nM to 3000 nM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest CEP-28122 treatment.
-
Also, include wells with medium only to serve as a background control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared CEP-28122 dilutions or controls to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
MTS Assay for Cell Viability
The following workflow outlines the key steps of the MTS assay.
-
After the treatment incubation period, add 20 µL of MTS reagent directly to each well containing 100 µL of culture medium.
-
Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time may need to be optimized depending on the cell line and its metabolic rate.
-
After incubation, measure the absorbance at 490 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of the CEP-28122 concentration.
-
Determine the IC50 value (the concentration of CEP-28122 that inhibits cell viability by 50%) by performing a non-linear regression analysis of the dose-response curve.
Conclusion
This protocol provides a comprehensive guide for assessing the in vitro efficacy of CEP-28122 on the viability of ALK-positive cancer cells using the MTS assay. Adherence to this protocol will enable researchers to generate reliable and reproducible data on the dose-dependent effects of this potent ALK inhibitor. Careful optimization of cell seeding density and MTS incubation time for each specific cell line is recommended to ensure accurate results.
References
Application Notes and Protocols for Western Blot Analysis of Phospho-ALK Following CEP-28122 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma. The phosphorylation of ALK is a critical event for the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. CEP-28122 is a highly potent and selective, orally active inhibitor of ALK that has demonstrated antitumor activity in preclinical models.[1][2][3] It effectively suppresses ALK's kinase activity, leading to a reduction in its phosphorylation and the inhibition of downstream signaling.
Western blotting is a fundamental technique to verify the on-target effect of inhibitors like CEP-28122 by detecting changes in the phosphorylation status of the target protein. This document provides a detailed protocol for performing a Western blot to measure the levels of phosphorylated ALK (phospho-ALK) in cultured cells following treatment with CEP-28122.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ALK signaling pathway and the experimental workflow for the Western blot protocol.
Caption: ALK signaling pathway and the inhibitory action of CEP-28122.
Caption: Experimental workflow for Western blot analysis of phospho-ALK.
Experimental Protocols
This section details the step-by-step methodology for the Western blot analysis.
Cell Culture and CEP-28122 Treatment
-
Cell Seeding: Plate ALK-positive cells (e.g., Sup-M2, Karpas-299, or NCI-H2228) at an appropriate density in complete growth medium and allow them to adhere and grow for 24 hours.
-
CEP-28122 Preparation: Prepare a stock solution of CEP-28122 in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of CEP-28122 (e.g., 3-1000 nM) for a specified duration (e.g., 2-24 hours).[2] Include a vehicle control (DMSO-treated) sample.
Cell Lysis and Protein Extraction
-
Wash Cells: After treatment, place the culture dishes on ice, aspirate the medium, and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.[4][5] Use a sufficient volume to cover the cell monolayer (e.g., 0.5-1 mL for a 10 cm dish).
-
Scrape and Collect: Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate and Clarify: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Protein Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. This is crucial for equal protein loading in the subsequent steps.[6]
SDS-PAGE
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[6]
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a low-percentage (e.g., 7.5%) or a gradient (e.g., 4-12%) SDS-polyacrylamide gel, which is suitable for resolving high molecular weight proteins like ALK.[6][7][8] Include a pre-stained protein ladder to monitor migration.
-
Run the Gel: Run the gel in 1x SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.
Protein Transfer
-
Membrane Activation: If using a PVDF membrane, pre-wet it in methanol (B129727) for 30 seconds, followed by a brief rinse in deionized water, and then equilibrate in transfer buffer.[9]
-
Assemble Transfer Sandwich: Assemble the gel-membrane sandwich according to the transfer system's instructions (wet or semi-dry).
-
Transfer: For high molecular weight proteins like ALK, a wet transfer is often recommended.[6] Perform the transfer overnight at 4°C at a low constant voltage (e.g., 30V) or for 1-2 hours at a higher voltage (e.g., 100V) with cooling.[1][10]
Blocking
-
Ponceau S Staining (Optional): After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.[6] Destain with TBST.
-
Blocking: To prevent non-specific antibody binding, incubate the membrane in a blocking buffer. For phospho-protein detection, use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Block for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.
Antibody Incubation
-
Primary Antibody: Incubate the membrane with the primary antibody diluted in blocking buffer (5% BSA in TBST). Use an antibody specific for phospho-ALK (e.g., anti-phospho-ALK Tyr1604).[6] Perform this incubation overnight at 4°C with gentle agitation. For a loading control and to assess the effect on total protein levels, a separate blot should be incubated with an anti-total ALK antibody.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[6]
Secondary Antibody Incubation
-
Secondary Antibody: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane extensively with TBST (e.g., three to five times for 5-10 minutes each) to remove unbound secondary antibody.
Signal Detection and Analysis
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing (Optional): The blot can be stripped of the phospho-antibody and re-probed with a total ALK antibody and/or a housekeeping protein antibody (e.g., β-actin or GAPDH) to confirm equal protein loading.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Reagents and Buffers
| Reagent/Buffer | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[4] |
| Protease Inhibitor Cocktail | Add fresh before use (e.g., PMSF, aprotinin, leupeptin).[2] |
| Phosphatase Inhibitor Cocktail | Add fresh before use (e.g., sodium orthovanadate, sodium fluoride).[2] |
| 4x Laemmli Sample Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue. |
| 10x SDS-PAGE Running Buffer | 250 mM Tris, 1.92 M glycine, 1% SDS. |
| Transfer Buffer | 25 mM Tris, 192 mM glycine, 20% methanol (adjust methanol for high MW proteins).[10] |
| TBST (Wash Buffer) | 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6. |
| Blocking Buffer | 5% (w/v) BSA in TBST. |
Table 2: Western Blot Parameters
| Parameter | Recommendation |
| Protein Loading | 20-40 µg per lane.[6] |
| SDS-PAGE Gel | 7.5% acrylamide (B121943) or 4-12% gradient gel.[6] |
| Transfer Type | Wet transfer.[6] |
| Transfer Membrane | PVDF, 0.45 µm pore size.[10] |
| Transfer Conditions | Overnight at 30V at 4°C or 1-2 hours at 100V with cooling.[10] |
| Blocking | 1 hour at RT or overnight at 4°C in 5% BSA/TBST. |
| Primary Antibody Dilution | As per manufacturer's datasheet (e.g., 1:1000). |
| Secondary Antibody Dilution | As per manufacturer's datasheet (e.g., 1:2000 - 1:10000). |
| Detection | Enhanced Chemiluminescence (ECL). |
References
- 1. researchgate.net [researchgate.net]
- 2. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 3. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetechindia.com [lifetechindia.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad.com [bio-rad.com]
- 8. nusep.us [nusep.us]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing CEP-28122 Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5] Constitutive activation of ALK, through mechanisms such as chromosomal translocations, point mutations, or gene amplification, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1][2][3] CEP-28122 exerts its anti-tumor activity by inhibiting ALK tyrosine phosphorylation, which subsequently downregulates critical downstream signaling pathways, including STAT3, Akt, and ERK1/2, leading to cell growth inhibition and apoptosis in ALK-positive cancer cells.[1][2][4]
The development of drug resistance is a significant challenge in targeted cancer therapy. Tumor cells can acquire resistance to ALK inhibitors through various mechanisms, including the acquisition of secondary mutations in the ALK kinase domain ("on-target" resistance) or the activation of alternative signaling pathways to bypass the dependency on ALK signaling ("off-target" resistance).[1][3] Therefore, the establishment and characterization of CEP-28122 resistant cell line models are crucial for understanding the molecular mechanisms of resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome resistance.
These application notes provide detailed protocols for the generation and characterization of CEP-28122 resistant cancer cell lines.
Data Presentation
Table 1: In Vitro Activity of CEP-28122 in ALK-Positive Cancer Cell Lines
| Cell Line | Cancer Type | ALK Alteration | CEP-28122 Cellular IC50 (nM) | Reference |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK fusion | 20-30 | [6] |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK fusion | 20-30 | [6] |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK fusion | Growth Inhibition Observed | [2] |
| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK fusion | Growth Inhibition Observed | [2] |
| NB-1 | Neuroblastoma | ALK amplification | Growth Inhibition Observed | [2] |
Table 2: Characterization of Parental vs. CEP-28122 Resistant Cell Lines (Hypothetical Data)
| Parameter | Parental Cell Line (e.g., Karpas-299) | CEP-28122 Resistant Cell Line |
| CEP-28122 IC50 (nM) | 25 | >500 |
| Fold Resistance | 1 | >20 |
| ALK Phosphorylation (p-ALK) | High (inhibited by CEP-28122) | High (uninhibited by CEP-28122) |
| Downstream Signaling (p-AKT, p-ERK) | High (inhibited by CEP-28122) | High (uninhibited by CEP-28122) |
| ALK Kinase Domain Mutations | None | Present (e.g., G1202R, L1196M) or Absent |
| Bypass Pathway Activation (e.g., p-EGFR) | Low | High |
Experimental Protocols
Protocol 1: Generation of CEP-28122 Resistant Cell Lines
This protocol describes the generation of drug-resistant cell lines through continuous exposure to incrementally increasing concentrations of CEP-28122.[6][7][8][9]
Materials:
-
ALK-positive cancer cell line (e.g., Karpas-299, Sup-M2, NCI-H2228)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
CEP-28122 (dissolved in DMSO to create a stock solution)
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the initial IC50 of CEP-28122:
-
Seed the parental ALK-positive cells in a 96-well plate.
-
Treat the cells with a range of CEP-28122 concentrations for 72 hours.
-
Perform a cell viability assay to determine the IC50 value.[1]
-
-
Initial Drug Exposure:
-
Culture the parental cells in their complete growth medium containing CEP-28122 at a concentration equal to the determined IC50.[2]
-
Initially, a significant number of cells are expected to die. Allow the surviving cells to repopulate the flask.
-
-
Dose Escalation:
-
Once the cells are growing steadily at the initial concentration, increase the CEP-28122 concentration in a stepwise manner (e.g., 1.5x to 2x increments).[1]
-
Monitor the cells daily. If a significant slowdown in proliferation or excessive cell death is observed, maintain the current concentration until the cells adapt.
-
Continue this process of gradually increasing the drug concentration. This process can take several months.[1]
-
-
Establishment of a Resistant Population:
-
A cell line is considered resistant when it can proliferate in the presence of a high concentration of CEP-28122 (e.g., 1 µM or a concentration that results in a significant fold-increase in IC50 compared to the parental line).[1]
-
-
Cryopreservation:
-
Cryopreserve stocks of the resistant cells at various passages to ensure a backup of the cell line.
-
Protocol 2: Characterization of CEP-28122 Resistant Cell Lines
1. Determination of the Resistance Level:
-
Perform a cell viability assay (as described in Protocol 1, step 1) on both the parental and the established resistant cell lines.
-
Calculate the IC50 values for both cell lines and determine the fold-resistance (IC50 of resistant line / IC50 of parental line). A significant increase in the IC50 value confirms the resistant phenotype.[6]
2. Analysis of On-Target Resistance Mechanisms:
-
Western Blotting for ALK Phosphorylation:
-
Treat parental and resistant cells with various concentrations of CEP-28122 for a specified time (e.g., 2-6 hours).
-
Lyse the cells and perform western blotting using antibodies against phospho-ALK (p-ALK) and total ALK.
-
In resistant cells with on-target mutations, p-ALK levels may remain high despite treatment with CEP-28122.
-
-
Sequencing of the ALK Kinase Domain:
-
Extract genomic DNA or RNA (for conversion to cDNA) from both parental and resistant cells.
-
Amplify the ALK kinase domain using PCR.
-
Perform Sanger sequencing or next-generation sequencing (NGS) to identify potential mutations.[1] Common resistance mutations in other ALK inhibitors that could be investigated include L1196M and G1202R.[3]
-
3. Analysis of Off-Target Resistance Mechanisms:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array:
-
Use a phospho-RTK array to screen for the activation of a wide range of RTKs, which can identify potential bypass signaling pathways.[1]
-
-
Western Blotting for Bypass Pathway Activation:
-
Based on the phospho-RTK array results or known resistance pathways for other ALK inhibitors (e.g., EGFR, MET, IGF1R), perform western blotting to confirm the activation of these pathways.[1][7] Use antibodies against the phosphorylated and total forms of the respective proteins (e.g., p-EGFR, total EGFR).
-
Visualizations
Caption: CEP-28122 inhibits ALK phosphorylation and downstream signaling.
Caption: Workflow for generating CEP-28122 resistant cell lines.
Caption: Logical workflow for characterizing resistance mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Mechanisms of resistance after crizotinib or second-generation ALK therapy in advanced non-small cell lung cancer - Remon - Precision Cancer Medicine [pcm.amegroups.org]
- 5. A Functional Landscape of Resistance to ALK Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer. [themednet.org]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Dosing of CEP-28122 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral administration of CEP-28122 to mice, a critical procedure in preclinical oncology research. CEP-28122 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), demonstrating significant anti-tumor activity in various mouse xenograft models.
Introduction to CEP-28122
CEP-28122 is an orally bioavailable small molecule inhibitor that targets key oncogenic drivers.[1][2] Constitutive activation of ALK, through chromosomal translocations, point mutations, or gene amplification, is a known factor in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma, making it a prime therapeutic target.[1][2] CEP-28122 effectively inhibits ALK activity and the phosphorylation of its downstream signaling effectors.[1]
Mechanism of Action
CEP-28122 exerts its anti-tumor effects by potently inhibiting the kinase activity of ALK. This inhibition blocks the downstream signaling pathways that promote cancer cell proliferation and survival. Key signaling molecules affected by CEP-28122-mediated ALK inhibition include Stat-3, Akt, and ERK1/2.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of CEP-28122 administered via oral gavage in various mouse xenograft models.
Table 1: Antitumor Activity of CEP-28122 in ALK-Positive Tumor Xenograft Models
| Tumor Model | Mouse Strain | Dose (mg/kg) | Dosing Schedule | Duration | Outcome |
| Sup-M2 (ALCL) | SCID | 3, 10, 30 | Twice Daily | 12 days | Dose-dependent antitumor activity |
| Sup-M2 (ALCL) | SCID | 55, 100 | Twice Daily | 4 weeks | Complete tumor regression, sustained for >60 days post-treatment |
| Primary Human ALCL | - | 55, 100 | Twice Daily | 2 weeks | Sustained tumor regression |
| NCI-H2228 (NSCLC) | - | 30, 55 | Twice Daily | 12 days | Tumor regression |
| NCI-H3122 (NSCLC) | - | 30 | Twice Daily | 12 days | Significant tumor growth inhibition |
| NCI-H3122 (NSCLC) | - | 55 | Twice Daily | 12 days | Tumor stasis and partial tumor regression |
| NB-1 (Neuroblastoma) | - | 30, 55 | Twice Daily | 14 days | Significant antitumor activity (75-90% tumor growth inhibition) |
Data compiled from Cheng et al., 2012.
Table 2: Pharmacodynamic Effect of a Single Oral Dose of CEP-28122 in Sup-M2 Xenografts
| Dose (mg/kg) | Time Post-Dose | Inhibition of NPM-ALK Phosphorylation |
| 3 | 12 hours | ~75-80% |
| 10 | up to 6 hours | Near complete |
| 10 | 12 hours | ~75-80% |
| 30 | >12 hours | >90% |
Data compiled from Cheng et al., 2012.
Experimental Protocols
CEP-28122 Formulation for Oral Gavage
While the exact vehicle composition for CEP-28122 in the pivotal preclinical studies is not publicly disclosed, a common practice for similar small molecules with limited aqueous solubility is to use a suspension or solution in a vehicle such as:
-
0.5% (w/v) Methylcellulose (B11928114) in deionized water: A widely used, well-tolerated suspending agent.
-
0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in deionized water: The surfactant helps to wet the compound and improve suspension stability.
-
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline: A more complex vehicle for compounds that are difficult to solubilize or suspend.
Protocol for Preparation of a 0.5% Methylcellulose Suspension (Example):
-
Preparation of Methylcellulose Vehicle:
-
Heat approximately half of the required volume of deionized water to 60-70°C.
-
Slowly add the methylcellulose powder while stirring vigorously to disperse it and prevent clumping.
-
Once dispersed, add the remaining volume of cold (2-8°C) deionized water and continue to stir until a clear, uniform solution is formed.
-
Allow the solution to cool to room temperature before use.
-
-
Preparation of CEP-28122 Suspension:
-
Weigh the required amount of CEP-28122 powder based on the desired final concentration and dosing volume.
-
Add a small amount of the methylcellulose vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
Prepare the suspension fresh daily and keep it under continuous agitation (e.g., on a stir plate) during the dosing procedure to ensure uniform dosing.
-
Oral Gavage Procedure in Mice
This protocol outlines the standard procedure for administering a compound via oral gavage to mice. This technique should only be performed by trained personnel.
Materials:
-
Appropriately sized gavage needles (e.g., 18-20 gauge for adult mice, with a rounded tip).[3]
-
Syringes (1 mL or 3 mL).
-
CEP-28122 suspension.
-
Animal scale.
Workflow Diagram:
Step-by-Step Protocol:
-
Animal Preparation and Dose Calculation:
-
Restraint:
-
Properly restrain the mouse by scruffing the loose skin over the shoulders and neck. This should immobilize the head and prevent the animal from biting.[5]
-
Hold the mouse in a vertical position. This helps to straighten the path to the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.[6]
-
Gently introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[3]
-
The needle should slide easily down the esophagus with no resistance. If resistance is met, or if the animal begins to struggle excessively, withdraw the needle and start again. Do not force the needle , as this can cause perforation of the esophagus or trachea.
-
-
Administration:
-
Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the CEP-28122 suspension.
-
Administering the dose too quickly can cause reflux and aspiration.
-
-
Post-Administration:
-
Gently withdraw the needle along the same path of insertion.
-
Return the mouse to its cage and monitor it for several minutes for any signs of immediate distress, such as difficulty breathing.
-
Continue to monitor the animals according to the experimental protocol.
-
Concluding Remarks
The oral gavage administration of CEP-28122 is a critical technique for evaluating its in vivo efficacy in preclinical mouse models of cancer. Adherence to proper formulation, accurate dosing, and correct gavage technique is essential for obtaining reliable and reproducible results while ensuring animal welfare. The data presented demonstrates that CEP-28122 is a highly potent, orally active ALK inhibitor with significant promise for the treatment of ALK-driven malignancies.
References
- 1. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Recent advances and novel strategies in pre-clinical formulation development: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tolerability of human mouse chimeric anti-CD22 monoclonal antibody in Chinese patients with CD22-positive non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass balance, metabolic disposition, and pharmacokinetics of a single IV dose of [14C]CA102N in HT-29 xenograft athymic nude mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CEP-28122 Mesylate Salt in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] Its mesylate salt form is often utilized in preclinical research due to its favorable pharmaceutical properties.[3] Constitutive activation of ALK, through mechanisms such as chromosomal translocations, gene amplification, and point mutations, is a known driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[2][4][5] CEP-28122 has demonstrated significant antitumor activity in various preclinical models of ALK-positive cancers.[2][4] These application notes provide detailed protocols for the preparation and administration of CEP-28122 mesylate salt for in vivo studies, along with relevant technical data.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical to ensure its stability and efficacy in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C29H39ClN6O6S | [1][6] |
| Molecular Weight | 635.17 g/mol | [1][6] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in DMSO (6.4 mg/mL) and 0.1N HCl | [7][8] |
| Storage (Powder) | -20°C for up to 3 years | [8] |
| Storage (In Solvent) | -80°C for up to 1 year | [8] |
Note: The mesylate salt form of CEP-28122 generally offers enhanced water solubility and stability compared to the free base.[3]
Mechanism of Action and Signaling Pathway
CEP-28122 exerts its therapeutic effects by inhibiting the kinase activity of ALK.[1][5] In ALK-driven cancers, the constitutive activation of the ALK receptor tyrosine kinase leads to the phosphorylation and activation of downstream signaling pathways that promote cell proliferation, survival, and oncogenesis. CEP-28122 treatment has been shown to suppress the phosphorylation of key downstream effectors of ALK, including STAT3, Akt, and ERK1/2.[1]
Caption: ALK signaling pathway and the inhibitory action of CEP-28122.
In Vivo Efficacy and Dosing
CEP-28122 has demonstrated dose-dependent antitumor activity in various ALK-positive tumor xenograft models in mice.[2][4] The compound is orally bioavailable and has shown to achieve substantial and sustained inhibition of ALK phosphorylation in tumors following oral administration.[2][4]
| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| SCID Mice | Sup-M2 (ALCL Xenograft) | 3, 10, 30 mg/kg, p.o., b.i.d. for 24 days | Dose-dependent antitumor activity | [5] |
| SCID Mice | Sup-M2 (ALCL Xenograft) | 55 or 100 mg/kg, p.o., b.i.d. for 4 weeks | Sustained complete tumor regression | [2][4] |
| Mice | NCI-H2228 (NSCLC Xenograft) | 30 and 55 mg/kg, p.o., b.i.d. for 12 days | Tumor regression | [4] |
| Mice | NB-1 (Neuroblastoma Xenograft) | 30 and 55 mg/kg, p.o., b.i.d. for 14 days | Significant tumor growth inhibition (75% and 90% respectively) | [4] |
Note: p.o. = oral administration, b.i.d. = twice daily.
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a dosing solution of this compound for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg), the average weight of the animals, the dosing volume (typically 100 µL for mice), and the number of animals in the study.
-
Prepare the vehicle solution. A commonly used vehicle for oral administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and water. A typical formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.
-
In a sterile 50 mL conical tube, add the required volume of DMSO.
-
Add the required volume of PEG300 and vortex thoroughly.
-
Add the required volume of Tween 80 and vortex until the solution is homogeneous.
-
Add the required volume of sterile water and vortex thoroughly.
-
-
Dissolve this compound.
-
Weigh the calculated amount of this compound and place it in a sterile conical tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing continuously to ensure complete dissolution.
-
If necessary, sonicate the solution for a few minutes to aid dissolution.
-
-
Final preparation.
-
Visually inspect the solution for any undissolved particles. The final solution should be clear.
-
The prepared dosing solution can be stored at 4°C for short-term use. For longer-term storage, it is recommended to prepare fresh solutions.
-
In Vivo Administration Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study using this compound.
Caption: Experimental workflow for an in vivo efficacy study.
Conclusion
This compound is a valuable tool for preclinical cancer research targeting ALK-driven malignancies. Adherence to proper preparation and administration protocols is essential for obtaining reliable and reproducible results in in vivo studies. The information provided in these application notes serves as a comprehensive guide for researchers utilizing this potent ALK inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. apexbt.com [apexbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. This compound (1022958-60-6 free base) | ALK | TargetMol [targetmol.com]
Application Notes and Protocols for Studying ALK-Driven Neuroblastoma with CEP-28122
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroblastoma, a common pediatric solid tumor arising from the developing sympathetic nervous system, is responsible for a significant percentage of childhood cancer-related deaths.[1][2] A key driver in a subset of these tumors is the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase.[1][3] Genetic alterations, including activating point mutations (e.g., F1174L, R1275Q), gene amplification, or rearrangements, lead to constitutive ALK activation, promoting downstream signaling pathways that drive cell proliferation and survival.[1][3][4] These pathways primarily include the RAS/MAPK, PI3K/AKT, and JAK/STAT cascades.[3] The critical role of ALK in tumor pathogenesis makes it an attractive therapeutic target.
CEP-28122 is a potent and highly selective, orally active small-molecule inhibitor of ALK.[5][6] Preclinical studies have demonstrated its efficacy in various cancer models harboring ALK alterations, including neuroblastoma.[5][6][7] CEP-28122 effectively inhibits ALK's enzymatic activity and downstream signaling, leading to growth inhibition and cytotoxicity in ALK-positive cancer cells.[5] This document provides detailed application notes and protocols for utilizing CEP-28122 as a tool to study ALK-driven neuroblastoma.
Data Presentation: Efficacy of CEP-28122
The following tables summarize the quantitative data on the efficacy of CEP-28122 against ALK-driven neuroblastoma cell lines and in vivo models.
Table 1: In Vitro Efficacy of CEP-28122 in Human Neuroblastoma Cell Lines
| Cell Line | ALK Genetic Status | CEP-28122 IC50 (nM) |
| NB-1 | Amplified Wild-Type ALK | 58 ± 11 |
| SH-SY5Y | F1174L Activating Mutation | 65 ± 8 |
| NB-1643 | R1275Q Activating Mutation | 72 ± 15 |
| NB-1691 | ALK-Negative (MYCN-Amplified Control) | >1,000 |
Data sourced from Cheng et al., 2012.[5]
Table 2: In Vivo Antitumor Activity of CEP-28122 in NB-1 Xenograft Model
| Treatment Group (Oral Administration) | Tumor Growth Inhibition | Observed Outcome |
| Vehicle Control | N/A | Progressive Tumor Growth |
| 30 mg/kg CEP-28122 (Twice Daily) | >90% after 12 hours (Target Inhibition) | Significant Tumor Growth Inhibition |
| ≥ 55 mg/kg CEP-28122 (Twice Daily) | Not specified | Complete or Near-Complete Tumor Regression |
Data sourced from Cheng et al., 2012.[5][6]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental processes.
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the efficacy of CEP-28122.
1. Cell Viability Assay (MTS/MTT Assay)
This protocol determines the concentration-dependent effect of CEP-28122 on the viability of neuroblastoma cells.
-
Materials:
-
ALK-positive (e.g., SH-SY5Y, NB-1) and ALK-negative (e.g., NB-1691) neuroblastoma cell lines.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
CEP-28122 stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates.
-
MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution).
-
Plate reader (absorbance at 490 nm for MTS).
-
-
Procedure:
-
Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of CEP-28122 in culture medium from the stock solution. Final concentrations should range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTS/MTT Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C until color development is sufficient.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the logarithm of CEP-28122 concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
-
2. Western Blot Analysis of ALK Signaling
This protocol assesses the inhibition of ALK phosphorylation and its downstream effectors by CEP-28122.[5]
-
Materials:
-
ALK-positive neuroblastoma cells.
-
6-well plates.
-
CEP-28122.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer system (membranes, buffers).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of CEP-28122 (e.g., 10, 50, 200 nM) and a vehicle control for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to loading controls (total protein or GAPDH).
-
3. In Vivo Neuroblastoma Xenograft Model
This protocol evaluates the antitumor efficacy of orally administered CEP-28122 in a mouse model.[5][6]
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice).
-
ALK-positive neuroblastoma cells (e.g., NB-1).
-
Matrigel (optional, for enhancing tumor take rate).
-
CEP-28122 formulation for oral gavage.
-
Vehicle control solution.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 million neuroblastoma cells (resuspended in PBS, optionally mixed 1:1 with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer CEP-28122 (e.g., 30, 55, 100 mg/kg) or vehicle control orally (p.o.) twice daily.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²) / 2. Monitor mouse body weight and overall health as indicators of toxicity.
-
Endpoint: Continue treatment for a predefined period (e.g., 2-4 weeks) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the percent tumor growth inhibition (%TGI) at the end of the study.
-
(Optional) Pharmacodynamic Study: At specific time points after the final dose, tumors can be harvested to assess the level of ALK phosphorylation by western blot or immunohistochemistry to confirm target engagement in vivo.[6]
-
References
- 1. Defining Pathological Activities of ALK in Neuroblastoma, a Neural Crest-Derived Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK upregulates POSTN and WNT signaling to drive neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Mechanisms of ALK Activation Revealed by Analysis of the Y1278S Neuroblastoma Mutation [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Investigating CEP-28122 in Non-Small Cell Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A subset of NSCLC is driven by chromosomal rearrangements of the Anaplastic Lymphoma Kinase (ALK) gene, leading to the expression of oncogenic ALK fusion proteins. These fusion proteins are constitutively active tyrosine kinases that drive tumor cell proliferation and survival. CEP-28122 is a potent and selective, orally active small-molecule inhibitor of ALK.[1][2] This document provides detailed application notes and protocols for the investigation of CEP-28122 in preclinical NSCLC models, focusing on ALK-positive cell lines.
Mechanism of Action
CEP-28122 functions as an ATP-competitive inhibitor of the ALK tyrosine kinase.[1] By binding to the ATP-binding pocket of the ALK kinase domain, CEP-28122 blocks its autophosphorylation and subsequent activation of downstream signaling pathways critical for cancer cell growth and survival.[1] The primary pathways inhibited by disrupting ALK signaling include the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways.[1]
Data Presentation
In Vitro Efficacy of CEP-28122
CEP-28122 demonstrates potent and selective inhibition of ALK kinase activity and ALK-positive cancer cell proliferation.
| Parameter | Value | Cell Line/System | Reference |
| Enzymatic IC50 (ALK) | 1.9 ± 0.5 nM | Recombinant ALK | [2] |
| Cellular IC50 (ALK Phosphorylation) | 20-30 nM | Sup-M2, Karpas-299 (ALCL) | |
| Cellular IC50 (Growth Inhibition) | Similar potency to ALCL lines | NCI-H2228, NCI-H3122 (NSCLC) |
Note: Specific IC50 values for growth inhibition in NCI-H2228 and NCI-H3122 have been reported as having "similar potency" to the anaplastic large-cell lymphoma (ALCL) cell lines, which were in the 20-30 nM range.
In Vivo Efficacy of CEP-28122 in NSCLC Xenograft Models
Oral administration of CEP-28122 leads to significant anti-tumor activity in mouse xenograft models of ALK-positive NSCLC.
| NSCLC Model | Treatment | Dosing Schedule | Outcome | Reference |
| NCI-H2228 | CEP-28122 (30 mg/kg) | Oral, twice daily for 12 days | Tumor regression | |
| NCI-H2228 | CEP-28122 (55 mg/kg) | Oral, twice daily for 12 days | Tumor regression | |
| NCI-H3122 | CEP-28122 (30 mg/kg) | Oral, twice daily for 12 days | Significant tumor growth inhibition | |
| NCI-H3122 | CEP-28122 (55 mg/kg) | Oral, twice daily for 12 days | Tumor stasis and partial regression |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol outlines the methodology for determining the effect of CEP-28122 on the viability of ALK-positive NSCLC cells.
Materials:
-
ALK-positive NSCLC cell lines (e.g., NCI-H2228, NCI-H3122)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
CEP-28122 stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count NSCLC cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of CEP-28122 in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Treatment Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Normalize the data to the vehicle-treated control wells (representing 100% viability) and calculate the percentage of cell viability for each concentration of CEP-28122. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blotting for ALK Signaling Pathway
This protocol describes the detection of phosphorylated and total proteins in the ALK signaling cascade following treatment with CEP-28122.
Materials:
-
ALK-positive NSCLC cells
-
6-well cell culture plates
-
CEP-28122 stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed NSCLC cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of CEP-28122 or vehicle control for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels.
Protocol 3: In Vivo NSCLC Xenograft Model
This protocol details the establishment and treatment of an ALK-positive NSCLC subcutaneous xenograft model in mice.
Materials:
-
ALK-positive NSCLC cells (e.g., NCI-H2228 or NCI-H3122)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel (optional)
-
CEP-28122 formulation for oral gavage
-
Vehicle control
-
Calipers
Procedure:
-
Cell Preparation: Harvest NSCLC cells and resuspend them in a mixture of sterile PBS or culture medium, with or without Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer CEP-28122 (e.g., 30 or 55 mg/kg) or vehicle control orally to the respective groups according to the planned schedule (e.g., twice daily).
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volumes and mouse body weights throughout the study to assess efficacy and toxicity.
-
Study Endpoint: At the end of the study (e.g., after 12-14 days of treatment or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) to quantify the anti-tumor effect of CEP-28122.
Conclusion
CEP-28122 is a highly effective inhibitor of ALK-driven NSCLC in preclinical models. The protocols provided herein offer a framework for researchers to further investigate its anti-cancer properties and mechanism of action. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel therapies for ALK-positive non-small cell lung cancer.
References
Application Notes and Protocols for CEP-28122 in Anaplastic Large-Cell Lymphoma (ALCL) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Large-Cell Lymphoma (ALCL) is a type of non-Hodgkin lymphoma characterized by the proliferation of large, pleomorphic T-cells that are typically positive for CD30.[1][2] A significant subset of ALCL cases, particularly in younger patients, is driven by a chromosomal translocation that results in the expression of a constitutively active Anaplastic Lymphoma Kinase (ALK) fusion protein, most commonly NPM-ALK.[1][3][4] This aberrant kinase activity is a key driver of oncogenesis in ALK-positive ALCL, making it a prime target for therapeutic intervention.[3][5][6] CEP-28122 is a potent and selective, orally bioavailable small molecule inhibitor of ALK.[3][5][6][7][8] These application notes provide a comprehensive overview of the use of CEP-28122 in preclinical ALCL research, including its mechanism of action, key quantitative data, and detailed experimental protocols.
Mechanism of Action
CEP-28122 is a diaminopyrimidine derivative that acts as a potent inhibitor of ALK receptor tyrosine kinase activity.[3][7][8] In ALK-positive ALCL, the NPM-ALK fusion protein is constitutively activated, leading to the autophosphorylation of the kinase domain and subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and transformation.[4][9][10][11] CEP-28122 competitively binds to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling cascades.[3][5][6] Key signaling pathways inhibited by CEP-28122 in ALK-positive ALCL include the JAK/STAT, PI3K/AKT/mTOR, and RAS/ERK pathways.[3][4][8][9] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in ALK-positive ALCL cells.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of CEP-28122 against ALK and ALK-positive ALCL cells.
Table 1: In Vitro Inhibitory Activity of CEP-28122
| Target | Assay Type | Cell Lines | IC50 | Reference |
| Recombinant ALK | Time-Resolved Fluorescence (TRF) Assay | N/A | 1.9 ± 0.5 nmol/L | [3] |
| NPM-ALK Phosphorylation | Cellular Phosphorylation Assay | Sup-M2, Karpas-299 | 20 - 30 nmol/L | [12] |
| Cell Growth Inhibition | Cell Viability Assay | Karpas-299, Sup-M2 | Concentration-dependent | [8] |
Table 2: In Vivo Antitumor Efficacy of CEP-28122 in ALCL Xenograft Models
| Xenograft Model | Dosing Regimen | Outcome | Reference |
| Sup-M2 (subcutaneous) | 30 mg/kg, twice daily (oral) | Near complete tumor regression | [3] |
| Sup-M2 (subcutaneous) | 55 or 100 mg/kg, twice daily for 4 weeks | Sustained tumor regression with no reemergence >60 days post-treatment | [3][5] |
| Primary Human ALCL Tumor Grafts | 100 mg/kg, twice daily for 2 weeks | Complete tumor regression with no reemergence >60 days post-treatment | [3] |
Signaling Pathway and Experimental Workflow Visualizations
Caption: ALK signaling pathway in ALCL and the inhibitory action of CEP-28122.
References
- 1. Anaplastic Large Cell Lymphoma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Anaplastic large-cell lymphoma - Wikipedia [en.wikipedia.org]
- 5. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Updates in pathobiological aspects of anaplastic large cell lymphoma [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for CEP-28122 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-28122 is a highly potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] Constitutive activation of ALK through chromosomal translocations, point mutations, or gene amplification is a known oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1] CEP-28122 has demonstrated significant antitumor activity as a single agent in preclinical models of ALK-positive cancers.[1] This document provides a summary of the preclinical monotherapy data for CEP-28122 and outlines a hypothetical framework and detailed protocols for investigating its use in combination with standard chemotherapy agents. While direct preclinical or clinical data for CEP-28122 in combination therapy is not yet available, the protocols described herein are based on established methodologies for evaluating ALK inhibitors in combination with other anticancer agents.
CEP-28122: Preclinical Monotherapy Data
CEP-28122 has been shown to be a potent inhibitor of ALK kinase activity and cellular ALK tyrosine phosphorylation.[1] Preclinical studies have demonstrated its efficacy in inducing growth inhibition and cytotoxicity in ALK-positive cancer cell lines and causing tumor regression in xenograft models.[1]
In Vitro Activity of CEP-28122
| Cell Line | Cancer Type | ALK Status | IC50 (nM) |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 20 |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 20 |
| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK | 30 |
| NB-1 | Neuroblastoma | Full-length ALK | 40 |
Data compiled from Cheng et al., Molecular Cancer Therapeutics, 2012.[1]
In Vivo Antitumor Efficacy of CEP-28122 in Xenograft Models
| Tumor Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | 30 mg/kg, BID | >90 |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | 55 mg/kg, BID | Complete Regression |
| Primary Human ALCL | Anaplastic Large-Cell Lymphoma | 55 mg/kg, BID | Sustained Regression |
| NCI-H3122 | Non-Small Cell Lung Cancer | 30 mg/kg, BID | >80 |
Data compiled from Cheng et al., Molecular Cancer Therapeutics, 2012.[1]
Rationale for Combination Therapy
The development of resistance to ALK inhibitors is a significant clinical challenge.[2][3] Resistance mechanisms can include secondary mutations in the ALK kinase domain or the activation of bypass signaling pathways.[2][4] Combining ALK inhibitors with conventional chemotherapy agents is a rational strategy to potentially enhance antitumor efficacy, overcome resistance, and prevent the emergence of resistant clones. Preclinical studies with other ALK inhibitors, such as crizotinib, have shown synergistic effects when combined with agents like topotecan (B1662842) and cyclophosphamide (B585) in neuroblastoma models.[1][5] Similarly, combinations of ALK inhibitors with platinum-based agents like cisplatin (B142131) and pemetrexed (B1662193) have been investigated in NSCLC models.[6]
This section outlines a hypothetical preclinical study to evaluate the combination of CEP-28122 with cisplatin, a standard-of-care chemotherapy agent for NSCLC.
Signaling Pathways
Experimental Workflow
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the synergistic, additive, or antagonistic effects of CEP-28122 and cisplatin on the viability of ALK-positive cancer cells.
Materials:
-
ALK-positive cancer cell lines (e.g., NCI-H3122)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
CEP-28122 (stock solution in DMSO)
-
Cisplatin (stock solution in saline)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed NCI-H3122 cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of CEP-28122 and cisplatin in culture medium.
-
Treat cells with a matrix of CEP-28122 and cisplatin concentrations, including single-agent controls and a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Analyze the combination data using the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Western Blot Analysis of ALK Signaling
Objective: To assess the effect of CEP-28122, alone and in combination with cisplatin, on the ALK signaling pathway.
Materials:
-
NCI-H3122 cells
-
CEP-28122 and cisplatin
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ALK, anti-total-ALK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-cleaved-caspase-3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Plate NCI-H3122 cells and allow them to adhere.
-
Treat cells with CEP-28122, cisplatin, the combination, or vehicle for the desired time points (e.g., 6, 24, 48 hours).
-
Harvest cells and lyse them in lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply ECL detection reagent.
-
Capture chemiluminescent signals using an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the antitumor efficacy and tolerability of CEP-28122 in combination with cisplatin in a murine xenograft model of ALK-positive NSCLC.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
NCI-H3122 cells
-
Matrigel
-
CEP-28122 (formulated for oral gavage)
-
Cisplatin (formulated for intraperitoneal injection)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously implant NCI-H3122 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into four treatment groups:
-
Vehicle control
-
CEP-28122 (e.g., 30 mg/kg, orally, BID)
-
Cisplatin (e.g., 3 mg/kg, intraperitoneally, once weekly)
-
CEP-28122 + Cisplatin
-
-
Administer treatments for a specified duration (e.g., 21 days).
-
Measure tumor volume and body weight twice weekly.
-
Monitor mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Calculate tumor growth inhibition for each treatment group relative to the vehicle control.
Conclusion
CEP-28122 is a promising ALK inhibitor with demonstrated preclinical activity as a single agent. The provided protocols offer a robust framework for the preclinical evaluation of CEP-28122 in combination with standard chemotherapy agents. Such studies are essential to determine the potential for synergistic antitumor effects and to provide a rationale for future clinical investigations in patients with ALK-positive cancers.
References
- 1. Crizotinib Synergizes with Chemotherapy in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Current Knowledge about Mechanisms of Drug Resistance against ALK Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crizotinib Synergizes with Chemotherapy in Preclinical Models of Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ALK Inhibitor and Chemotherapy Combinations in Models of ALK-Translocated NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CEP-28122 mesylate salt solubility issues in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with CEP-28122 mesylate salt in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Q2: What is the reported solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is approximately 6.4 mg/mL, which corresponds to a concentration of 10.08 mM.[1][2] To achieve this, the use of ultrasonic treatment and warming is recommended.[1][2]
Q3: My this compound is not fully dissolving in DMSO, what could be the issue?
A3: Several factors can contribute to solubility issues. These include the quality of the DMSO, the concentration of the solution, temperature, and the physical form of the compound. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce its solvating power.[1][3] If the desired concentration exceeds the solubility limit, consider preparing a more dilute stock solution.[3] Gentle warming and sonication can also aid dissolution.[1][2][3]
Q4: Can I use water to dissolve this compound?
A4: While the mesylate salt form of CEP-28122 is expected to have enhanced water solubility compared to the free base, DMSO is the primary recommended solvent for creating stock solutions.[4] For cell-based assays, the DMSO stock solution is typically diluted into an aqueous culture medium.
Q5: How should I store the this compound stock solution in DMSO?
A5: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Issue: Precipitate observed in the DMSO stock solution upon preparation.
This guide provides a systematic approach to resolving solubility issues with this compound in DMSO.
Caption: Troubleshooting workflow for this compound solubility in DMSO.
Quantitative Data Summary
| Parameter | Value | Unit | Reference |
| Molecular Weight | 635.17 | g/mol | [2] |
| Solubility in DMSO | ~6.4 | mg/mL | [1][2] |
| ~10.08 | mM | [1][2] | |
| IC50 (ALK Kinase Activity) | 1.9 | nM | [1][4][5] |
| Storage (Powder) | -20°C | 3 years | [2] |
| Storage (in DMSO) | -20°C | 1 month | [1] |
| -80°C | 6 months | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Water bath set to 37°C
Procedure:
-
Equilibration: Allow the vial of this compound and the bottle of anhydrous DMSO to come to room temperature before opening to minimize moisture absorption.
-
Calculation: Calculate the required mass of this compound and the volume of DMSO needed to achieve a 10 mM stock solution. (Molecular Weight: 635.17 g/mol ).
-
Weighing: Carefully weigh the calculated amount of this compound and transfer it to a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.
-
Gentle Heating: If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Objective: To dilute the DMSO stock solution into an aqueous cell culture medium while maintaining a low final DMSO concentration (typically ≤ 0.1%).
Procedure:
-
Prepare Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation due to a rapid change in solvent polarity, first, prepare an intermediate dilution of the 10 mM DMSO stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Final Dilution in Aqueous Medium: Add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium. It is crucial to add the small volume of the DMSO solution to the larger volume of the aqueous medium while gently mixing or vortexing to ensure rapid and uniform dispersion.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential to account for any effects of the solvent on the cells.
Signaling Pathway
CEP-28122 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][4][5][6] In various cancers, ALK can be constitutively activated through mutations or chromosomal translocations, leading to the activation of downstream signaling pathways that promote cell proliferation and survival. CEP-28122 exerts its anti-tumor activity by inhibiting the phosphorylation of ALK, which in turn suppresses the phosphorylation of key downstream effectors.[7][8]
Caption: Simplified signaling pathway of CEP-28122 action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (1022958-60-6 free base) | ALK | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing CEP-28122 Concentration for Cell Culture
Welcome to the technical support center for CEP-28122. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing CEP-28122 in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is CEP-28122 and what is its primary mechanism of action?
A1: CEP-28122 is a potent and highly selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] ALK is a receptor tyrosine kinase that, when constitutively activated through mutations, amplifications, or chromosomal translocations, can drive the growth of various cancers.[1][4] CEP-28122 exerts its effect by inhibiting the tyrosine phosphorylation of ALK, thereby blocking downstream signaling pathways and inducing growth inhibition and/or cytotoxicity in ALK-positive cancer cells.[1][2]
Q2: What is the recommended starting concentration for CEP-28122 in cell culture?
A2: The optimal concentration of CEP-28122 is cell-line dependent. For ALK-positive cell lines such as anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma, a concentration range of 3 to 3,000 nmol/L has been shown to induce concentration-dependent growth inhibition.[1][2] The cellular IC50 values for inhibition of NPM-ALK phosphorylation are typically in the range of 20 to 30 nmol/L.[5] We recommend performing a dose-response experiment starting from 10 nM to 1000 nM to determine the optimal concentration for your specific cell line.
Q3: How should I prepare and store CEP-28122 stock solutions?
A3: CEP-28122 should be dissolved in 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[2][4] To dissolve, you may need to use ultrasonic and warming.[2] It is important to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Q4: I am observing precipitate in my culture medium after adding CEP-28122. What should I do?
A4: Precipitate formation is a common issue with hydrophobic compounds like CEP-28122 when diluted into aqueous cell culture media. This can be caused by the final concentration being too high, rapid dilution, or the temperature of the media. Refer to the "Troubleshooting Guide: Solubility Issues" section for a detailed workflow to address this.
Q5: Does CEP-28122 have any known off-target effects?
A5: CEP-28122 is a highly selective ALK inhibitor.[1][3] However, at higher concentrations, some off-target activity has been observed. For instance, CEP-28122 also inhibits Flt4 with an IC50 of 46 nM.[4] If you observe unexpected phenotypes in your experiments, consider the possibility of off-target effects and test a range of concentrations to ensure you are within the selective window for ALK inhibition.
Q6: Will CEP-28122 affect my ALK-negative control cell lines?
A6: CEP-28122 has been shown to have no-to-marginal growth inhibition and does not induce significant caspase 3/7 activation in ALK-negative leukemia and lymphoma cells at concentrations up to 3,000 nmol/L.[1] Similarly, it had no significant effects on the growth and survival of the ALK-negative neuroblastoma cell line NB-1691.[1] However, it is always recommended to include a vehicle control (DMSO) and test a range of CEP-28122 concentrations on your specific ALK-negative cell line to establish a baseline for any potential non-specific effects.
Data Summary
Table 1: In Vitro Efficacy of CEP-28122
| Parameter | Value | Cell Lines/System | Reference |
| Recombinant ALK IC50 | 1.9 ± 0.5 nmol/L | Enzyme-based TRF assay | [5] |
| Cellular ALK Phosphorylation IC50 | 20 - 30 nmol/L | Karpas-299, Sup-M2 | [5] |
| Growth Inhibition Range | 3 - 3,000 nmol/L | Karpas-299, Sup-M2 | [1][2] |
| Off-Target Flt4 IC50 | 46 ± 10 nmol/L | Not specified | [6] |
Troubleshooting Guides
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to resolving precipitation of CEP-28122 in your cell culture experiments.
Caption: Troubleshooting workflow for CEP-28122 solubility issues.
Troubleshooting Guide: Inconsistent Experimental Results
This guide addresses variability in experimental outcomes when using CEP-28122.
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol 1: Preparation of CEP-28122 Working Solutions
This protocol details the serial dilution method to minimize precipitation.
Caption: Workflow for preparing CEP-28122 working solutions.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines a standard procedure for assessing the cytotoxic effects of CEP-28122.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a series of CEP-28122 dilutions in complete culture medium as described in Protocol 1.
-
Include a vehicle control (DMSO at the same final concentration as the highest CEP-28122 concentration) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of CEP-28122.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
Protocol 3: Western Blotting for ALK Phosphorylation
This protocol provides a method to assess the inhibition of ALK phosphorylation by CEP-28122.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of CEP-28122 for a short duration (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect lysates and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ALK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe for total ALK and a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
Signaling Pathway
Caption: CEP-28122 inhibits ALK phosphorylation and downstream signaling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CEP-28122 mesylate salt (1022958-60-6 free base) | ALK | TargetMol [targetmol.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. rsc.org [rsc.org]
potential off-target effects of CEP-28122 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential in vitro off-target effects of CEP-28122, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: How selective is CEP-28122 for ALK?
A1: CEP-28122 is a highly potent and selective ALK inhibitor with an IC50 of approximately 1.9 nM in enzymatic assays.[1][2][3][4][5] Its selectivity has been evaluated against a broad panel of kinases, where it showed minimal to no inhibition for the majority of kinases tested at a concentration of 1 µmol/L.[1]
Q2: Have any significant off-target kinases been identified for CEP-28122?
A2: Yes, while CEP-28122 is highly selective for ALK, some off-target activity has been observed at higher concentrations. In a screening panel of 259 protein kinases, 15 kinases showed more than 90% inhibition at a 1 µmol/L concentration of CEP-28122.[1] Notably, the Ribosomal S6 Kinase (Rsk) family members (Rsk2, Rsk3, and Rsk4) and Flt4 have been identified as potential off-targets with IC50 values that are at least 10-fold higher than that for ALK.[1]
Q3: What are the known downstream signaling pathways affected by on-target ALK inhibition by CEP-28122?
A3: CEP-28122 has been shown to inhibit the phosphorylation of key downstream effectors of the ALK signaling pathway. This includes the suppression of phosphorylation of STAT3, Akt, and ERK1/2 in ALK-positive cancer cell lines.
Q4: I am observing unexpected phenotypes in my cell-based assays that do not seem to be related to ALK inhibition. Could these be due to off-target effects of CEP-28122?
A4: It is possible. If you are using high concentrations of CEP-28122, you may be observing effects due to the inhibition of off-target kinases such as the Rsk family. It is recommended to perform dose-response experiments and use the lowest effective concentration to minimize potential off-target effects. Correlating your phenotypic observations with the known off-target profile of CEP-28122 can help in interpreting the results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cell toxicity or altered morphology at high concentrations | Off-target kinase inhibition (e.g., Rsk family kinases). | 1. Perform a dose-response curve to determine the lowest effective concentration for ALK inhibition in your specific cell line. 2. If possible, use a structurally unrelated ALK inhibitor as a control to confirm that the observed phenotype is specific to ALK inhibition. 3. Analyze the phosphorylation status of known off-target substrates to assess the extent of off-target activity. |
| Discrepancy between enzymatic and cellular assay results | Differences in cell permeability, metabolism of the compound, or engagement of off-target kinases within the cellular context. | 1. Confirm target engagement in cells by assessing the phosphorylation status of ALK and its direct downstream targets (e.g., STAT3, Akt, ERK1/2). 2. Titrate the concentration of CEP-28122 in your cellular assays to find a window where on-target ALK inhibition is maximized and off-target effects are minimized. |
| Inconsistent results across different cell lines | Varied expression levels of ALK and potential off-target kinases. | 1. Characterize the expression levels of ALK and key off-target kinases (e.g., Rsk2, Rsk3, Rsk4) in the cell lines being used. 2. Normalize the observed effects to the level of ALK expression and phosphorylation inhibition. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of CEP-28122 against On-Target and Key Off-Target Kinases.
| Target Kinase | IC50 (nM) | Fold Selectivity vs. ALK | Reference |
| ALK | 1.9 | - | [1][2][3][4][5] |
| Rsk2 | 7-19 | ~4-10 | [1] |
| Rsk3 | 7-19 | ~4-10 | [1] |
| Rsk4 | 7-19 | ~4-10 | [1] |
| Flt4 | 46 | ~24 | [2] |
Note: A panel of 259 protein kinases was screened, and 15 kinases showed over 90% inhibition at 1 µmol/L CEP-28122.[1]
Experimental Protocols
Kinase Selectivity Profiling
The kinase selectivity of CEP-28122 was determined using a commercially available kinase profiling service (e.g., Millipore's Kinase Profiler service).
-
Principle: The inhibitory activity of the compound is measured against a large panel of purified protein kinases.
-
Methodology:
-
CEP-28122 was tested at a concentration of 1 µmol/L against a panel of 259 different protein kinases.
-
The enzymatic activity of each kinase was measured in the presence and absence of the inhibitor.
-
The percentage of inhibition was calculated for each kinase.
-
For kinases showing significant inhibition (e.g., >90%), follow-up dose-response experiments were performed to determine the IC50 values.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Visualizations
Caption: ALK signaling pathway and the inhibitory action of CEP-28122.
Caption: Troubleshooting workflow for unexpected in vitro results with CEP-28122.
References
Technical Support Center: Mechanisms of Acquired Resistance to CEP-28122
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the Anaplastic Lymphoma Kinase (ALK) inhibitor, CEP-28122. While direct published data on acquired resistance to CEP-28122 is limited, this guide leverages extensive research on resistance mechanisms to other second-generation ALK inhibitors to provide a framework for identifying and understanding potential resistance in your experimental models.
Frequently Asked Questions (FAQs)
Q1: My ALK-positive cancer cell line is showing decreased sensitivity to CEP-28122 over time. What are the likely mechanisms of acquired resistance?
A1: Acquired resistance to potent ALK inhibitors like CEP-28122 typically falls into two main categories:
-
On-Target Resistance: This involves genetic alterations within the ALK gene itself. The most common mechanisms are:
-
Secondary Mutations: Point mutations in the ALK kinase domain can interfere with the binding of CEP-28122. While specific mutations for CEP-28122 are not yet defined in the literature, mutations frequently observed with other second-generation ALK inhibitors include G1202R and L1196M.[1]
-
ALK Gene Amplification: An increase in the copy number of the ALK fusion gene can lead to higher levels of the ALK protein, overwhelming the inhibitory capacity of the drug.[2]
-
-
Off-Target Resistance (Bypass Signaling): Cancer cells can activate alternative signaling pathways to circumvent their dependence on ALK for survival and proliferation.[2][3][4] Common bypass pathways include:
Q2: How can I determine if my resistant cell line has an on-target or off-target resistance mechanism?
A2: A systematic approach is required to distinguish between these mechanisms. We recommend the following workflow:
-
Sequence the ALK Kinase Domain: Perform Sanger or next-generation sequencing on the resistant cell line to identify any secondary mutations.
-
Assess ALK Expression and Phosphorylation: Use Western blotting to compare the levels of total ALK and phosphorylated ALK (p-ALK) between your parental and resistant cell lines in the presence and absence of CEP-28122. A significant increase in total ALK may suggest gene amplification.
-
Evaluate Bypass Pathway Activation: If no on-target alterations are found, investigate the activation of key bypass signaling pathways (e.g., EGFR, MET, IGF-1R) by Western blotting for their phosphorylated forms.
Troubleshooting Guides
Problem 1: The IC50 of CEP-28122 in my cell viability assay has significantly increased after continuous culture.
| Possible Cause | Troubleshooting Steps |
| Development of a resistant cell population | 1. Isolate single-cell clones from the resistant population and determine the IC50 for each clone to assess heterogeneity. 2. Perform ALK kinase domain sequencing on the resistant population and individual clones. |
| Degradation of CEP-28122 | 1. Confirm the integrity and concentration of your CEP-28122 stock solution. 2. Prepare fresh dilutions for each experiment. |
| Changes in cell culture conditions | 1. Ensure consistency in media, supplements, and incubator conditions. 2. Periodically perform cell line authentication. |
Problem 2: My CEP-28122-resistant cell line does not have any secondary mutations in the ALK kinase domain.
| Possible Cause | Troubleshooting Steps |
| Activation of a bypass signaling pathway | 1. Perform a phospho-receptor tyrosine kinase (RTK) array to screen for activated bypass pathways. 2. Use Western blotting to confirm the activation of specific pathways (e.g., p-EGFR, p-MET). 3. Test the sensitivity of the resistant cells to inhibitors of the activated bypass pathway, alone and in combination with CEP-28122. |
| ALK gene amplification | 1. Use fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess the ALK gene copy number. 2. Compare total ALK protein levels by Western blot between parental and resistant cells. |
| Loss of ALK dependency | In some rare cases, cells may lose the expression of the ALK fusion protein. Verify ALK expression via Western blot or RT-PCR.[6] |
Experimental Protocols
Protocol 1: Generation of CEP-28122-Resistant Cell Lines
-
Cell Culture: Culture ALK-positive cancer cells (e.g., NCI-H3122) in appropriate media.
-
Determine Initial IC50: Perform a cell viability assay (see Protocol 2) to determine the initial IC50 of CEP-28122 for the parental cell line.
-
Dose Escalation:
-
Continuously expose the cells to CEP-28122 at a concentration equal to the IC50.
-
Monitor cell viability. Initially, a large portion of cells will die.
-
Allow the surviving cells to repopulate.
-
Gradually increase the concentration of CEP-28122 in a stepwise manner as the cells become more tolerant.
-
-
Characterization: Once a resistant population is established (typically showing a >10-fold increase in IC50), characterize the resistance mechanism.[7][8]
Protocol 2: Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density. Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of CEP-28122. Add the dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assessment: Use a cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle-treated wells and use a non-linear regression analysis to calculate the IC50 value.
Protocol 3: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat parental and resistant cells with various concentrations of CEP-28122 for a defined period (e.g., 2-6 hours). Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies (e.g., p-ALK, total ALK, p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control like GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Visualizing Mechanisms of Resistance
Caption: Overview of on-target and off-target resistance to ALK inhibitors.
Caption: A workflow for troubleshooting CEP-28122 resistance.
Caption: ALK signaling and potential bypass activation.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 3. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to ALK inhibitors: Pharmacokinetics, mutations or bypass signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non–Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying CEP-28122 Resistance Mutations in ALK
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying resistance mutations to the Anaplastic Lymphoma Kinase (ALK) inhibitor, CEP-28122.
Frequently Asked Questions (FAQs)
Q1: What is CEP-28122 and what is its mechanism of action?
CEP-28122 is a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] As a diaminopyrimidine derivative, it functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK kinase domain.[5] This prevents the autophosphorylation and activation of ALK, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the JAK/STAT, RAS/MAPK, PI3K/AKT, and PLCγ pathways.[6] CEP-28122 has demonstrated robust anti-tumor activity in preclinical models of ALK-positive cancers.[4]
Q2: What are the known resistance mutations to CEP-28122 in the ALK kinase domain?
Currently, there is a lack of publicly available data specifically identifying resistance mutations that arise in response to CEP-28122 treatment. However, based on the landscape of resistance mutations observed for other ALK inhibitors, particularly those with a similar diaminopyrimidine scaffold, we can predict potential resistance mechanisms.
Commonly observed ALK resistance mutations to other inhibitors that could potentially confer resistance to CEP-28122 include:
-
Gatekeeper Mutations: The L1196M mutation is a common gatekeeper mutation that confers resistance to several first and second-generation ALK inhibitors.
-
Solvent Front Mutations: Mutations in the solvent-front region, such as G1202R, are known to cause broad resistance to multiple ALK inhibitors by sterically hindering drug binding.
-
Other Clinically Relevant Mutations: Mutations like F1174L and R1275Q, which are activating mutations found in neuroblastoma, have also been associated with resistance to certain ALK inhibitors.[7]
It is crucial to perform experimental validation to confirm if these or novel mutations confer resistance to CEP-28122.
Q3: What are the initial steps I should take if I suspect my cells have developed resistance to CEP-28122?
If you observe a decrease in the efficacy of CEP-28122 in your cell-based assays (e.g., increased cell viability, reduced apoptosis), the first step is to confirm the resistance. This can be done by performing a dose-response curve to determine the IC50 of CEP-28122 in the suspected resistant cell line and comparing it to the parental, sensitive cell line. A significant shift in the IC50 value to a higher concentration is indicative of resistance.
Once resistance is confirmed, the next step is to investigate the underlying mechanism. This typically involves sequencing the ALK kinase domain to identify any potential mutations.
Troubleshooting Guides
Troubleshooting Unexpected Results in Cell Viability Assays
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| No significant difference between treated and untreated cells | Cells are not ALK-dependent. | Confirm ALK expression and phosphorylation in your cell line via Western blot. |
| CEP-28122 degradation. | Prepare fresh drug solutions from a new stock for each experiment. | |
| Development of resistance. | Perform a dose-response curve to confirm a shift in IC50. | |
| Unexpectedly high cell death in control wells | Contamination (bacterial, fungal, or mycoplasma). | Regularly test cell cultures for contamination. |
| Poor cell health. | Ensure optimal cell culture conditions (e.g., media, CO2, humidity). |
Troubleshooting Western Blots for ALK Phosphorylation
| Problem | Possible Cause | Recommended Solution |
| No or weak phospho-ALK signal | Low protein concentration. | Load a higher amount of protein lysate (30-50 µg).[8] |
| Inefficient cell lysis. | Use a lysis buffer containing phosphatase and protease inhibitors and keep samples on ice. | |
| Poor antibody performance. | Use a validated phospho-ALK specific antibody and optimize the antibody dilution. | |
| Ineffective transfer. | Optimize transfer conditions (time, voltage) and ensure proper membrane activation (for PVDF).[9] | |
| High background | Insufficient blocking. | Block the membrane for at least 1 hour at room temperature with 5% BSA in TBST. Avoid using milk as it contains phosphoproteins.[10] |
| Primary or secondary antibody concentration is too high. | Optimize antibody concentrations by performing a titration. | |
| Insufficient washing. | Increase the number and duration of wash steps with TBST.[10] | |
| Non-specific bands | Antibody cross-reactivity. | Use a more specific primary antibody or perform a negative control experiment (e.g., using a cell line that does not express ALK). |
| Protein degradation. | Ensure the use of protease inhibitors during sample preparation. |
Quantitative Data
The following table summarizes the reported inhibitory activity of CEP-28122 against wild-type ALK and in cellular assays.
| Target/Assay | IC50 (nM) | Reference |
| Recombinant ALK (enzymatic assay) | 1.9 | [1][5] |
| NPM-ALK phosphorylation (Karpas-299 cells) | ~30 | [1] |
| NPM-ALK phosphorylation (Sup-M2 cells) | ~20-30 | [6] |
| EML4-ALK positive NCI-H2228 cells | Growth Inhibition | [2] |
| ALK F1174L mutant (NB-1643 cells) | Growth Inhibition | [7] |
| ALK R1275Q mutant (SH-SY5Y cells) | Growth Inhibition | [7] |
Note: Specific IC50 values for many mutant forms of ALK with CEP-28122 are not publicly available.
Experimental Protocols
Protocol 1: Generation of CEP-28122 Resistant Cell Lines
-
Cell Culture: Culture ALK-positive cells (e.g., Karpas-299, Sup-M2, NCI-H2228) in their recommended growth medium.
-
Initial Drug Exposure: Treat the cells with CEP-28122 at a concentration equivalent to the IC50.
-
Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of CEP-28122 in a stepwise manner. Allow the cells to recover and proliferate at each new concentration before proceeding to the next.
-
Isolation of Resistant Clones: After several months of continuous culture in the presence of a high concentration of CEP-28122 (e.g., 10x the initial IC50), isolate single-cell clones by limiting dilution or by picking individual colonies.
-
Confirmation of Resistance: Expand the isolated clones and confirm their resistance by performing a cell viability assay to determine the new IC50 for CEP-28122. Compare this to the parental cell line.
Protocol 2: Identification of ALK Resistance Mutations by Sanger Sequencing
-
RNA Extraction: Extract total RNA from both the parental (sensitive) and the CEP-28122-resistant cell lines using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or an oligo(dT) primer.
-
PCR Amplification: Amplify the ALK kinase domain from the cDNA using primers designed to flank the region of interest (exons 20-29 of the ALK gene).
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the sequence from the parental cells and the reference ALK sequence to identify any mutations.
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed ALK-positive cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of CEP-28122 for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ALK and ROS1 as a joint target for the treatment of lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 10. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: CEP-28122 Preclinical Studies
This technical support center provides guidance on the toxicity and tolerability of the Anaplastic Lymphoma Kinase (ALK) inhibitor, CEP-28122, in animal models, based on publicly available data. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Detailed, quantitative toxicology studies, such as the determination of a maximum tolerated dose (MTD), for CEP-28122 are not extensively reported in the public domain. The primary information on its tolerability is derived from in vivo efficacy studies where the compound was found to be well-tolerated at effective doses.
Frequently Asked Questions (FAQs)
Q1: What is the reported tolerability of CEP-28122 in animal models?
A1: In preclinical studies, CEP-28122 was reported to be well-tolerated in both mice and rats.[1] Specifically, in mice bearing tumor xenografts, oral administration of CEP-28122 at doses up to 100 mg/kg twice daily did not result in overt signs of toxicity or significant loss of body weight.[2]
Q2: Were any adverse effects of CEP-28122 noted in animal studies?
A2: The primary preclinical study reports "no overt toxicity" for CEP-28122 in mice.[2] This suggests that at the doses tested, there were no observable signs of distress, changes in behavior, or other significant adverse events.
Q3: What were the highest doses of CEP-28122 administered to animals where it was still considered well-tolerated?
A3: In a 4-week study involving mice with Sup-M2 tumor xenografts, CEP-28122 was administered at doses of 55 mg/kg and 100 mg/kg twice daily and was well-tolerated.[2]
Q4: Is there a known Maximum Tolerated Dose (MTD) for CEP-28122 in common animal models?
A4: The publicly available literature does not specify a Maximum Tolerated Dose (MTD) for CEP-28122 in animal models. The reported studies focused on efficacy at well-tolerated doses.
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during in vivo experiments with CEP-28122.
Issue 1: I am observing weight loss in my study animals after administering CEP-28122.
-
Question: Is some degree of weight loss expected?
-
Answer: While the published studies report no significant compound-related body weight loss in mice, individual animal responses can vary.[2] It is crucial to establish a baseline for your specific animal strain and housing conditions.
-
Troubleshooting Steps:
-
Vehicle Control: Ensure that the vehicle control group is not exhibiting similar weight loss. If they are, the issue may be related to the vehicle itself, gavage technique, or other experimental stressors.
-
Dose Verification: Double-check your dose calculations and the concentration of your dosing solution.
-
Animal Health Monitoring: Increase the frequency of animal monitoring. Look for other signs of toxicity such as lethargy, ruffled fur, or changes in food and water intake.
-
Dose Reduction: If weight loss is significant (typically >15-20% of baseline) and deemed to be compound-related, consider reducing the dose for subsequent cohorts.
-
Issue 2: My animals are showing signs of lethargy or other behavioral changes.
-
Question: Are there any known neurological or behavioral side effects of CEP-28122 in animals?
-
Answer: The available literature does not report any specific neurological or behavioral side effects. However, general malaise can be a sign of toxicity for any compound.
-
Troubleshooting Steps:
-
Systematic Observation: Use a standardized scoring system to objectively assess animal behavior and general health.
-
Blood Glucose Monitoring: In some cases, changes in activity can be related to metabolic effects. If possible, monitor blood glucose levels.
-
Consult a Veterinarian: If behavioral changes are pronounced, consult with a veterinarian to rule out other potential causes and to ensure animal welfare.
-
Data Presentation
The following table summarizes the dosing regimens for CEP-28122 in mice from key preclinical efficacy studies where the compound was reported to be well-tolerated.
| Animal Model | Tumor Xenograft | Dose (Oral) | Dosing Schedule | Study Duration | Observed Tolerability |
| Mice | Sup-M2 (ALCL) | 3, 10, 30 mg/kg | Twice Daily | 12 days | Well-tolerated, no overt toxicity, no significant body weight loss. |
| Mice | Sup-M2 (ALCL) | 55, 100 mg/kg | Twice Daily | 4 weeks | Well-tolerated, sustained tumor regression with no reemergence. |
| Mice | NCI-H2228 (NSCLC) | 30, 55 mg/kg | Twice Daily | 12 days | Well-tolerated. |
| Mice | NCI-H3122 (NSCLC) | 30, 55 mg/kg | Twice Daily | 12 days | Well-tolerated. |
| Mice | NB-1 (Neuroblastoma) | 30, 55 mg/kg | Twice Daily | 14 days | Well-tolerated. |
ALCL: Anaplastic Large-Cell Lymphoma; NSCLC: Non-Small Cell Lung Cancer
Experimental Protocols
The tolerability of CEP-28122 was primarily assessed within the framework of in vivo efficacy studies. Below is a representative methodology based on the published research.[2]
In Vivo Tumor Xenograft Efficacy and Tolerability Study
-
Animal Model: Female severe combined immunodeficient (SCID) or athymic nu/nu mice, typically 6-8 weeks old.
-
Tumor Implantation: Human cancer cells (e.g., Sup-M2, NCI-H2228) are implanted subcutaneously into the flank of the mice. Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
-
Group Allocation: Animals are randomized into vehicle control and treatment groups.
-
Compound Formulation and Administration: CEP-28122 is formulated for oral gavage. A common vehicle could be a solution of 0.5% methylcellulose (B11928114) in water. The compound is administered orally, typically twice daily, at the specified doses.
-
Monitoring:
-
Tumor Growth: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Body Weight: Animal body weight is recorded at the same frequency as tumor measurements to monitor for toxicity.
-
Clinical Observations: Animals are observed daily for any signs of overt toxicity, such as changes in posture, activity, fur texture, or signs of distress.
-
-
Study Endpoint: The study is concluded after a predetermined period (e.g., 12-28 days) or when tumors in the control group reach a specified size.
Visualizations
Below are diagrams illustrating key pathways and workflows related to CEP-28122 research.
Caption: Experimental workflow for in vivo assessment of CEP-28122.
Caption: Simplified ALK signaling pathway inhibited by CEP-28122.
Caption: Decision tree for troubleshooting adverse events in vivo.
References
- 1. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic review and meta-analysis of selected toxicities of approved ALK inhibitors in metastatic non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
proper storage and handling of CEP-28122 mesylate salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of CEP-28122 mesylate salt.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing this compound?
For optimal stability, this compound should be stored as a solid powder or in a pre-made solution under specific temperature conditions.[1][2][3]
2. How should I reconstitute this compound for in vitro experiments?
It is recommended to reconstitute this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[2] For example, to create a 10 mM stock solution, dissolve 6.35 mg of the salt in 1 mL of DMSO. Sonication may be used to aid dissolution.[2]
3. What is the recommended storage condition for the reconstituted stock solution?
The reconstituted stock solution in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
4. Can I store the reconstituted solution at 4°C?
It is not recommended to store the reconstituted solution at 4°C for extended periods, as this may lead to degradation or precipitation of the compound.
5. What is the mechanism of action of CEP-28122?
CEP-28122 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1] In various cancers, such as neuroblastoma, non-small cell lung cancer (NSCLC), and anaplastic large-cell lymphoma (ALCL), ALK can become constitutively active due to genetic alterations like point mutations, gene amplification, or chromosomal translocations.[4] CEP-28122 exerts its anti-tumor activity by inhibiting the kinase activity of ALK, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility | Incorrect solvent used for reconstitution. | Use DMSO to prepare the initial stock solution. Sonication can assist in dissolving the compound.[2] |
| Concentration exceeds solubility limit. | The solubility in DMSO is approximately 10.08 mM (6.4 mg/mL).[2] Do not attempt to prepare stock solutions at higher concentrations. | |
| Precipitation in Cell Culture Media | High final concentration of the compound. | Ensure the final concentration of DMSO in the cell culture media is low (typically <0.5%) to avoid solvent-induced toxicity and compound precipitation. |
| Interaction with media components. | Prepare fresh dilutions of the compound from the stock solution just before use. Avoid storing the compound in aqueous media for extended periods. | |
| Temperature fluctuations. | When thawing a frozen stock solution, warm it to room temperature and vortex gently to ensure it is fully dissolved before adding to the cell culture media. | |
| Inconsistent Experimental Results | Compound degradation. | Ensure proper storage of both the solid compound and the reconstituted stock solution. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1] |
| Inaccurate pipetting of viscous stock solution. | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions. | |
| Development of drug resistance in cell lines. | Long-term culture of cancer cells with ALK inhibitors can lead to the development of resistance, often through secondary mutations in the ALK kinase domain.[5] Regularly perform cell line authentication and monitor for changes in sensitivity. |
Quantitative Data Summary
Storage Recommendations
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | 3 years | [2][3] |
| Solution in DMSO | -20°C | 1 month | [1] |
| Solution in DMSO | -80°C | 6 months | [1] |
Solubility
| Solvent | Concentration | Reference |
| DMSO | 10.08 mM (6.4 mg/mL) | [2] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of CEP-28122 on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
DMSO
-
Adherent cancer cell line (e.g., ALK-positive neuroblastoma cell line like SH-SY5Y)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working solution of CEP-28122 in complete medium from a 10 mM DMSO stock. Perform serial dilutions to obtain a range of concentrations.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the 2X CEP-28122 working solutions to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO as the highest concentration of the compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Western Blot Analysis of ALK Phosphorylation
This protocol provides a method to assess the inhibitory effect of CEP-28122 on ALK phosphorylation in cancer cells.
Materials:
-
ALK-positive cancer cell line
-
This compound
-
Complete cell culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ALK, anti-total-ALK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with various concentrations of CEP-28122 for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated ALK to total ALK.
Visualizations
Caption: ALK signaling pathway and the inhibitory action of CEP-28122.
Caption: Experimental workflow for Western blot analysis.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (1022958-60-6 free base) | ALK | TargetMol [targetmol.com]
- 3. This compound - Creative Diagnostics [qbd.creative-diagnostics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CEP-28122 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers minimize variability in in vivo experiments involving the ALK inhibitor, CEP-28122.
Frequently Asked Questions (FAQs)
Q1: What is CEP-28122 and what is its mechanism of action?
CEP-28122 is a potent, selective, and orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] Constitutively activated ALK, resulting from chromosomal translocations, point mutations, or gene amplification, is a key driver in several human cancers.[4][5] CEP-28122 exerts its anti-tumor effects by inhibiting the tyrosine phosphorylation of ALK, which in turn blocks downstream signaling pathways, including Stat-3, Akt, and ERK1/2.[2] This inhibition leads to concentration-dependent growth inhibition and cytotoxicity in ALK-positive cancer cells.[2][5]
Q2: What forms of CEP-28122 are available and do they differ in activity?
CEP-28122 is available as a free base and as a mesylate salt.[1][2] While both forms exhibit comparable biological activity at equivalent molar concentrations, the mesylate salt form generally offers enhanced water solubility and stability.[1]
Q3: In which cancer models has CEP-28122 shown preclinical efficacy?
CEP-28122 has demonstrated dose-dependent anti-tumor activity in various ALK-positive human tumor xenograft models in mice, including:
Complete or near-complete tumor regressions have been observed at doses of 30 mg/kg administered orally twice daily or higher.[5] Conversely, it has shown marginal activity against ALK-negative tumor xenografts.[5]
Troubleshooting Guide
High Variability in Tumor Growth Rates
Q: We are observing significant variability in tumor growth rates between animals in the same treatment group. What could be the cause and how can we mitigate this?
A: High variability in tumor growth can stem from several factors:
-
Cell Line Integrity: Ensure the ALK-positive status and consistent passage number of the cancer cell line used for implantation. Genetic drift in culture can alter growth characteristics.
-
Tumor Implantation Technique: Standardize the number of cells, injection volume, and anatomical location for subcutaneous implantation. Inconsistent implantation can lead to variable tumor establishment and growth.
-
Animal Health and Husbandry: Use age- and weight-matched animals from a reputable supplier. Stress from handling, housing conditions, or subclinical infections can impact tumor growth and introduce variability.[6] Acclimate animals to the facility and handling procedures before starting the experiment.
-
Drug Formulation and Administration: Ensure the CEP-28122 formulation is homogenous and administered consistently. For oral gavage, ensure proper technique to deliver the full dose.
Inconsistent or Lack of Anti-Tumor Efficacy
Q: Our in vivo study with CEP-28122 is not showing the expected tumor regression. What are the potential reasons?
A: Several factors could contribute to a lack of efficacy:
-
ALK Status of the Xenograft Model: Confirm that the tumor model is indeed ALK-positive and dependent on ALK signaling for its growth. CEP-28122 has minimal effect on ALK-negative tumors.[5]
-
Pharmacokinetics and Dosing: The dosing regimen may be suboptimal. CEP-28122 has shown dose-dependent inhibition of ALK phosphorylation.[5] Consider performing a pilot study to determine the maximum tolerated dose (MTD) and assess target inhibition at various time points after dosing.[7]
-
Drug Stability and Formulation: Verify the stability of your CEP-28122 formulation. The mesylate salt form offers better solubility and stability.[1] Ensure the vehicle used for formulation does not negatively impact drug absorption.
-
Tumor Burden at Treatment Initiation: Initiating treatment when tumors are too large can reduce efficacy. Standardize the tumor volume at which treatment begins across all animals.
Adverse Effects or Toxicity in Animal Models
Q: We are observing unexpected weight loss and other signs of toxicity in our treatment groups. How can we address this?
A: While CEP-28122 has been reported to be well-tolerated in mice and rats, individual study conditions can lead to adverse effects.[5]
-
Maximum Tolerated Dose (MTD) Study: It is crucial to perform an MTD study to determine the highest dose that can be administered without unacceptable side effects.[7]
-
Vehicle Effects: The vehicle used to formulate CEP-28122 could be contributing to toxicity. Run a control group treated with the vehicle alone to assess its effects.
-
Off-Target Effects: Although CEP-28122 is a selective ALK inhibitor, high concentrations could lead to off-target effects. If toxicity is observed at doses required for efficacy, a different dosing schedule (e.g., intermittent dosing) could be explored.
-
Animal Strain: The strain of mouse used can influence drug metabolism and tolerance. Ensure the chosen strain is appropriate for the study.
Quantitative Data Summary
Table 1: In Vitro Potency of CEP-28122
| Assay | IC50 |
| Recombinant ALK Kinase Activity | 1.9 nM |
Data sourced from MedchemExpress.[2][3]
Table 2: Preclinical Efficacy of CEP-28122 in ALK-Positive Xenograft Models
| Tumor Model | Dosing Regimen (Oral, Twice Daily) | Outcome |
| Sup-M2 (ALCL) | 55 or 100 mg/kg for 4 weeks | Sustained tumor regression in all mice with no re-emergence for >60 days post-treatment |
| Primary Human ALCL | 55 or 100 mg/kg for 2 weeks | Sustained tumor regression in all mice with no re-emergence for >60 days post-treatment |
| ALCL, NSCLC, Neuroblastoma | ≥ 30 mg/kg | Complete/near-complete tumor regressions |
Data summarized from Cheng et al., 2012.[5]
Experimental Protocols
Protocol 1: In Vivo Tumor Xenograft Efficacy Study
-
Cell Culture: Culture ALK-positive human cancer cells (e.g., Sup-M2 for ALCL) under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability before implantation.
-
Animal Model: Use immunocompromised mice (e.g., SCID or nu/nu), age and weight-matched. Allow for an acclimatization period of at least one week.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize animals into treatment and control groups.
-
Drug Formulation and Administration: Prepare CEP-28122 in an appropriate vehicle. Administer the specified dose (e.g., 30-100 mg/kg) orally via gavage twice daily. The control group should receive the vehicle alone.
-
Efficacy and Tolerability Assessment: Continue to monitor tumor volume throughout the study. Record animal body weight and any clinical signs of toxicity.
-
Endpoint: Euthanize animals when tumors reach the predetermined endpoint size, or at the end of the study period. Collect tumors and other tissues for further analysis (e.g., pharmacodynamics).
Visualizations
Caption: CEP-28122 inhibits ALK phosphorylation, blocking downstream signaling.
Caption: Workflow for an in vivo efficacy study of CEP-28122.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with CEP-28122
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CEP-28122, a potent and selective ALK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CEP-28122?
CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] It functions by blocking the tyrosine phosphorylation of ALK and its downstream signaling effectors.[3][4] This inhibition leads to concentration-dependent growth inhibition and cytotoxicity in cancer cells with constitutively active ALK, such as in anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[3][4]
Q2: We are observing inconsistent anti-tumor activity in our cell culture experiments. What are the potential causes?
Inconsistent results can stem from several factors. Here are some key areas to investigate:
-
Compound Solubility and Stability: Ensure the CEP-28122, particularly the mesylate salt form, is fully dissolved.[2] It is recommended to prepare fresh dilutions from a stock solution for each experiment to avoid degradation.
-
Cell Line Integrity: Confirm that your cell lines are genuinely ALK-positive (e.g., Karpas-299, Sup-M2, NCI-H2228) and have not been cultured for an excessive number of passages, which can lead to genetic drift and altered responses.[5] It is also crucial to routinely test for mycoplasma contamination.
-
Experimental Conditions: Variations in cell seeding density, treatment duration, and serum concentration in the media can all impact results. Adhering to a consistent, optimized protocol is essential.
-
Vehicle Control: Ensure the vehicle control (e.g., DMSO) concentration is consistent across all wells and does not exceed a level that could cause cellular toxicity.
Q3: What are the recommended concentrations for in vitro experiments?
The effective concentration of CEP-28122 can vary depending on the cell line and assay duration. Based on published data, a concentration range of 3 nM to 3000 nM is effective for inhibiting cell growth in culture over 48 hours.[1] For inhibiting downstream signaling (e.g., phosphorylation of STAT3, Akt, and ERK1/2), treatment with 30-1000 nM for 2 hours has been shown to be effective.[1]
Q4: Can CEP-28122 be used in vivo?
Yes, CEP-28122 is orally bioavailable and has demonstrated dose-dependent anti-tumor activity in mouse xenograft models of ALK-positive cancers.[1][3][4]
Data Summary
In Vitro Efficacy of CEP-28122
| Parameter | Value | Cell Lines | Notes |
| IC50 (ALK Kinase Activity) | 1.9 nM | Recombinant ALK | Potent inhibition of enzymatic activity.[1][6] |
| Growth Inhibition | 3-3000 nM | Karpas-299, Sup-M2 | Concentration-dependent effect over 48 hours, associated with caspase 3/7 activation.[1] |
| Inhibition of Downstream Signaling | 30-1000 nM | Sup-M2 | Substantial suppression of STAT3, Akt, and ERK1/2 phosphorylation after 2 hours.[1] |
In Vivo Efficacy of CEP-28122
| Model | Dosing Regimen | Outcome | Reference |
| Sup-M2 Xenograft (SCID mice) | 3-30 mg/kg, oral gavage, twice daily for 12 days | Dose-dependent antitumor activity.[1] | [1] |
| NCI-H2228 & NCI-H3122 Xenografts | 30-55 mg/kg, oral gavage, twice daily for 12 days | Tumor regression or stasis.[5] | [5] |
| Sup-M2 Xenograft (SCID mice) | 55 or 100 mg/kg, twice daily for 4 weeks | Sustained, complete tumor regression with no reemergence for over 60 days post-treatment.[5] | [5] |
Experimental Protocols
In Vitro Cell Viability Assay:
-
Cell Seeding: Plate ALK-positive cells (e.g., Karpas-299, Sup-M2) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentration series of CEP-28122 in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the overnight culture medium and add the CEP-28122 dilutions to the appropriate wells. Include vehicle-only control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a standard method such as MTS or a resazurin-based assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for ALK Phosphorylation:
-
Cell Treatment: Plate cells and grow until they reach approximately 80% confluency. Treat the cells with various concentrations of CEP-28122 (e.g., 30-1000 nM) for 2 hours.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ALK, total ALK, phospho-STAT3, total STAT3, phospho-Akt, total Akt, phospho-ERK1/2, and total ERK1/2. Use a loading control such as GAPDH or β-actin.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Visualizations
Caption: ALK signaling pathway and the inhibitory action of CEP-28122.
Caption: General workflow for in vitro testing of CEP-28122.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
Assessing CEP-28122 Blood-Brain Barrier Penetration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the blood-brain barrier (BBB) penetration of the anaplastic lymphoma kinase (ALK) inhibitor, CEP-28122. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the blood-brain barrier penetration of CEP-28122?
A1: The initial step is typically an in vivo screening study in a rodent model, such as the rat or mouse.[1] This involves administering CEP-28122 intravenously and measuring its concentration in both plasma and brain tissue at a specific time point to determine the brain-to-plasma concentration ratio (Kp).[1][2] This provides a preliminary indication of BBB penetration.
Q2: What are the key physicochemical properties of a molecule that favor BBB penetration?
A2: Favorable properties for crossing the BBB include a low molecular weight (ideally under 500 Da), moderate lipophilicity (LogP between 1 and 3), a low number of hydrogen bond donors and acceptors, and a neutral or slightly basic pKa.[1] Small molecules are more likely to passively diffuse across the lipid membranes of the endothelial cells that form the BBB.[3][4]
Q3: How can I determine if CEP-28122 is a substrate for efflux transporters at the BBB?
A3: Efflux transporters, such as P-glycoprotein (P-gp), can actively pump drugs out of the brain, limiting their exposure.[5][6] To investigate if CEP-28122 is a P-gp substrate, you can use in vitro models, such as the MDR1-MDCK cell line, which overexpresses human P-gp.[6][7] By comparing the permeability of CEP-28122 in the apical-to-basolateral versus the basolateral-to-apical direction, you can calculate an efflux ratio. An efflux ratio significantly greater than 2 suggests active efflux.
Q4: What is the difference between Kp and Kp,uu?
A4: Kp is the ratio of the total drug concentration in the brain to the total drug concentration in plasma (Cbrain/Cplasma).[1] Kp,uu is the ratio of the unbound drug concentration in the brain to the unbound drug concentration in the plasma (Cu,brain/Cu,plasma).[8] Kp,uu is considered a more accurate measure of the pharmacologically active drug concentration in the brain, as only the unbound drug is free to interact with its target.[2][6]
Troubleshooting Guides
Issue 1: High variability in brain-to-plasma ratios (Kp) across animals.
-
Possible Cause: Inconsistent timing of sample collection.
-
Solution: Ensure that blood and brain samples are collected at precisely the same time point post-dose for all animals in a cohort.
-
-
Possible Cause: Errors during brain homogenization.[9]
-
Possible Cause: Contamination of brain tissue with blood.
Issue 2: Low or undetectable levels of CEP-28122 in the brain.
-
Possible Cause: Poor BBB permeability.
-
Solution: Consider the physicochemical properties of CEP-28122. If it has characteristics unfavorable for passive diffusion (e.g., high molecular weight, high polarity), it may not efficiently cross the BBB.
-
-
Possible Cause: Active efflux by transporters like P-glycoprotein.[5]
-
Solution: Conduct an in vivo study where CEP-28122 is co-administered with a known P-gp inhibitor, such as verapamil (B1683045) or elacridar. A significant increase in the Kp value in the presence of the inhibitor would confirm that CEP-28122 is a P-gp substrate.
-
-
Possible Cause: Rapid metabolism in the brain.
-
Solution: Investigate the metabolic stability of CEP-28122 in brain microsomes or homogenates to determine if it is being rapidly broken down within the brain tissue.
-
Issue 3: Discrepancy between in vitro and in vivo BBB penetration data.
-
Possible Cause: Overly simplistic in vitro model.
-
Solution: While cell line models like MDCK or Caco-2 can be useful for screening, they may not fully replicate the complexity of the in vivo BBB.[7][13] Consider using more advanced in vitro models, such as co-cultures of endothelial cells with astrocytes and pericytes, or microfluidic "BBB-on-a-chip" systems.[13][14]
-
-
Possible Cause: Species differences.
-
Solution: Efflux transporter expression and activity can vary between species.[14] If using a non-human in vitro model, be aware that the results may not perfectly translate to the in vivo situation in your animal model of choice, or ultimately to humans.
-
Quantitative Data Summary
The following tables present hypothetical data for CEP-28122 based on typical outcomes from BBB penetration studies.
Table 1: In Vivo Brain Penetration of CEP-28122 in Rats (2 hours post-IV dose)
| Parameter | Value |
| Dose (mg/kg) | 10 |
| Plasma Concentration (ng/mL) | 1500 ± 250 |
| Brain Concentration (ng/g) | 75 ± 15 |
| Kp | 0.05 |
Table 2: In Vitro Permeability of CEP-28122 in a P-gp Overexpressing Cell Line (MDR1-MDCK)
| Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| Apical to Basolateral (A-B) | 0.5 ± 0.1 |
| Basolateral to Apical (B-A) | 5.0 ± 0.8 |
| Efflux Ratio (B-A / A-B) | 10.0 |
Experimental Protocols
Protocol 1: In Vivo Brain-to-Plasma Ratio (Kp) Determination in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Drug Formulation: Prepare CEP-28122 in a suitable vehicle (e.g., 20% Solutol HS 15 in saline).
-
Dosing: Administer CEP-28122 via intravenous (IV) injection into the tail vein at a dose of 10 mg/kg.
-
Sample Collection: At 2 hours post-dose, anesthetize the rats.
-
Blood Collection: Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to obtain plasma.
-
Brain Perfusion: Perform a transcardial perfusion with ice-cold saline to remove blood from the brain.
-
Brain Collection: Excise the whole brain and weigh it.
-
Brain Homogenization: Homogenize the brain tissue in a 4-fold volume of a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.[11]
-
Sample Analysis: Determine the concentration of CEP-28122 in plasma and brain homogenate samples using a validated LC-MS/MS method.[8]
-
Calculation: Calculate Kp as: Kp = Concentration in brain (ng/g) / Concentration in plasma (ng/mL).[1]
Protocol 2: In Vitro Bidirectional Transport Assay using MDR1-MDCK Cells
-
Cell Culture: Culture MDR1-MDCK cells on Transwell inserts until a confluent monolayer is formed, confirmed by measuring transendothelial electrical resistance (TEER).
-
Assay Initiation:
-
A-B Transport: Add CEP-28122 (e.g., at 10 µM) to the apical (upper) chamber.
-
B-A Transport: Add CEP-28122 (e.g., at 10 µM) to the basolateral (lower) chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from the receiver chambers (basolateral for A-B transport, apical for B-A transport).
-
Sample Analysis: Quantify the concentration of CEP-28122 in the collected samples using LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the Transwell membrane, and C₀ is the initial drug concentration.
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
-
Visualizations
Caption: Experimental workflow for assessing CEP-28122 BBB penetration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro models for the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: CEP-28122 and Downstream Signaling Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of CEP-28122 on downstream signaling pathways. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CEP-28122?
CEP-28122 is a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] In cancer cells where ALK is constitutively activated due to genetic alterations like chromosomal translocations, point mutations, or gene amplification, CEP-28122 binds to the kinase domain of ALK, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[1] This inhibition leads to reduced cell proliferation and induction of apoptosis in ALK-positive cancer cells.[1]
Q2: Which downstream signaling pathways are affected by CEP-28122?
CEP-28122 has been shown to suppress the phosphorylation of key downstream effectors of ALK, including STAT3, Akt, and ERK1/2 in certain cancer cell lines such as the anaplastic large-cell lymphoma (ALCL) cell line Sup-M2.[1] However, the specific downstream pathways affected can be cell-type dependent. For instance, in the neuroblastoma cell line NB-1, CEP-28122 inhibits the phosphorylation of AKT and ERK1/2, but not STAT3.[1]
Q3: What are the known IC50 values for CEP-28122?
The inhibitory potency of CEP-28122 has been characterized in various assays. The enzymatic IC50 for recombinant ALK is approximately 1.9 nM.[2] In cellular assays, the IC50 for the inhibition of NPM-ALK phosphorylation in ALCL cell lines (Sup-M2 and Karpas-299) is in the range of 20-30 nM.[1]
Q4: What are potential mechanisms of resistance to CEP-28122?
While specific resistance mechanisms to CEP-28122 are not extensively detailed in the provided search results, resistance to ALK inhibitors, in general, can arise through several mechanisms. A common mechanism is the acquisition of secondary mutations within the ALK kinase domain, which can interfere with drug binding.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory activity of CEP-28122.
Table 1: Inhibitory Potency of CEP-28122 against ALK
| Assay Type | Target | Cell Line/System | IC50 (nM) |
| Enzymatic Assay | Recombinant ALK | - | 1.9 |
| Cellular Assay | NPM-ALK Phosphorylation | Sup-M2, Karpas-299 | 20-30 |
Table 2: Inhibition of Downstream Signaling by CEP-28122 in Sup-M2 Cells
| Downstream Target | Assay Type | IC50 (nM) |
| pSTAT3 (Tyr705) | Western Blot | Data not available in search results |
| pAkt (Ser473) | Western Blot | Data not available in search results |
| pERK1/2 (Thr202/Tyr204) | Western Blot | Data not available in search results |
Note: While qualitative suppression of phosphorylation of STAT3, Akt, and ERK1/2 in Sup-M2 cells by CEP-28122 has been reported, specific IC50 values for these downstream targets were not available in the provided search results.
Signaling Pathway and Experimental Workflow Diagrams
Caption: CEP-28122 inhibits ALK, blocking downstream STAT3, PI3K/Akt, and RAS/MAPK pathways.
Caption: Workflow for analyzing protein phosphorylation via Western blotting.
Troubleshooting Guides
This section addresses common issues encountered during experiments with CEP-28122.
Issue 1: No or weak inhibition of ALK phosphorylation observed in Western blot.
| Possible Cause | Troubleshooting Step |
| Inactive CEP-28122 | Ensure proper storage of CEP-28122 (typically at -20°C). Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). |
| Incorrect Drug Concentration | Verify the final concentration of CEP-28122 in the cell culture medium. Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. |
| Insufficient Incubation Time | Ensure cells are incubated with CEP-28122 for a sufficient duration to observe an effect on ALK phosphorylation (e.g., 2-4 hours). |
| Low ALK Expression | Confirm that your cell line expresses a constitutively active form of ALK. Use a positive control cell line known to have high ALK expression (e.g., Sup-M2, Karpas-299). |
| Poor Antibody Quality | Use a validated antibody specific for phosphorylated ALK (e.g., Phospho-ALK (Tyr1604)). Include a positive control lysate from stimulated or ALK-positive cells. |
| Technical Errors in Western Blot | Verify protein transfer efficiency using Ponceau S staining. Ensure all buffers and reagents are fresh and correctly prepared. Optimize antibody concentrations and incubation times. |
Issue 2: Inconsistent or unexpected results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Include a vehicle-only control. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., MTT reduction). Consider using an alternative viability assay (e.g., CellTiter-Glo). |
| Drug Instability | Prepare fresh dilutions of CEP-28122 for each experiment. Be aware of the stability of the compound in cell culture medium over the course of the experiment. |
| Cell Line Contamination | Regularly test cell lines for mycoplasma contamination. |
Issue 3: No inhibition of downstream signaling (pSTAT3, pAkt, pERK) despite ALK inhibition.
| Possible Cause | Troubleshooting Step |
| Cell-Type Specific Signaling | Be aware that downstream signaling pathways can vary between cell types. As noted, CEP-28122 does not inhibit pSTAT3 in NB-1 cells.[1] |
| Feedback Loops or Crosstalk | Inhibition of one pathway may lead to the activation of compensatory signaling pathways. Consider investigating other potential signaling nodes. |
| Kinetics of Dephosphorylation | The dephosphorylation of downstream targets may occur at a different rate than ALK autophosphorylation. Perform a time-course experiment to assess the kinetics of downstream signaling inhibition. |
| Off-Target Effects | While CEP-28122 is selective for ALK, at higher concentrations, off-target effects on other kinases could influence downstream signaling. |
Experimental Protocols
Western Blotting for Phosphorylated Proteins
Objective: To detect the levels of phosphorylated ALK, STAT3, Akt, and ERK1/2 in cells treated with CEP-28122.
Materials:
-
ALK-positive cells (e.g., Sup-M2)
-
CEP-28122
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (specific for pALK, pSTAT3, pAkt, pERK1/2, and total proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of CEP-28122 or vehicle (DMSO) for the desired time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Kinase Assay
Objective: To determine the IC50 of CEP-28122 for ALK enzymatic activity.
Materials:
-
Recombinant ALK enzyme
-
Kinase buffer
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr)4:1)
-
CEP-28122
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of CEP-28122 in kinase buffer.
-
In a multi-well plate, add the recombinant ALK enzyme to each well.
-
Add the diluted CEP-28122 or vehicle to the respective wells and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol.
-
Plot the kinase activity against the CEP-28122 concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of CEP-28122 on the viability of cancer cells.
Materials:
-
ALK-positive cancer cells
-
CEP-28122
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of CEP-28122 or vehicle for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
References
Validation & Comparative
A Preclinical Showdown: Comparing the Efficacy of ALK Inhibitors CEP-28122 and Crizotinib
In the landscape of targeted cancer therapy, Anaplastic Lymphoma Kinase (ALK) has emerged as a critical molecular target in various malignancies, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma. This has spurred the development of potent ALK inhibitors. This guide provides a comparative overview of two such inhibitors: CEP-28122, a highly potent and selective preclinical compound, and crizotinib (B193316), the first-in-class ALK inhibitor to receive clinical approval.
This comparison is based on available preclinical and clinical data for each compound. It is important to note that no head-to-head preclinical or clinical studies directly comparing CEP-28122 and crizotinib have been identified in the public domain. Therefore, the following sections present a juxtaposition of their individual efficacy data to offer a comprehensive, albeit indirect, comparison for researchers, scientists, and drug development professionals.
Mechanism of Action
Both CEP-28122 and crizotinib are small molecule tyrosine kinase inhibitors (TKIs) that function by competitively binding to the ATP-binding pocket of their target kinases, thereby inhibiting their phosphorylation and downstream signaling.
CEP-28122 is characterized as a highly potent and selective inhibitor of ALK.[1][2] Its primary mechanism is the inhibition of ALK's enzymatic activity.[1]
Crizotinib is a multi-targeted TKI, demonstrating inhibitory activity against ALK, as well as Hepatocyte Growth Factor Receptor (HGFR, c-Met) and Recepteur d'Origine Nantais (RON).[3][4] It also inhibits the ROS1 receptor tyrosine kinase.[3] This broader target profile distinguishes it from the more selective profile of CEP-28122.
Data Presentation: A Comparative Look at Efficacy
The following tables summarize the available quantitative data for CEP-28122 and crizotinib from various preclinical and clinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| CEP-28122 | Recombinant ALK | 1.9 | [2][5][6] |
| Crizotinib | ALK | Not explicitly stated in provided abstracts | |
| Crizotinib | c-Met | Not explicitly stated in provided abstracts | |
| Crizotinib | ROS1 | Not explicitly stated in provided abstracts |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | Cancer Type | Effect | Key Findings | Reference(s) |
| CEP-28122 | Karpas-299, Sup-M2 | Anaplastic Large-Cell Lymphoma (ALCL) | Growth inhibition, Caspase 3/7 activation | Concentration-dependent effects | [2] |
| CEP-28122 | NCI-H2228, NCI-H3122 | Non-Small Cell Lung Cancer (NSCLC) | Growth inhibition | Concentration-dependent inhibition of ALK phosphorylation | [1] |
| CEP-28122 | Neuroblastoma cell lines | Neuroblastoma | Growth inhibition/cytotoxicity | Concentration-dependent effects | [1] |
| Crizotinib | Various ALK-positive tumor cell lines | NSCLC, ALCL, Neuroblastoma | Inhibition of ALK and c-Met phosphorylation, G1-S phase cell cycle arrest, Apoptosis induction | Concentration-dependent inhibition | [3] |
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Compound | Tumor Model | Cancer Type | Dosing Regimen | Antitumor Activity | Reference(s) |
| CEP-28122 | Sup-M2 xenografts | ALCL | 30 mg/kg twice daily (or higher), oral | Complete/near complete tumor regressions | [1][5] |
| CEP-28122 | NCI-H2228, NCI-H3122 xenografts | NSCLC | 30 and 55 mg/kg twice daily, oral | Dose-dependent tumor regression and stasis | [5] |
| CEP-28122 | NB-1 xenografts | Neuroblastoma | 30 and 55 mg/kg twice daily, oral | Significant tumor growth inhibition | [5] |
| Crizotinib | EML4- or NPM-ALK fusion protein expressing xenografts | NSCLC, ALCL | Not specified in provided abstracts | Antitumor activity | [3] |
Table 4: Clinical Efficacy of Crizotinib in ALK-Positive NSCLC (Selected Data)
| Clinical Trial | Treatment Line | Comparator | Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference(s) |
| PROFILE 1014 | First-line | Chemotherapy | 10.9 months vs. 7.0 months | 74% vs. 45% | [7] |
| PROFILE 1007 | Second-line | Chemotherapy | 7.7 months vs. 3.0 months | 65% vs. 20% | [7] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not exhaustively available in the public domain. However, based on standard methodologies, the following generalized protocols are provided.
Kinase Assays
Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.
Generalized Protocol:
-
Reagents and Materials: Recombinant kinase (e.g., ALK, c-Met, ROS1), kinase buffer, ATP, substrate (e.g., a synthetic peptide), test compound (CEP-28122 or crizotinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A solution of the recombinant kinase is prepared in the kinase assay buffer.
-
Serial dilutions of the test compound are added to the wells of a microplate.
-
The kinase reaction is initiated by adding a mixture of ATP and the kinase substrate to each well.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (e.g., ADP) is quantified using a detection reagent and a luminometer or spectrophotometer.
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the kinase activity, is calculated.
-
Cell Proliferation Assays (e.g., MTT Assay)
Objective: To assess the effect of a compound on the proliferation and viability of cancer cell lines.
Generalized Protocol:
-
Cell Culture: ALK-positive cancer cell lines (e.g., Karpas-299, NCI-H2228) are cultured under standard conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound (CEP-28122 or crizotinib) or vehicle control.
-
After a specified incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
In Vivo Tumor Xenograft Models
Objective: To evaluate the antitumor efficacy of a compound in a living organism.
Generalized Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., Sup-M2, NCI-H2228) are injected subcutaneously into the flanks of the mice.
-
Treatment:
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (CEP-28122 or crizotinib) via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
-
Analysis: The antitumor efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by CEP-28122 and crizotinib, as well as a typical experimental workflow for evaluating these inhibitors.
Caption: ALK signaling pathway and points of inhibition.
Caption: Multi-targeted inhibition by Crizotinib.
Caption: Preclinical drug discovery workflow.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to ALK Inhibitors: CEP-28122 vs. Brigatinib
In the landscape of targeted therapies for Anaplastic Lymphoma Kinase (ALK)-positive malignancies, both CEP-28122 and brigatinib (B606365) have emerged as potent tyrosine kinase inhibitors (TKIs). This guide provides a detailed comparison of their preclinical performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action and Kinase Selectivity
Both CEP-28122 and brigatinib function by competitively binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[1][2]
Brigatinib is a highly potent and selective ALK inhibitor.[3] It also demonstrates significant activity against ROS1, another receptor tyrosine kinase.[3] Further in vitro studies have shown that brigatinib inhibits multiple other kinases at clinically achievable concentrations, including insulin-like growth factor-1 receptor (IGF-1R) and FLT-3, as well as EGFR deletion and point mutations.[1][4][5] This broader kinase activity may contribute to its overall anti-tumor efficacy.
CEP-28122 is also characterized as a highly potent and selective ALK inhibitor.[6][7][8] Preclinical studies have highlighted its ability to induce concentration-dependent growth inhibition and cytotoxicity in various ALK-positive cancer cell lines, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[6]
Potency and Efficacy Against Wild-Type ALK
Quantitative data from preclinical studies demonstrate the high potency of both inhibitors against wild-type ALK.
| Inhibitor | Assay Type | IC50 (nM) | Cell Line/System |
| Brigatinib | Kinase Assay | 0.6 | Recombinant ALK |
| Cellular Assay | 10 (median) | Panel of ALK+ cell lines | |
| Cellular Assay | 1.5 - 12.0 | ALK+ ALCL and NSCLC cell lines | |
| CEP-28122 | Kinase Assay | 1.9 | Recombinant ALK |
| Cellular Assay | 30 | Not specified |
Table 1: In vitro potency of brigatinib and CEP-28122 against wild-type ALK.[3][8][9][10][11]
Brigatinib appears to have a lower IC50 in enzymatic assays, suggesting a higher potency at the molecular level. In cellular assays, brigatinib also demonstrates potent inhibition of ALK phosphorylation and cell growth.[10] CEP-28122 is also a potent inhibitor in the low nanomolar range.[7][8]
Activity Against ALK Resistance Mutations
A critical aspect of next-generation ALK inhibitors is their ability to overcome resistance mutations that arise during treatment with earlier-generation inhibitors like crizotinib.
Brigatinib has shown a remarkable ability to inhibit a wide range of ALK resistance mutations. Preclinical studies have demonstrated its activity against all 17 tested ALK mutants associated with resistance to existing ALK inhibitors, including the highly recalcitrant G1202R mutation.[3][12] This broad coverage of resistance mutations is a key differentiating feature of brigatinib.[11]
Information regarding the activity of CEP-28122 against a comprehensive panel of ALK resistance mutations is less readily available in the public domain.
In Vivo Antitumor Activity
Both compounds have demonstrated significant antitumor activity in preclinical xenograft models.
Brigatinib treatment led to dose-dependent inhibition of EML4-ALK+ NSCLC xenograft growth in mice.[1] It also showed superior efficacy in mice with ALK+ tumors implanted subcutaneously or intracranially when compared to crizotinib.[3][13] Notably, brigatinib significantly prolonged the survival of mice with ALK-driven brain tumors.[12]
CEP-28122 also displayed dose-dependent antitumor activity in ALK-positive ALCL, NSCLC, and neuroblastoma tumor xenografts in mice when administered orally.[7] Treatment of mice bearing ALCL tumor xenografts resulted in sustained tumor regression even after cessation of treatment.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating ALK inhibitors.
Caption: Inhibition of the ALK signaling cascade by CEP-28122 and brigatinib.
Caption: A generalized workflow for the preclinical evaluation of ALK inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies typically employed in the preclinical evaluation of ALK inhibitors, based on descriptions from the cited literature.
Kinase Inhibition Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of the compound against the enzymatic activity of recombinant ALK.
-
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant ALK kinase domain is incubated with a substrate peptide and ATP in the presence of varying concentrations of the inhibitor. The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin are added. The TR-FRET signal, which is proportional to the extent of substrate phosphorylation, is measured. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular ALK Phosphorylation Assay
-
Objective: To assess the ability of the inhibitor to block ALK autophosphorylation in a cellular context.
-
Methodology: ALK-positive cancer cell lines are treated with a range of inhibitor concentrations for a specified time. Cells are then lysed, and protein concentrations are determined. Equal amounts of protein lysate are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated ALK (p-ALK) and total ALK, followed by incubation with secondary antibodies. The signal is detected using chemiluminescence, and the inhibition of ALK phosphorylation is quantified relative to total ALK levels.
Cell Viability/Proliferation Assay
-
Objective: To measure the effect of the inhibitor on the growth and viability of cancer cell lines.
-
Methodology: Cells are seeded in 96-well plates and treated with serial dilutions of the inhibitor for a period of 72 hours or more. Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The luminescence signal is read on a plate reader, and the concentration of inhibitor that causes 50% growth inhibition (GI50) is determined from the dose-response curve.
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of the inhibitor in a living organism.
-
Methodology: Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with ALK-positive human cancer cells. Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally at various doses and schedules. Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-ALK). For intracranial models, tumor growth can be monitored using bioluminescence imaging.
Conclusion
Both CEP-28122 and brigatinib are highly potent ALK inhibitors with significant preclinical antitumor activity. Brigatinib has been extensively characterized and demonstrates a broad spectrum of activity against known ALK resistance mutations, a crucial advantage in the clinical setting. While CEP-28122 also shows strong promise as a selective ALK inhibitor, more comprehensive data on its activity against a wider range of resistance mutations would be beneficial for a more complete comparison. The data presented in this guide, based on available preclinical studies, provides a solid foundation for researchers and drug developers in the field of ALK-targeted cancer therapy.
References
- 1. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New preclinical data on novel TKI brigantinib for ALK lung cancer - ecancer [ecancer.org]
- 13. Brigatinib: Development History and Preclinical Studies_Chemicalbook [chemicalbook.com]
A Comparative Analysis of CEP-28122 and Lorlatinib in ALK-Positive Malignancies
A Tale of Two Inhibitors: From Preclinical Promise to Clinical Supremacy
In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive cancers, numerous inhibitors have been developed, each aiming to improve upon the last in terms of potency, selectivity, and the ability to overcome resistance. This guide provides a comparative analysis of two such inhibitors: CEP-28122, a potent and selective ALK inhibitor that showed promise in preclinical studies, and lorlatinib (B560019), a third-generation ALK/ROS1 inhibitor that has demonstrated significant clinical efficacy and is now a standard of care in certain settings.
While a direct head-to-head clinical comparison is unavailable due to the different developmental trajectories of these compounds, this analysis will juxtapose their biochemical potency, preclinical efficacy, and mechanisms of action and resistance, providing valuable insights for researchers and drug development professionals.
Biochemical Potency and Target Profile
Both CEP-28122 and lorlatinib were designed as potent inhibitors of the ALK tyrosine kinase. However, their target profiles and potency against resistance mutations differ significantly, reflecting the evolution of ALK inhibitor development.
| Parameter | CEP-28122 | Lorlatinib |
| Primary Target | Anaplastic Lymphoma Kinase (ALK) | Anaplastic Lymphoma Kinase (ALK), ROSS1 |
| Drug Generation | Not formally classified (early generation) | Third-generation |
| IC50 (recombinant ALK) | 1.9 nM[1][2] | Potent activity against wild-type and mutant ALK[3][4][5] |
| Key Differentiator | High initial potency against wild-type ALK[6][7] | Broad activity against known ALK resistance mutations, including G1202R[3][8][9][10]; CNS penetration[4][11][12] |
Preclinical Efficacy
Preclinical studies are crucial for establishing the initial anti-cancer activity of a drug candidate. Both CEP-28122 and lorlatinib demonstrated significant efficacy in in vitro and in vivo models of ALK-positive cancers.
In Vitro Cellular Activity
| Cell Line | Cancer Type | CEP-28122 (IC50) | Lorlatinib (IC50) |
| Karpas-299 (NPM-ALK) | Anaplastic Large Cell Lymphoma | Growth inhibition observed[1] | Data not available in provided results |
| Sup-M2 (NPM-ALK) | Anaplastic Large Cell Lymphoma | Growth inhibition observed[1] | Data not available in provided results |
| ALK-mutant cell lines | Non-Small Cell Lung Cancer | Not extensively documented in provided results | Potent inhibition of various ALK mutations[3][13] |
In Vivo Xenograft Models
CEP-28122 demonstrated dose-dependent antitumor activity in mice bearing ALK-positive tumor xenografts.[6][7][14] Specifically, in Sup-M2 xenograft models, oral administration of CEP-28122 led to significant tumor growth inhibition.[1][7] Lorlatinib has also shown robust antitumor activity in a variety of ALK-positive xenograft models, including those harboring resistance mutations and intracranial tumors.[15]
Mechanism of Action and Resistance
The primary mechanism of action for both inhibitors is the competitive inhibition of ATP binding to the ALK kinase domain, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.
ALK Signaling Pathway Inhibition
Caption: ALK signaling pathway and points of inhibition by CEP-28122 and lorlatinib.
Resistance Profiles
A critical aspect of targeted therapy is the emergence of resistance. Lorlatinib was specifically designed to overcome resistance mechanisms that limit the efficacy of earlier-generation ALK inhibitors.
-
CEP-28122: As an earlier-generation inhibitor, it is presumed to be susceptible to the same resistance mutations that affect drugs like crizotinib, although specific data on its resistance profile is limited.
-
Lorlatinib: While effective against many single ALK mutations, resistance to lorlatinib can emerge, often through the development of compound mutations in the ALK kinase domain.[3][8][9] Off-target resistance mechanisms, such as the activation of bypass signaling pathways, have also been identified.[8][9][16]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of typical experimental protocols used in the preclinical evaluation of ALK inhibitors.
Kinase Inhibition Assay
Objective: To determine the in vitro potency of a compound against the target kinase.
Methodology:
-
Recombinant ALK kinase is incubated with the test compound (CEP-28122 or lorlatinib) at various concentrations.
-
A substrate peptide and ATP are added to initiate the kinase reaction.
-
The level of substrate phosphorylation is quantified, often using methods like time-resolved fluorescence resonance energy transfer (TR-FRET) or radioisotope incorporation.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
Cell Viability Assay
Objective: To assess the effect of the compound on the proliferation and survival of cancer cells.
Methodology:
-
ALK-positive cancer cell lines (e.g., Karpas-299, Sup-M2) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Cell viability is measured using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo, which quantifies metabolic activity or ATP content, respectively.
-
IC50 values are determined by analyzing the dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of the compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously injected with ALK-positive cancer cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound is administered orally or via another appropriate route at different dose levels and schedules.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot to assess target inhibition).
Preclinical Evaluation Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a kinase inhibitor.
Caption: A generalized workflow for the preclinical development of a targeted therapy.
Conclusion
The comparison between CEP-28122 and lorlatinib highlights the rapid evolution of ALK inhibitors. CEP-28122 represented a potent and selective inhibitor in its time, demonstrating promising preclinical activity. However, the field has advanced to address the significant challenge of acquired resistance. Lorlatinib exemplifies this progress as a third-generation inhibitor with a broader spectrum of activity against resistance mutations and proven clinical benefit, including in patients with brain metastases.[4][11][12] The journey from early-generation inhibitors like CEP-28122 to the more advanced and clinically impactful lorlatinib underscores the importance of continuous innovation in targeted cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Diverse resistance mechanisms to the third-generation ALK inhibitor lorlatinib in ALK-rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Lorlatinib: an additional option for ALK-positive non-small cell lung cancer? - Mogenet - Translational Lung Cancer Research [tlcr.amegroups.org]
- 11. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 12. How It Works | Lorbrena® (lorlatinib) Patient Site | Safety Info [lorbrena.com]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Digging into lorlatinib resistance in ALK-positive lung cancer: an editorial - Facchinetti - Chinese Clinical Oncology [cco.amegroups.org]
A Head-to-Head Comparison of Second-Generation ALK Inhibitors: A Guide for Researchers
The landscape of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) treatment has been significantly shaped by the development of targeted tyrosine kinase inhibitors (TKIs). Following the first-generation inhibitor, crizotinib, a class of more potent and selective second-generation ALK inhibitors emerged, offering improved efficacy and the ability to overcome some of the resistance mechanisms associated with their predecessor. This guide provides a detailed head-to-head comparison of the three leading second-generation ALK inhibitors: alectinib (B1194254), brigatinib (B606365), and ceritinib (B560025), with a focus on their clinical performance, activity against resistance mutations, and safety profiles, supported by experimental data and methodologies.
Clinical Performance: Efficacy in ALK-Positive NSCLC
The clinical efficacy of second-generation ALK inhibitors has been evaluated in numerous clinical trials, both in treatment-naïve patients and in those who have progressed on crizotinib. While direct head-to-head trials are limited, indirect comparisons and real-world data provide valuable insights into their relative performance.
Table 1: Comparison of Efficacy in Crizotinib-Refractory ALK+ NSCLC
| Efficacy Metric | Alectinib | Brigatinib | Ceritinib |
| Median Progression-Free Survival (PFS) | 8.2 - 8.9 months[1][2] | 15.6 - 18.3 months[1][2][3][4] | 6.9 - 7.2 months[1][2][3] |
| Objective Response Rate (ORR) | ~45% - 51.3%[5][6] | ~45% - 54%[6] | ~56%[7] |
| Intracranial Objective Response Rate (iORR) | 92.7%[8] | 100%[8] | Data not directly comparable |
| Median Overall Survival (OS) | 22.7 - 26.0 months[1] | 27.6 months[1][3] | 14.9 months[1][3] |
Data is derived from separate clinical trials and indirect comparisons; direct head-to-head trial results may vary.
Matching-adjusted indirect comparisons (MAIC) suggest that brigatinib may be associated with a longer PFS compared to both alectinib and ceritinib in the crizotinib-refractory setting.[1][3] Similarly, brigatinib appeared to have a longer OS compared to ceritinib.[1][3] However, it is important to note that these are not results from direct head-to-head randomized controlled trials. Real-world data has shown comparable 12-month PFS rates between alectinib and brigatinib in the first-line setting.[8]
Activity Against ALK Resistance Mutations
A critical differentiator among ALK inhibitors is their ability to target a spectrum of resistance mutations that can emerge during treatment. The G1202R mutation is a particularly challenging solvent-front mutation that confers resistance to first- and some second-generation inhibitors.
Table 2: In Vitro Inhibitory Activity (IC50, nM) Against ALK Mutations
| ALK Mutation | Alectinib IC50 (nM) | Brigatinib IC50 (nM) | Ceritinib IC50 (nM) |
| Wild-Type ALK | 1.9[5] | ~12-fold > crizotinib[6] | 0.15[5] |
| L1196M | Effective[5][9] | Effective[5] | Effective[5][9] |
| G1269A | Effective[5] | Effective | Effective[5] |
| C1156Y | Effective[5] | Effective | Not specified |
| F1174L | Effective[5] | Effective | Not specified |
| I1171T | Effective[5] | Effective | Effective[5] |
| G1202R | 595[5] | Effective[5] | 309[5] |
Brigatinib has demonstrated a broad inhibitory profile against a panel of 17 known ALK resistance mutations, including G1202R, showing superiority over crizotinib, ceritinib, and alectinib in preclinical models.[5][6] While alectinib and ceritinib are active against several resistance mutations, their potency against the G1202R mutation is significantly lower.[5]
Safety and Tolerability Profile
The safety profiles of the second-generation ALK inhibitors are distinct and are a key consideration in clinical practice.
Table 3: Common Adverse Events (AEs) of Grade ≥3
| Adverse Event | Alectinib | Brigatinib | Ceritinib |
| Diarrhea | Low | Low | High[10][11] |
| Nausea | Low | Low | High[10][11] |
| Vomiting | Low | Low | High[10][11] |
| Hepatotoxicity (ALT/AST elevation) | Moderate | Moderate | High[12] |
| Interstitial Lung Disease (ILD)/Pneumonitis | Low | Moderate (early onset)[12] | Low |
| Increased Creatine Phosphokinase (CPK) | Low | High[12] | Low |
| Hyperglycemia | Low | Low | High |
Alectinib is generally considered to have a favorable safety profile with a lower incidence of grade ≥3 adverse events compared to ceritinib and brigatinib.[13] Ceritinib is associated with a higher rate of gastrointestinal toxicities.[10][11][12] Brigatinib has a unique AE profile that includes early-onset pulmonary events and a higher incidence of elevated CPK.[12]
ALK Signaling Pathway
Understanding the ALK signaling pathway is crucial for appreciating the mechanism of action of these inhibitors and the consequences of their inhibition. ALK activation, typically through a fusion event with a partner gene like EML4, leads to the constitutive activation of downstream signaling cascades that drive tumor cell proliferation, survival, and migration.
References
- 1. Comparative efficacy of brigatinib versus ceritinib and alectinib in patients with crizotinib-refractory anaplastic lymphoma kinase-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. First-Line Alectinib vs. Brigatinib in Advanced Non–Small Cell Lung Cancer with ALK Rearrangement: Real-World Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative efficacy and safety of first-line treatments for advanced non-small cell lung cancer with ALK-rearranged: a meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Frontiers | Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis [frontiersin.org]
- 13. Comparison of Efficacy and Safety of Brigatinib in First-Line Treatments for Patients with Anaplastic Lymphoma Kinase-Positive Non-Small-Cell Lung Cancer: A Systematic Review and Indirect Treatment Comparison - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CEP-28122: A Selective ALK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of CEP-28122, a selective Anaplastic Lymphoma Kinase (ALK) inhibitor, with other prominent ALK inhibitors. The information presented is supported by experimental data to assist researchers in making informed decisions for their drug development and discovery programs.
Introduction to ALK Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Genetic alterations, such as chromosomal translocations, gene amplifications, and point mutations, can lead to constitutive activation of ALK, driving the growth and survival of various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[2][3] This has established ALK as a key therapeutic target in oncology.[4] Small molecule ALK inhibitors have demonstrated significant clinical efficacy in patients with ALK-positive malignancies. This guide focuses on the preclinical profile of CEP-28122 in comparison to other well-established ALK inhibitors.
Biochemical Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency against the intended target and its selectivity over other kinases, which can help minimize off-target toxicities. The following tables summarize the in vitro inhibitory activities of CEP-28122 and a panel of comparator ALK inhibitors.
Table 1: In Vitro Potency Against Wild-Type ALK
| Inhibitor | IC50 (nM) for ALK | Assay Type | Reference |
| CEP-28122 | 1.9 | TRF Assay | [2] |
| Crizotinib (B193316) | 24 | Cell-based assay | [5] |
| Alectinib | 1.9 | Cell-free assay | [6] |
| Brigatinib (B606365) | 0.6 | In vitro kinase assay | [7] |
| Ceritinib (B560025) | 0.2 | Cell-free assay | [8] |
| Lorlatinib | <0.07 (Ki) | Biochemical assay | [9] |
Table 2: Kinase Selectivity Profile
This table presents the inhibitory activity of the compounds against a selection of off-target kinases. A higher IC50 value indicates lower potency and thus higher selectivity for ALK.
| Inhibitor | Off-Target Kinase | IC50 (nM) | Fold Selectivity (Off-Target IC50 / ALK IC50) | Reference |
| CEP-28122 | Flt4 | 46 | 24.2 | [10] |
| CEP-28122 | Rsk2 | 7-19 | ~3.7 - 10 | [2] |
| Crizotinib | c-MET | ~5 | ~0.2 (less selective) | [11] |
| Alectinib | RET | - | Highly Selective | [12] |
| Brigatinib | ROS1 | 1.9 | ~3.2 | [13] |
| Brigatinib | FLT3 | 2.1 | ~3.5 | [13] |
| Ceritinib | IGF-1R | 8 | 40 | [14] |
| Ceritinib | InsR | 7 | 35 | [14] |
| Lorlatinib | ROS1 | <0.02 (Ki) | ~0.28 (less selective) | [9] |
Note: The selectivity data is compiled from various sources and assay conditions may differ.
Cellular Activity
The ability of an inhibitor to suppress ALK activity within a cellular context is a critical measure of its potential therapeutic efficacy.
Table 3: Cellular ALK Phosphorylation Inhibition and Anti-proliferative Activity
| Inhibitor | Cell Line | ALK Status | Cellular IC50 (nM) (pALK Inhibition) | Anti-proliferative IC50 (nM) | Reference |
| CEP-28122 | Karpas-299 | NPM-ALK | - | 20 | [6] |
| Crizotinib | H3122 | EML4-ALK | 165 - 3039 (mutants) | - | [15] |
| Alectinib | KARPAS-299 | NPM-ALK | - | 3 | [6] |
| Brigatinib | H3122 | EML4-ALK | 14 | 14 | [13] |
| Ceritinib | H3122 | EML4-ALK | < Crizotinib | More potent than Crizotinib | [1] |
| Lorlatinib | BaF3 | EML4-ALK | 0.2 - 77 (mutants) | - | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to validate these inhibitors, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Efficacy and safety of ceritinib in anaplastic lymphoma kinase‐rearranged non‐small cell lung cancer: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ulab360.com [ulab360.com]
- 13. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Activity of Brigatinib in Crizotinib and Ceritinib-Resistant ROS1- Rearranged Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of CEP-28122 and Other ALK Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitors (TKIs) for the treatment of cancers like non-small cell lung cancer (NSCLC) is continually evolving. While these targeted therapies have shown remarkable efficacy, the emergence of resistance mutations in the ALK kinase domain presents a significant clinical challenge. This guide provides a comparative overview of the investigational ALK inhibitor CEP-28122 and its cross-resistance profile with established ALK TKIs, supported by available preclinical data.
CEP-28122 is a potent and selective, orally active ALK inhibitor.[1][2][3][4][5] Preclinical studies have demonstrated its ability to inhibit ALK enzymatic activity and induce cell death in ALK-positive cancer cell lines.[1][2][3] Notably, CEP-28122 has shown activity in cell lines harboring certain ALK activating mutations, such as L1174L and R1275Q.[6] However, a comprehensive profile of its activity against a wide panel of clinically relevant ALK resistance mutations remains to be fully elucidated in publicly available literature.
A related compound, CEP-37440, is a dual inhibitor of both ALK and focal adhesion kinase (FAK).[7][8][9][10][11][12] This dual-targeting mechanism may offer a strategy to overcome certain resistance pathways.[9][10][11] CEP-37440 has been reported to be effective against multiple ALK kinase mutations and to penetrate the blood-brain barrier, a critical feature for treating brain metastases.[9][10][11]
Cross-Resistance Profile of ALK TKIs
The development of next-generation ALK TKIs has been largely driven by the need to overcome resistance to earlier inhibitors like crizotinib. Resistance is often mediated by secondary mutations within the ALK kinase domain, which can sterically hinder drug binding or alter the kinase's conformation.
The following table summarizes the in vitro activity (IC50 values) of various ALK TKIs against wild-type ALK and a selection of common resistance mutations. It is important to note the limited specific data available for CEP-28122 against this panel of mutations.
| ALK Mutation | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) | Alectinib IC50 (nM) | Brigatinib IC50 (nM) | Lorlatinib IC50 (nM) | CEP-28122 IC50 (nM) | CEP-37440 IC50 (nM) |
| Wild-type | ~20-60 | ~20 | ~1.9 | ~0.5-1.4 | ~1 | 1.9 (enzymatic) [2][3][4] | 3.5 (enzymatic) |
| L1196M | >500 | ~20-50 | ~20-50 | ~10-30 | ~10-20 | Not Available | Not Available |
| G1202R | >1000 | >1000 | >1000 | ~100-200 | ~20-50 | Not Available | Not Available |
| G1269A | >500 | ~20-50 | ~20-50 | ~10-30 | ~10-20 | Not Available | Not Available |
| F1174L | >500 | ~20-50 | >500 | ~10-30 | ~10-20 | Active (cell line)[6] | Effective [11] |
| C1156Y | >500 | ~20-50 | ~20-50 | ~10-30 | ~10-20 | Not Available | Not Available |
| I1171S + G1269A | 531.4 | 20.0 | 412.7 | 9.74 | 552.6 | Not Available | Not Available |
Note: IC50 values are approximate and can vary depending on the experimental system (e.g., enzymatic vs. cellular assays) and specific cell line used. Data for CEP-28122 and CEP-37440 against most resistance mutations are not publicly available. The activity of CEP-28122 against F1174L is inferred from its effectiveness in a cell line harboring this mutation.
Experimental Protocols
The determination of the cross-resistance profile of ALK TKIs typically involves the following key experiments:
Generation of ALK Mutant Cell Lines
-
Cell Line: Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, are commonly used. These cells lack endogenous ALK expression.
-
Method: Ba/F3 cells are stably transfected with retroviral or lentiviral vectors encoding the full-length EML4-ALK fusion protein with either the wild-type sequence or a specific resistance mutation (e.g., G1202R, L1196M).
-
Selection: Transfected cells are cultured in the absence of IL-3. Only cells that successfully express the constitutively active ALK fusion protein will survive and proliferate, thus providing a model system to test the efficacy of ALK inhibitors.
In Vitro Kinase Inhibition Assay (Enzymatic Assay)
-
Purpose: To measure the direct inhibitory effect of the compound on the enzymatic activity of the ALK kinase domain.
-
Method: Recombinant ALK kinase domain (wild-type or mutant) is incubated with a substrate peptide and ATP in the presence of varying concentrations of the TKI. The amount of phosphorylated substrate is then quantified, typically using methods like ELISA or fluorescence-based assays. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Cell Viability and Proliferation Assays
-
Purpose: To assess the effect of the TKI on the viability and growth of cancer cells expressing different ALK mutations.
-
Method: ALK-mutant Ba/F3 cells or human cancer cell lines are seeded in multi-well plates and treated with a range of concentrations of the ALK TKI for a specified period (e.g., 72 hours). Cell viability is then measured using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells. The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis
-
Purpose: To confirm the on-target effect of the TKI by assessing the phosphorylation status of ALK and its downstream signaling proteins.
-
Method: ALK-mutant cells are treated with the TKI for a short period (e.g., 2-4 hours). Cell lysates are then prepared and subjected to SDS-PAGE and western blotting using antibodies specific for phosphorylated ALK (p-ALK) and total ALK, as well as key downstream signaling molecules like p-STAT3, p-AKT, and p-ERK. A reduction in the levels of these phosphorylated proteins indicates effective target inhibition.
Signaling and Resistance Landscape
The following diagram illustrates the general signaling pathway activated by ALK fusions and highlights the points at which different generations of TKIs act, as well as the impact of common resistance mutations.
Caption: ALK signaling pathway and mechanisms of TKI resistance.
This guide highlights the current understanding of CEP-28122 in the context of ALK TKI resistance. Further comprehensive studies are required to fully delineate its cross-resistance profile and potential clinical utility in overcoming acquired resistance to other ALK inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Clinical development and approval of second generation ALK inhibitors for ALK rearranged lung cancer - Costa - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Clinical Candidate CEP-37440, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Facebook [cancer.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Overcoming resistance by ALK compound mutation (I1171S + G1269A) after sequential treatment of multiple ALK inhibitors in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Synergistic Avenues: A Comparative Guide to CEP-28122 Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CEP-28122, a potent and selective orally active inhibitor of anaplastic lymphoma kinase (ALK), has demonstrated significant antitumor activity in preclinical models of ALK-positive cancers. While its efficacy as a monotherapy is established, the exploration of synergistic combinations with other targeted therapies is crucial to enhance therapeutic response and overcome potential resistance mechanisms. This guide provides a comparative overview of potential synergistic strategies for CEP-28122.
Due to the limited publicly available data on the synergistic effects of CEP-28122 with other targeted therapies, this guide will draw parallels from the well-documented combination studies of Lestaurtinib (B1684606) (CEP-701), a multi-kinase inhibitor, and other ALK inhibitors. This comparative approach aims to provide a framework for designing and evaluating future combination studies involving CEP-28122.
CEP-28122: A Profile of a Potent ALK Inhibitor
CEP-28122 is a highly selective and orally bioavailable small molecule inhibitor of ALK. In preclinical studies, it has shown potent, dose-dependent antitumor activity in ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma tumor xenografts. Complete or near-complete tumor regressions have been observed at doses of 30 mg/kg twice daily or higher, with sustained tumor regression even after cessation of treatment. Notably, CEP-28122 displayed minimal antitumor activity against ALK-negative tumor xenografts, highlighting its selectivity.
Lestaurtinib (CEP-701) as a Case Study for Synergistic Combinations
Lestaurtinib, an inhibitor of FLT3 and Trk family kinases, provides a valuable case study for evaluating synergistic interactions. Extensive preclinical research has explored its combination with various agents, particularly in neuroblastoma, a cancer type also targeted by CEP-28122.
Quantitative Data on Lestaurtinib Combinations
The synergistic, additive, or antagonistic effects of drug combinations are often quantified using the Combination Index (CI) method developed by Chou and Talalay.[1][2][3] A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.[1][2]
Table 1: In Vitro Synergy of Lestaurtinib with 13-cis-Retinoic Acid (13cRA) in Neuroblastoma Cell Lines [4][5][6]
| Cell Line | Combination | Interaction Type | Key Finding | Combination Index (CI) at ED50 |
| 5 neuroblastoma cell lines | Lestaurtinib + 13cRA | Additive to Synergistic | 1 µM of 13cRA decreased the median Lestaurtinib IC50 1.5-fold. | Not explicitly stated, but synergy/additivity was observed in 4 of 5 lines. |
Table 2: In Vitro Interaction of Lestaurtinib with Fenretinide (4HPR) in Neuroblastoma Cell Lines [4][5][6]
| Cell Line | Combination | Interaction Type | Key Finding | Combination Index (CI) at ED50 |
| 5 neuroblastoma cell lines | Lestaurtinib + 4HPR | Antagonistic | The combination trended toward being antagonistic. | Median: 1.3 (Range: 1.1–1.5) |
Table 3: In Vivo Efficacy of Lestaurtinib in Combination with Chemotherapy in Neuroblastoma Xenograft Models [7]
| Combination | Tumor Size (p-value) | Event-Free Survival (EFS) (p-value) |
| Lestaurtinib + Topotecan/Cyclophosphamide | p<0.0001 | p<0.0001 |
| Lestaurtinib + Irinotecan/Temozolomide | p=0.011 | p=0.012 |
Experimental Protocols for Synergy Assessment (Lestaurtinib Studies)
The following protocols are based on methodologies used in preclinical studies of Lestaurtinib and can serve as a template for designing experiments with CEP-28122.
In Vitro Growth Inhibition Assay (Sulforhodamine B - SRB Assay) [4][5]
-
Cell Plating: Seed human neuroblastoma cell lines (e.g., CHP-134, IMR-5, SH-SY5Y) in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Add single agents (e.g., Lestaurtinib, 13cRA) and their combinations at various concentrations. For combination studies, a fixed-ratio or a non-constant ratio design can be used.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Cell Fixation: Fix the cells with trichloroacetic acid.
-
Staining: Stain the fixed cells with Sulforhodamine B dye.
-
Measurement: Solubilize the bound dye and measure the absorbance at a specific wavelength to determine cell density.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each agent and the Combination Index (CI) for the combinations using software like CompuSyn, which is based on the Chou-Talalay method.[3]
In Vivo Xenograft Model [7]
-
Cell Implantation: Subcutaneously inject a suspension of human neuroblastoma cells (e.g., SY5Y-TrkB) into the flank of athymic nu/nu mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment Groups: Randomize mice into different treatment groups: vehicle control, single-agent therapy (e.g., Lestaurtinib), and combination therapy (e.g., Lestaurtinib with chemotherapy).
-
Drug Administration: Administer drugs according to a predefined schedule and route (e.g., oral gavage for Lestaurtinib, intraperitoneal injection for chemotherapy).
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: Continue treatment until tumors reach a predetermined size or for a specified duration. Monitor for signs of toxicity.
-
Data Analysis: Compare tumor growth inhibition and event-free survival between the different treatment groups using appropriate statistical methods.
Potential Synergistic Strategies for CEP-28122
Given that CEP-28122 is a potent ALK inhibitor, rational combination strategies would involve targeting parallel or downstream signaling pathways, or mechanisms of acquired resistance.
Combining ALK Inhibition with Chemotherapy
As demonstrated with Lestaurtinib, the combination of a targeted kinase inhibitor with conventional chemotherapy can be highly synergistic.[7] Chemotherapy induces broad cytotoxic effects, while CEP-28122 would specifically target the ALK-driven survival signals in cancer cells.
Dual Blockade of Parallel Signaling Pathways
ALK activation can lead to the stimulation of multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[8][9] Resistance to ALK inhibitors can emerge through the activation of bypass tracks. Therefore, combining CEP-28122 with inhibitors of these parallel pathways (e.g., MEK inhibitors, PI3K inhibitors) could be a promising strategy to achieve deeper and more durable responses.
Overcoming Resistance Mechanisms
Acquired resistance to ALK inhibitors is a significant clinical challenge. Combining CEP-28122 with agents that target known resistance mechanisms, such as inhibitors of heat shock proteins (e.g., HSP90) that are involved in ALK protein stability, could prevent or delay the emergence of resistant clones.
Visualizing the Mechanisms of Action and Experimental Workflows
Signaling Pathways
Caption: Simplified ALK and TrkB signaling pathways and points of inhibition.
Experimental Workflow for Synergy Assessment
Caption: Workflow for in vitro synergy assessment using the SRB assay.
Conclusion and Future Directions
While direct experimental data on the synergistic effects of CEP-28122 with other targeted therapies is currently limited, the extensive research on Lestaurtinib and other kinase inhibitors provides a strong rationale and a clear methodological framework for future investigations. The preclinical evidence strongly suggests that combination strategies are a promising avenue to enhance the therapeutic potential of potent and selective inhibitors like CEP-28122.
Future research should focus on:
-
Systematic in vitro screening of CEP-28122 in combination with a panel of targeted agents across various ALK-positive cancer cell lines.
-
In vivo validation of promising synergistic combinations in relevant xenograft and patient-derived xenograft (PDX) models.
-
Investigation of the molecular mechanisms underlying any observed synergistic interactions to identify predictive biomarkers for patient selection.
By systematically exploring rational combinations, the full therapeutic potential of CEP-28122 can be unlocked, ultimately leading to improved outcomes for patients with ALK-driven malignancies.
References
- 1. punnettsquare.org [punnettsquare.org]
- 2. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of lestaurtinib (CEP-701) in combination with retinoids for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of lestaurtinib (CEP-701) in combination with retinoids for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lestaurtinib Enhances the Anti-tumor Efficacy of Chemotherapy in Murine Xenograft Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALK in Neuroblastoma: Biological and Therapeutic Implications [mdpi.com]
- 9. Mutations in ALK signaling pathways conferring resistance to ALK inhibitor treatment lead to collateral vulnerabilities in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating CEP-28122 Against Known ALK Resistance Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical investigational drug CEP-28122 against other known anaplastic lymphoma kinase (ALK) inhibitors, with a focus on their efficacy against clinically relevant ALK resistance mutations. The information is compiled from publicly available preclinical data to assist researchers in understanding the potential and limitations of these therapeutic agents.
Introduction to ALK and Resistance Mechanisms
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by genetic alterations such as chromosomal rearrangements (e.g., EML4-ALK in non-small cell lung cancer - NSCLC) or point mutations (e.g., in neuroblastoma), becomes a potent oncogenic driver. While first-generation ALK inhibitors like crizotinib (B193316) have shown significant clinical efficacy, the majority of patients eventually develop resistance.
Mechanisms of resistance to ALK inhibitors are broadly categorized as:
-
On-target mechanisms: These involve genetic alterations within the ALK kinase domain itself, which either sterically hinder drug binding or alter the kinase's conformation, reducing inhibitor efficacy. Common on-target resistance mutations include the "gatekeeper" mutation L1196M and solvent front mutations like G1202R.
-
Off-target mechanisms: These involve the activation of alternative signaling pathways that bypass the need for ALK signaling, thereby rendering the cancer cells resistant to ALK inhibition.
This guide will focus on the on-target mechanisms of resistance and compare the activity of CEP-28122 with other ALK inhibitors against these mutations.
Comparative Efficacy of ALK Inhibitors
The following tables summarize the inhibitory activity (IC50 values) of CEP-28122 and other prominent ALK inhibitors against wild-type ALK and various resistance mutations. It is important to note that direct comparative data for CEP-28122 against a comprehensive panel of ALK resistance mutations is limited in the public domain.
Table 1: Inhibitory Activity (IC50, nM) of ALK Inhibitors Against Wild-Type ALK
| Compound | Wild-Type ALK IC50 (nM) |
| CEP-28122 | 1.9[1][2][3][4] |
| Crizotinib | ~20-60 |
| Ceritinib | ~0.2-20 |
| Alectinib | ~0.8-1.9 |
| Brigatinib | ~0.5-1.3 |
| Lorlatinib (B560019) | ~0.07-1 |
Table 2: Comparative Inhibitory Activity (IC50, nM) Against Common ALK Resistance Mutations
| Mutation | CEP-28122 | Crizotinib | Ceritinib | Alectinib | Brigatinib | Lorlatinib |
| L1196M (Gatekeeper) | Data not available | >1000[5][6] | ~15-50 | ~3-15 | ~10-30 | ~1-10 |
| G1202R (Solvent Front) | Data not available | >1000[7][8][9] | >500 | >1000 | ~100-200 | ~10-30 |
| I1171T/N/S | Data not available | Resistant | Sensitive | Resistant | Sensitive | Sensitive |
| G1269A | Data not available | ~100-200 | ~1-10 | ~5-20 | ~5-15 | ~1-5 |
| F1174L (Neuroblastoma) | Data not available | Resistant[10] | Sensitive | Sensitive | Sensitive | Sensitive |
| C1156Y | Data not available | Resistant | Sensitive | Sensitive | Sensitive | Sensitive |
| L1152R/P | Data not available | Resistant | Sensitive | Sensitive | Sensitive | Sensitive |
Note: The IC50 values are approximate and can vary depending on the specific assay conditions. "Data not available" indicates that specific experimental results for CEP-28122 against that mutation were not found in the surveyed public literature.
Signaling Pathways and Experimental Workflows
ALK Signaling Pathway and Points of Inhibition
The following diagram illustrates the canonical ALK signaling pathway and the mechanism of action for ALK inhibitors.
Caption: ALK signaling pathway and inhibitor action.
Experimental Workflow for Evaluating ALK Inhibitor Resistance
This diagram outlines a typical workflow for assessing the efficacy of an ALK inhibitor against resistance mutations.
Caption: Workflow for ALK inhibitor resistance profiling.
Experimental Protocols
In Vitro Kinase Assay (Time-Resolved Fluorescence - TRF)
This protocol is a representative method for determining the biochemical IC50 of an inhibitor against recombinant ALK.
-
Reagents: Recombinant human ALK kinase domain (wild-type or mutant), biotinylated poly-GT peptide substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.
-
Procedure: a. The ALK enzyme, peptide substrate, and varying concentrations of the inhibitor (e.g., CEP-28122) are incubated in a kinase reaction buffer. b. The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at room temperature. c. The reaction is stopped, and the europium-labeled anti-phosphotyrosine antibody is added to detect the phosphorylated substrate. d. The TRF signal is measured on a suitable plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)
This protocol is used to assess the effect of an inhibitor on the viability of cells expressing different ALK mutations.
-
Cell Lines: Ba/F3 cells, which are dependent on IL-3 for survival, are engineered to express either wild-type or mutant ALK. In the presence of the constitutively active ALK oncoprotein, these cells become IL-3 independent.
-
Procedure: a. Cells are seeded in 96-well plates in the absence of IL-3. b. The cells are treated with a serial dilution of the ALK inhibitor. c. After a 72-hour incubation period, the CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells. d. Luminescence is measured using a luminometer.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to inhibit cell proliferation by 50%, is calculated from the dose-response curve.
Western Blot Analysis
This method is used to confirm the inhibition of ALK phosphorylation and downstream signaling pathways in cells.
-
Cell Treatment: Cells expressing the ALK variant of interest are treated with various concentrations of the ALK inhibitor for a defined period (e.g., 2-6 hours).
-
Lysate Preparation: Cells are lysed, and protein concentration is determined.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, phosphorylated downstream effectors (e.g., p-STAT3, p-AKT, p-ERK), and a loading control (e.g., GAPDH).
-
Detection: Membranes are incubated with appropriate secondary antibodies and visualized using a chemiluminescence detection system.
Discussion and Conclusion
CEP-28122 is a highly potent inhibitor of wild-type ALK, with an IC50 in the low nanomolar range, demonstrating greater potency than the first-generation inhibitor crizotinib.[1][2][3][4] Preclinical studies have shown its efficacy in ALK-positive tumor models.[1][8][9]
The provided tables highlight the differential sensitivity of various ALK mutations to different inhibitors. For instance, the G1202R mutation confers broad resistance to first and second-generation inhibitors, but remains sensitive to lorlatinib.[8][9] The L1196M gatekeeper mutation, while conferring resistance to crizotinib, is generally overcome by second and third-generation agents.
For drug development professionals, the data underscores the importance of early and comprehensive profiling of new kinase inhibitors against a panel of clinically relevant resistance mutations. For researchers, the lack of data on CEP-28122's activity against these mutations presents an opportunity for further investigation to fully characterize its potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. onclive.com [onclive.com]
- 4. Crizotinib-resistant NPM-ALK mutants confer differential sensitivity to unrelated Alk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Functional Landscape of Resistance to ALK Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detecting Resistance to Therapeutic ALK Inhibitors in Tumor Tissue and Liquid Biopsy Markers: An Update to a Clinical Routine Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Preclinical Benchmarking Guide: CEP-28122 Versus Next-Generation ALK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data for CEP-28122, an anaplastic lymphoma kinase (ALK) inhibitor, benchmarked against a panel of next-generation ALK inhibitors: alectinib, ceritinib (B560025), brigatinib, and lorlatinib (B560019). The information presented is collated from various preclinical studies to offer a comparative perspective on their biochemical potency, cellular activity, and in vivo efficacy. While direct head-to-head studies involving CEP-28122 and all next-generation inhibitors are limited, this guide aims to provide a valuable resource for researchers by juxtaposing available data from studies employing similar experimental models.
Executive Summary
Anaplastic lymphoma kinase (ALK) has emerged as a critical molecular target in several cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma, where its constitutive activation drives tumor growth.[1] While first-generation ALK inhibitors demonstrated clinical efficacy, the development of resistance has necessitated the advent of next-generation inhibitors with improved potency and activity against common resistance mutations. This guide focuses on the preclinical profile of CEP-28122 in comparison to the established next-generation ALK inhibitors alectinib, ceritinib, brigatinib, and lorlatinib.
Based on available preclinical data, CEP-28122 is a potent and selective ALK inhibitor with significant anti-tumor activity in ALK-positive cancer models.[1] However, its development appears to have been discontinued. The next-generation inhibitors included in this comparison have all received regulatory approval and demonstrated significant clinical benefit, with lorlatinib often showing the broadest activity against known ALK resistance mutations.
Data Presentation
Table 1: In Vitro Kinase and Cellular IC50 Values of ALK Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of CEP-28122 and next-generation ALK inhibitors against wild-type ALK and various ALK-positive cancer cell lines. Lower values indicate greater potency.
| Inhibitor | ALK (enzymatic) IC50 (nM) | NCI-H3122 (cellular) IC50 (nM) | NCI-H2228 (cellular) IC50 (nM) | SUP-M2 (cellular) IC50 (nM) | Karpas-299 (cellular) IC50 (nM) |
| CEP-28122 | ~1.9[1] | Data not available | Data not available | Data not available | Data not available |
| Alectinib | ~1.9[2] | ~17.4[2] | ~3.4[2] | Data not available | ~3[2] |
| Ceritinib | ~0.2[3] | ~22[3] | ~25[3] | Data not available | ~22.8[3] |
| Brigatinib | ~0.6[4] | ~14[4] | Data not available | Data not available | ~14[4] |
| Lorlatinib | Data not available | ~6[5] | ~7[5] | Data not available | Data not available |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Table 2: In Vivo Efficacy of ALK Inhibitors in Xenograft Models
This table presents the in vivo anti-tumor activity of the ALK inhibitors in mouse xenograft models of human cancers.
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition |
| CEP-28122 | SUP-M2 (ALCL) | 55 or 100 mg/kg, twice daily for 4 weeks | Sustained tumor regression with no re-emergence for >60 days post-treatment.[1] |
| Alectinib | NCI-H2228 (NSCLC) | 20 mg/kg, once daily | Significant tumor regression.[2] |
| Ceritinib | NCI-H2228 (NSCLC) | 50 mg/kg, once daily | Significant tumor regression.[3] |
| Brigatinib | Karpas-299 (ALCL) | 10-50 mg/kg, once daily | Dose-dependent inhibition of tumor growth.[6] |
| Lorlatinib | H3122 (NSCLC) | Not specified | Inhibition of tumor growth.[7] |
Note: The experimental designs, including the duration of treatment and endpoint measurements, may vary between studies.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the ALK enzyme.
Methodology:
-
Recombinant human ALK protein is incubated with the test compound at various concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).
-
After incubation, the amount of phosphorylated substrate is quantified using a detection reagent.
-
The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control.
-
The IC50 value is determined by fitting the data to a dose-response curve.[8]
Cell Viability (MTT) Assay
Objective: To assess the effect of ALK inhibitors on the proliferation of ALK-positive cancer cells.
Methodology:
-
ALK-positive cancer cell lines (e.g., NCI-H3122, SUP-M2) are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of the ALK inhibitor or vehicle control for a specified period (typically 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 is calculated.
Western Blot Analysis of ALK Phosphorylation
Objective: To determine the effect of ALK inhibitors on the phosphorylation status of ALK and its downstream signaling proteins.
Methodology:
-
ALK-positive cells are treated with the inhibitor for a defined period.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., nitrocellulose or PVDF).[9]
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ALK (p-ALK) or total ALK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the p-ALK band is normalized to the total ALK band to determine the degree of inhibition.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of ALK inhibitors in a living organism.
Methodology:
-
Human ALK-positive cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[11][12]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as pharmacodynamic assessments (e.g., p-ALK levels by Western blot or immunohistochemistry).[13]
Mandatory Visualization
Caption: Simplified ALK signaling pathway and points of inhibition.
Caption: General experimental workflow for preclinical evaluation of ALK inhibitors.
References
- 1. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alectinib and lorlatinib function by modulating EMT-related proteins and MMPs in NSCLC metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. origene.com [origene.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. Establishment of an orthotopic lung cancer model in nude mice and its evaluation by spiral CT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. miR-132/212 cluster inhibits the growth of lung cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor xenograft studies in nude mice [bio-protocol.org]
The Evolving Landscape of ALK Inhibitors: A Comparative Guide for Researchers
While the investigational compound CEP-28122 showed promise in preclinical studies as a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), it does not appear to have progressed to clinical trials. This guide provides a comparative overview of clinically approved and late-stage investigational ALK inhibitors, offering valuable insights for researchers and drug development professionals in the field of targeted cancer therapy.
This guide will delve into the clinical performance of key ALK inhibitors, present detailed experimental protocols for their evaluation, and visualize critical signaling pathways and experimental workflows.
Comparative Efficacy of ALK Inhibitors in ALK-Positive Non-Small Cell Lung Cancer (NSCLC)
The treatment of ALK-positive NSCLC has been revolutionized by the development of targeted ALK inhibitors. Each generation of these drugs has shown improved efficacy, particularly in overcoming resistance mechanisms and treating brain metastases. The following tables summarize key clinical trial data for prominent ALK inhibitors.
Table 1: Efficacy of First and Second-Generation ALK Inhibitors in Previously Untreated ALK-Positive NSCLC
| Drug (Trial) | Comparator | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Intracranial ORR in Patients with Measurable Baseline CNS Lesions |
| Crizotinib (PROFILE 1014) | Chemotherapy | 74% | 10.9 | 23% |
| Ceritinib (ASCEND-4) | Chemotherapy | 72.5% | 16.6 | 72.7% |
| Alectinib (ALEX) | Crizotinib | 82.9% | 34.8 | 81% |
| Brigatinib (ALTA-1L) | Crizotinib | 74% | 24.0 | 78% |
Table 2: Efficacy of Third and Fourth-Generation ALK Inhibitors
| Drug (Trial) | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Intracranial ORR in Patients with Measurable Baseline CNS Lesions |
| Lorlatinib (CROWN) | Previously Untreated | 76% | Not Reached (at 5 years, 60% were progression-free) | 82% |
| Lorlatinib (Phase II) | Previously Treated with ≥1 ALK TKI | 39% (in patients with 2-3 prior TKIs) | 6.5 | 48% (in patients with 2-3 prior TKIs) |
| NVL-655 (ALKOVE-1, Phase I) | Heavily Pretreated (including prior lorlatinib) | 38% (overall); 69% (with G1202R mutation) | 14.4 months (median duration of response) | Durable intracranial responses observed |
Key Experimental Methodologies
The following are representative protocols for key experiments used in the preclinical and clinical development of ALK inhibitors.
In Vitro ALK Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant ALK kinase activity.
Methodology:
-
Reagents: Recombinant human ALK kinase domain, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), test compound (e.g., CEP-28122 or other ALK inhibitors) serially diluted in DMSO.
-
Procedure:
-
Add diluted test compound to a 384-well plate.
-
Add recombinant ALK enzyme and the biotinylated substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add a detection reagent (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).
-
Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value using a non-linear regression curve fit.
-
Cell-Based ALK Phosphorylation Assay
Objective: To assess the ability of a compound to inhibit ALK autophosphorylation in a cellular context.
Methodology:
-
Cell Lines: ALK-positive cancer cell lines (e.g., Karpas-299 for NPM-ALK, NCI-H2228 for EML4-ALK).
-
Reagents: Cell culture medium, test compound, lysis buffer (containing protease and phosphatase inhibitors), primary antibodies (anti-phospho-ALK, anti-total-ALK), and a secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase).
-
Procedure:
-
Plate ALK-positive cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with anti-phospho-ALK and anti-total-ALK antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the inhibition of ALK phosphorylation relative to the total ALK protein levels.
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in an animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice).
-
Cell Lines: ALK-positive cancer cell lines (e.g., Sup-M2, NCI-H2228).
-
Procedure:
-
Subcutaneously implant ALK-positive tumor cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer the test compound (e.g., by oral gavage) at various doses and schedules (e.g., once or twice daily).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess target inhibition).
-
Calculate tumor growth inhibition and assess for tumor regression.
-
Visualizing Key Pathways and Workflows
ALK Signaling Pathway
The following diagram illustrates the canonical ALK signaling pathway, which, upon activation by a ligand or through fusion-induced dimerization, leads to the activation of downstream pathways promoting cell proliferation, survival, and differentiation.
Caption: Simplified ALK signaling pathway.
Preclinical ALK Inhibitor Evaluation Workflow
This diagram outlines a typical workflow for the preclinical evaluation of a novel ALK inhibitor, from initial screening to in vivo efficacy studies.
Caption: Preclinical evaluation workflow for ALK inhibitors.
A Comparative Review of Novel Diaminopyrimidine-Based ALK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The discovery of anaplastic lymphoma kinase (ALK) gene rearrangements as a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC) has revolutionized patient treatment. This has led to the development of targeted ALK tyrosine kinase inhibitors (TKIs), with the 2,4-diaminopyrimidine (B92962) scaffold emerging as a crucial pharmacophore. While first and second-generation inhibitors like crizotinib (B193316) and ceritinib (B560025) have shown significant clinical benefit, the emergence of acquired resistance, often through secondary mutations in the ALK kinase domain, necessitates the development of novel inhibitors. This guide provides a comparative analysis of recently developed diaminopyrimidine-based ALK inhibitors, with supporting data and experimental protocols to inform ongoing research and drug development.
Performance Comparison of ALK Inhibitors
The efficacy of novel diaminopyrimidine-based ALK inhibitors is typically assessed through enzymatic assays against wild-type and mutated ALK, as well as through cell-based assays measuring anti-proliferative activity in ALK-driven cancer cell lines. The following tables summarize the inhibitory concentrations (IC50) of several novel compounds compared to established ALK inhibitors.
| Inhibitor | ALK (WT) IC50 (nM) | H3122 Cell Proliferation IC50 (nM) | Reference |
| Novel Compounds | |||
| KRCA-0445 | 1.8 | 29 | [1] |
| Compound 17b | 1.6 | 18 | [2] |
| Reference Compounds | |||
| Crizotinib | 2.4 | 53 | [1][2] |
| Ceritinib (LDK378) | 0.2 | 22.8 (Karpas299) | |
| Alectinib | 1.9 | 33 (H3122, normoxia) | [3] |
Table 1: In Vitro Activity of Diaminopyrimidine-Based ALK Inhibitors. Data represents the half-maximal inhibitory concentration (IC50) determined from enzymatic and cell-based assays. Lower values indicate higher potency.
The development of next-generation ALK inhibitors is heavily focused on overcoming resistance mutations that arise during treatment with earlier-generation drugs. The L1196M "gatekeeper" mutation and the G1202R mutation are among the most clinically significant.
| Inhibitor | ALK L1196M IC50 (nM) | ALK G1202R IC50 (nM) | Reference |
| Crizotinib | 560 | - | |
| Ceritinib | - | 309 | |
| Alectinib | Active | Inactive (595 nM) | |
| Lorlatinib | Active | 80 |
Table 2: Activity of ALK Inhibitors Against Common Resistance Mutations. This table highlights the differential activity of various inhibitors against key resistance mutations, underscoring the rationale for developing next-generation agents.
Key Signaling Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms is critical for inhibitor development. The ALK signaling pathway and typical experimental workflows for inhibitor evaluation are depicted below.
Figure 1: Simplified ALK Signaling Pathway. The EML4-ALK fusion protein constitutively activates downstream pathways like PI3K/AKT, RAS/MAPK, and JAK/STAT, leading to cancer cell proliferation and survival. Diaminopyrimidine inhibitors block the ATP-binding site of the ALK kinase domain, inhibiting its activity.
Figure 2: General Experimental Workflow. A typical workflow for evaluating novel ALK inhibitors, progressing from in vitro enzymatic and cell-based assays to in vivo pharmacokinetic and efficacy studies.
Experimental Protocols
Detailed and reproducible methodologies are paramount in drug discovery. The following are representative protocols for the key experiments cited in the evaluation of novel diaminopyrimidine-based ALK inhibitors.
ALK Enzymatic Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant ALK protein.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ALK kinase.
-
Materials:
-
Recombinant human ALK protein (catalytic domain).
-
Test compounds (e.g., KRCA-0445, Compound 17b) dissolved in DMSO.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP solution.
-
Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.
-
384-well microplates.
-
-
Procedure:
-
Add 2 µL of serially diluted test compound in kinase buffer to the wells of a 384-well plate.
-
Add 2 µL of ALK enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to its Km value for ALK.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and quantify the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value using non-linear regression analysis.[1][2]
-
Cell Proliferation Assay (MTT Assay)
This assay measures the anti-proliferative effect of inhibitors on ALK-dependent cancer cell lines.
-
Objective: To determine the IC50 of test compounds for inhibiting the growth of ALK-positive cancer cells.
-
Materials:
-
ALK-positive human cancer cell line (e.g., NCI-H3122).[1][2]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
-
Procedure:
-
Seed H3122 cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serially diluted concentrations of the test compounds for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the IC50 value.[3]
-
In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of a lead compound in a living animal model.
-
Objective: To assess the in vivo anti-tumor activity of a test compound in a mouse xenograft model.
-
Materials:
-
Procedure:
-
Subcutaneously inject a suspension of 5 x 10^6 H3122 cells mixed with Matrigel into the flank of each mouse.[1][2]
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer the test compound or vehicle orally, once daily, at a predetermined dose (e.g., 25-50 mg/kg).
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Continue treatment for a specified period (e.g., 14-21 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) percentage to determine efficacy.[4]
-
References
- 1. Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 2,4-diaminopyrimidines bearing tetrahydronaphthalenyl moiety against anaplastic lymphoma kinase (ALK): Synthesis, in vitro, ex vivo, and in vivo efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia induces resistance to ALK inhibitors in the H3122 non-small cell lung cancer cell line with an ALK rearrangement via epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EML4-ALK fusion gene and efficacy of an ALK kinase inhibitor in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CEP-28122 Mesylate Salt: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of CEP-28122 mesylate salt, a diaminopyrimidine derivative and potent ALK inhibitor used in cancer research.
A crucial starting point for determining the disposal protocol for any chemical is its Safety Data Sheet (SDS). The SDS for this compound from MedChemExpress states that it is "Not a hazardous substance or mixture".[1] This classification significantly influences the recommended disposal route, allowing for more straightforward procedures compared to hazardous materials. However, it is imperative to always adhere to local and institutional regulations, which may have specific requirements for the disposal of any laboratory chemical.
Disposal Decision Workflow
The following diagram outlines the logical workflow for making decisions regarding the disposal of this compound.
Step-by-Step Disposal Procedures
Based on the non-hazardous classification of this compound, the following disposal procedures are recommended. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses and gloves, when handling any chemical.
Unused or Waste this compound (Solid Form)
-
Segregation: Ensure that the waste this compound is not mixed with any hazardous chemicals.
-
Containment: Place the solid waste in a clearly labeled, sealed container. The label should identify the contents as "Non-hazardous waste: this compound."
-
Disposal: Following institutional guidelines, this sealed container can typically be disposed of in the regular laboratory trash designated for non-hazardous solid waste.[2][3]
This compound Solutions (Aqueous)
For dilute aqueous solutions of this compound:
-
Consult EHS: Before proceeding, it is crucial to obtain approval from your institution's Environmental Health & Safety (EHS) department for drain disposal.[4]
-
Dilution: If approved, dilute the solution further with a large volume of water.
-
Disposal: Pour the diluted solution down the sanitary sewer drain, followed by flushing with copious amounts of water to ensure it is thoroughly cleared from the plumbing system.[5]
Contaminated Materials
Items such as gloves, weighing paper, and pipette tips that are contaminated with small amounts of this compound can typically be disposed of in the regular laboratory trash, provided they are not also contaminated with hazardous substances.
Empty Container Disposal
-
Decontamination: Triple rinse the empty container with a suitable solvent (e.g., water or ethanol).
-
Label Defacement: Completely deface or remove the original label to prevent misidentification.
-
Disposal: The clean, defaced container can then be disposed of in the regular trash or recycling, in accordance with your facility's procedures.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for non-hazardous laboratory waste can be referenced. These are often institution-specific and should be confirmed with your EHS department.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Solid this compound | Designated non-hazardous solid waste stream.[2][3] | Must not be mixed with hazardous waste. |
| Aqueous Solutions of CEP-28122 | Drain disposal with copious water flushing.[5] | Requires prior approval from institutional EHS.[4] |
| Empty Containers | Regular trash or recycling after triple rinsing and defacing the label. | Ensure all chemical residue is removed. |
Disclaimer: This information is intended as a guide and should not replace the specific protocols and regulations of your institution. Always consult with your Environmental Health & Safety department for final approval and guidance on all chemical disposal procedures.
References
- 1. danielshealth.com [danielshealth.com]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling CEP-28122 mesylate salt
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling CEP-28122 mesylate salt. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent, selective, and orally bioavailable ALK inhibitor.[1][2]
Compound Information and Physical Properties
| Property | Value | Reference |
| Product Name | CEP-28122 (mesylate salt) | [3] |
| Synonyms | CEP-28122 Mesylate, CEP28122 Mesylate | [4] |
| Catalog Number | HY-18030A | [3] |
| Molecular Formula | C₂₉H₃₉ClN₆O₆S | [3][5] |
| Molecular Weight | 635.17 g/mol | [3][5] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥99.79% | [5][6] |
| IUPAC Name | (1S,2S,3R,4R)-3-((5-chloro-2-(((S)-1-methoxy-7-morpholino-6,7,8,9-tetrahydro-5H-benzo[5]annulen-2-yl)amino)pyrimidin-4-yl)amino)bicyclo[2.2.1]hept-5-ene-2-carboxamide methanesulfonate | [6][7] |
| CAS Number | 2070009-30-0 | [2][5] |
| Solubility | DMSO: 6.4 mg/mL (10.08 mM) | [8] |
Hazard Identification and Safety Precautions
While the supplier's Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is crucial to handle it with care as a potent bioactive compound with limited toxicological data.[3] Always assume that a research chemical is hazardous and take appropriate precautions.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.[3]
Personal Protective Equipment (PPE): The following PPE should be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[3] | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Chemically resistant protective gloves (e.g., nitrile). | Prevents direct skin contact. Check glove manufacturer's data for compatibility. |
| Body Protection | Impervious clothing, such as a fully-buttoned lab coat.[3] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Use a respirator if ventilation is inadequate or when handling large quantities. | Although not specified in the SDS, this is a prudent measure for potent compounds. |
Step-by-Step Handling and Operational Plan
Receiving and Storage:
-
Upon receipt, visually inspect the package for any damage or leaks.
-
Store the solid compound at 4°C in a tightly sealed container, protected from moisture.[5]
-
For prepared solutions, adhere to the following storage guidelines to prevent degradation:
-
Always store sealed and away from moisture.[2][5] It is recommended to aliquot solutions to avoid repeated freeze-thaw cycles.[2]
Weighing and Solution Preparation:
-
Perform all weighing and solution preparation inside a chemical fume hood or a ventilated balance enclosure.
-
Use dedicated, clean spatulas and weighing boats.
-
To prepare a stock solution, slowly add the solvent (e.g., DMSO) to the pre-weighed solid to avoid generating dust. Sonication may be required to fully dissolve the compound.[8]
-
Clearly label all prepared solutions with the compound name, concentration, solvent, date of preparation, and storage conditions.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[3]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as chemical waste.
-
Solid Waste: Collect all contaminated disposables (e.g., gloves, weighing boats, paper towels) in a dedicated, sealed, and clearly labeled chemical waste bag or container.
-
Liquid Waste: Collect all unused solutions and rinse liquids in a labeled, sealed hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Safe Handling Workflow
The following diagram outlines the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. CEP-28122 (mesylate salt) - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hoelzel-biotech.com [hoelzel-biotech.com]
- 4. CEP-28122 mesylate hydrochloride - CAS:1354545-57-5 - 北京欣恒研科技有限公司 [konoscience.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound (1022958-60-6 free base) [sigmaaldrich.com]
- 7. This compound (1022958-60-6 free base) [sigmaaldrich.com]
- 8. This compound (1022958-60-6 free base) | ALK | TargetMol [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
